(6Z,9Z)-Hexadecadienoyl-CoA
説明
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特性
分子式 |
C37H62N7O17P3S |
|---|---|
分子量 |
1001.9 g/mol |
IUPAC名 |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6E,9E)-hexadeca-6,9-dienethioate |
InChI |
InChI=1S/C37H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,12-13,24-26,30-32,36,47-48H,4-8,11,14-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9+,13-12+ |
InChIキー |
CEVCLMCMFJYJIK-OKLKQMLOSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Biosynthesis of (6Z,9Z)-Hexadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6Z,9Z)-Hexadecadienoyl-CoA is a specific polyunsaturated fatty acyl-CoA whose biosynthesis involves a sequential desaturation of a saturated C16 precursor. This technical guide elucidates the core biosynthetic pathway, detailing the enzymatic reactions, and provides a framework for the experimental methodologies required to study this process. The pathway is of interest to researchers in lipid metabolism and drug development due to the diverse biological roles of polyunsaturated fatty acids and their derivatives. This document summarizes the current understanding of the pathway, presents available quantitative data in a structured format, and outlines detailed experimental protocols.
Introduction
Polyunsaturated fatty acids (PUFAs) are crucial components of cellular membranes and precursors to a vast array of signaling molecules. The specific isomer (6Z,9Z)-hexadecadienoic acid, and its activated form this compound, is a C16 di-unsaturated fatty acid. Its biosynthesis from the saturated precursor, palmitoyl-CoA, requires the sequential action of specific fatty acid desaturase enzymes. Understanding the intricacies of this pathway is essential for fields ranging from basic lipid biochemistry to the development of therapeutic agents targeting metabolic disorders.
The Core Biosynthetic Pathway
The biosynthesis of this compound is initiated with the ubiquitous saturated fatty acyl-CoA, palmitoyl-CoA. The pathway proceeds through two key desaturation steps:
-
First Desaturation (Δ6 Desaturation): The initial step involves the introduction of a cis double bond at the Δ6 position (the 6th carbon from the carboxyl group) of palmitoyl-CoA. This reaction is catalyzed by a Δ6 fatty acid desaturase . The product of this reaction is (6Z)-hexadecenoyl-CoA. In humans, the enzyme responsible for Δ6 desaturation is fatty acid desaturase 2 (FADS2), which has been shown to act on palmitic acid.[1][2]
-
Second Desaturation (Δ9 Desaturation): The second double bond is introduced at the Δ9 position of (6Z)-hexadecenoyl-CoA. This reaction is catalyzed by a Δ9 fatty acid desaturase , resulting in the final product, this compound.
The overall biosynthetic pathway can be visualized as follows:
Key Enzymes in the Pathway
The primary enzymes governing this pathway are fatty acid desaturases, a class of enzymes that introduce double bonds into fatty acyl chains.
Δ6 Fatty Acid Desaturase (FADS2)
-
Function: Catalyzes the introduction of a double bond at the Δ6 position of fatty acyl-CoAs. While its primary substrates are typically C18 fatty acids like linoleic acid and α-linolenic acid, studies have shown that human FADS2 can also desaturate palmitic acid to produce sapienic acid (6Z-hexadecenoic acid).[1][2]
-
Substrate: Palmitoyl-CoA
-
Product: (6Z)-Hexadecenoyl-CoA
Δ9 Fatty Acid Desaturase
-
Function: Catalyzes the introduction of a double bond at the Δ9 position of fatty acyl-CoAs. These enzymes are common and typically convert saturated fatty acids to monounsaturated fatty acids. For this pathway, a Δ9 desaturase would act on the monounsaturated (6Z)-hexadecenoyl-CoA.
-
Substrate: (6Z)-Hexadecenoyl-CoA
-
Product: this compound
Quantitative Data
Quantitative kinetic data for the specific enzymatic steps in the this compound biosynthetic pathway are not extensively documented in the literature. However, data from studies on related substrates can provide valuable estimates.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism/System | Reference |
| Δ6 Desaturase (FADS2) | Linoleic Acid | 10.7 (uncorrected) / 1.5 (corrected) | 0.08 (uncorrected) / 0.63 (corrected) | Rat liver microsomes | [3] |
| Δ9 Desaturase | Stearoyl-CoA | - | - | Neurospora microsomes | [4] |
Note: The provided Km and Vmax values for Δ6 desaturase were determined using linoleic acid as the substrate. The kinetics for palmitoyl-CoA as a substrate for FADS2 may differ. The activity of Δ9 desaturase on (6Z)-hexadecenoyl-CoA is not well characterized. Further experimental investigation is required to determine the precise kinetic parameters for the enzymes in this specific pathway.
Experimental Protocols
This section outlines the detailed methodologies for key experiments required to investigate the this compound biosynthetic pathway.
Heterologous Expression and Purification of Desaturases
This protocol describes the expression of desaturase enzymes in a host system, such as Saccharomyces cerevisiae or Pichia pastoris, which allows for the production of sufficient quantities of the enzyme for characterization.
Logical Workflow:
Methodology:
-
Gene Cloning: The open reading frame of the target desaturase (e.g., human FADS2) is amplified by PCR and cloned into a suitable yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297) method.
-
Protein Expression: Transformed yeast cells are grown in appropriate selection media. Protein expression is induced by the addition of galactose to the culture medium.
-
Microsome Isolation: Yeast cells are harvested, washed, and lysed. The microsomal fraction, containing the membrane-bound desaturase, is isolated by differential centrifugation.
-
Solubilization: The microsomal pellet is resuspended in a buffer containing a mild detergent (e.g., Triton X-100) to solubilize the membrane proteins.
-
Affinity Chromatography: If the recombinant protein is tagged (e.g., with a polyhistidine tag), it can be purified using affinity chromatography (e.g., Ni-NTA resin).
-
Verification: The purity and identity of the enzyme are confirmed by SDS-PAGE and Western blotting using an antibody against the tag or the protein itself.[5][6]
In Vitro Desaturase Activity Assay
This protocol is used to measure the enzymatic activity of the purified desaturase or the microsomal fraction containing the enzyme.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing:
-
Microsomal protein (or purified enzyme)
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2)
-
Cofactors: NADH or NADPH
-
Substrate: Palmitoyl-CoA or (6Z)-hexadecenoyl-CoA (often radiolabeled for detection)
-
Bovine serum albumin (BSA) to bind free fatty acids
-
-
Reaction Incubation: The reaction is initiated by adding the substrate and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Saponification: The reaction is stopped by adding a strong base (e.g., KOH in methanol). The mixture is heated to saponify the fatty acyl-CoAs to free fatty acids.
-
Fatty Acid Extraction: The mixture is acidified, and the free fatty acids are extracted with an organic solvent (e.g., hexane).
-
Analysis: The fatty acid products are analyzed. If a radiolabeled substrate was used, the products can be separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by scintillation counting. For non-radiolabeled substrates, the fatty acids are typically derivatized to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography-mass spectrometry (GC-MS).[3][7]
Quantitative Analysis of Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species from biological samples.
Logical Workflow:
References
- 1. Identification of the delta-6 desaturase of human sebaceous glands: expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Requirements of delta 9 and delta 12 fatty acid desaturation in Neurospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and Purification of Integral Membrane Fatty Acid Desaturases | PLOS One [journals.plos.org]
- 6. Expression and purification of integral membrane fatty acid desaturases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (6Z,9Z)-Hexadecadienoyl-CoA in Insect Pheromone Biosynthesis: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
(6Z,9Z)-Hexadecadienoyl-CoA is a pivotal, albeit specialized, intermediate in the biosynthesis of certain Type I insect sex pheromones. As a C16 polyunsaturated fatty acyl-CoA, its precise stereochemistry is generated through a series of enzymatic steps, primarily involving fatty acid synthases and highly specific desaturases. This technical guide delineates the functional role of this compound in insects, detailing its biosynthetic pathway, subsequent enzymatic modifications, and the analytical methods used for its characterization. The guide also provides an overview of the reception and signaling cascade initiated by pheromones derived from this precursor, offering insights for the development of novel pest management strategies and other biotechnological applications.
Introduction
Insect chemical communication is a cornerstone of their reproductive and social behaviors, with sex pheromones playing a critical role in mate attraction and species recognition. The majority of moth sex pheromones are Type I pheromones, which are C10-C18 unsaturated fatty alcohols, aldehydes, or acetates. The biosynthesis of these compounds originates from common fatty acid metabolism, with the high degree of specificity arising from the actions of a suite of specialized enzymes, including desaturases, reductases, and oxidases.
This compound is a key precursor in the formation of specific C16 diene pheromones. Its structure, featuring cis double bonds at the 6th and 9th carbons, is a result of precise enzymatic modifications of a saturated C16 acyl-CoA precursor, palmitoyl-CoA. This guide provides an in-depth exploration of the biochemical pathways and experimental methodologies related to this important intermediate.
Biosynthesis of this compound
The formation of this compound is a multi-step process occurring within the pheromone glands of certain female insects. The pathway begins with de novo fatty acid synthesis and is followed by specific desaturation steps.
De Novo Synthesis of Palmitoyl-CoA
The carbon backbone of this compound is derived from acetyl-CoA through the action of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). These enzymes collaboratively produce the saturated C16 fatty acyl-CoA, palmitoyl-CoA.
Desaturation Cascade
The introduction of the characteristic double bonds at the Δ6 and Δ9 positions is catalyzed by specific acyl-CoA desaturases. The order of these desaturation events can vary between species. A plausible pathway involves the following steps:
-
Δ9-Desaturation: A Δ9-desaturase acts on palmitoyl-CoA (16:CoA) to introduce a cis double bond at the 9th position, yielding (9Z)-hexadecenoyl-CoA. Insect Δ9-desaturases have been shown to act on C16 substrates[1][2].
-
Δ6-Desaturation: Subsequently, a Δ6-desaturase introduces a cis double bond at the 6th position of (9Z)-hexadecenoyl-CoA to produce the final product, this compound.
Alternatively, a Δ6-desaturase could act first on palmitoyl-CoA, followed by a Δ9-desaturase. The substrate specificity of the involved desaturases is a key determinant of the final pheromone component's structure[3].
Enzymology of Desaturation
Insect acyl-CoA desaturases are membrane-bound enzymes located in the endoplasmic reticulum[4]. They are non-heme, iron-containing enzymes that utilize molecular oxygen and NAD(P)H as a cofactor for the introduction of double bonds into fatty acyl chains[5]. The specificity of these desaturases is a topic of significant research, with evidence suggesting that single amino acid substitutions can alter their regioselectivity and stereospecificity[3].
Downstream Processing of this compound
Once synthesized, this compound is further modified to produce the final, volatile pheromone components. These modifications typically occur in a specific sequence.
-
Reduction: A fatty acyl-reductase (FAR) reduces the thioester group of this compound to an alcohol, yielding (6Z,9Z)-hexadecadien-1-ol. These reductases are often specific to the pheromone biosynthesis pathway[6].
-
Oxidation (Optional): If the final pheromone is an aldehyde, an alcohol dehydrogenase/oxidase (ADH/AOX) will oxidize the terminal hydroxyl group of the fatty alcohol to an aldehyde, producing (6Z,9Z)-hexadecadienal.
-
Acetylation (Optional): For acetate (B1210297) pheromones, an acetyltransferase (ATF) esterifies the fatty alcohol, yielding (6Z,9Z)-hexadecadien-1-yl acetate.
The combination of these enzymatic activities results in a species-specific pheromone blend.
Signaling Pathway and Perception
The perception of pheromones derived from this compound by male insects is a complex process that initiates a behavioral response.
-
Pheromone Binding: Volatile pheromone molecules enter the antennae of the male insect and are bound by pheromone-binding proteins (PBPs) within the sensillar lymph.
-
Receptor Activation: The PBP-pheromone complex interacts with specific olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs).
-
Signal Transduction: This binding event activates the OR, which is typically a ligand-gated ion channel. This leads to the depolarization of the ORN and the generation of an action potential. In some cases, G-protein-coupled signaling cascades may also be involved in amplifying the signal.
-
Signal Termination: To maintain the sensitivity of the olfactory system, the pheromone molecules are rapidly degraded by pheromone-degrading enzymes (PDEs), such as esterases or aldehyde oxidases, within the sensillar lymph[7].
Data Presentation
Table 1: Key Enzymes in the Biosynthesis of this compound-Derived Pheromones
| Enzyme | Abbreviation | Substrate(s) | Product(s) |
| Acetyl-CoA Carboxylase | ACC | Acetyl-CoA | Malonyl-CoA |
| Fatty Acid Synthase | FAS | Acetyl-CoA, Malonyl-CoA | Palmitoyl-CoA |
| Δ9-Desaturase | DES9 | Palmitoyl-CoA | (9Z)-Hexadecenoyl-CoA |
| Δ6-Desaturase | DES6 | (9Z)-Hexadecenoyl-CoA | This compound |
| Fatty Acyl-Reductase | FAR | This compound | (6Z,9Z)-Hexadecadien-1-ol |
| Alcohol Dehydrogenase/Oxidase | ADH/AOX | (6Z,9Z)-Hexadecadien-1-ol | (6Z,9Z)-Hexadecadienal |
| Acetyltransferase | ATF | (6Z,9Z)-Hexadecadien-1-ol | (6Z,9Z)-Hexadecadien-1-yl acetate |
Table 2: Substrate Specificity of Characterized Insect Δ9-Desaturases on C16 Substrates
| Insect Species | Enzyme | Primary Substrate | Primary Product | Reference |
| Drosophila melanogaster | Desat1 | Palmitic acid (16:0) | (9Z)-Hexadecenoic acid (16:1Δ9) | [1] |
| Trichoplusia ni | TnΔ9 | Stearic acid (18:0) | (9Z)-Octadecenoic acid (18:1Δ9) | [8] |
| Caenorhabditis elegans | FAT-5 | Palmitoyl-CoA (16:0-CoA) | (9Z)-Hexadecenoyl-CoA (16:1Δ9-CoA) | [2] |
Experimental Protocols
Functional Characterization of Desaturases in Saccharomyces cerevisiae
This protocol describes the heterologous expression of a candidate insect desaturase gene in yeast to determine its function and substrate specificity.
1. Gene Cloning and Vector Construction:
- Isolate total RNA from the pheromone gland of the target insect.
- Synthesize cDNA using reverse transcriptase.
- Amplify the full-length open reading frame (ORF) of the candidate desaturase gene by PCR using specific primers.
- Clone the PCR product into a yeast expression vector (e.g., pYES2/CT) under the control of an inducible promoter (e.g., GAL1).
2. Yeast Transformation:
- Use a Saccharomyces cerevisiae strain deficient in its endogenous desaturase (e.g., an ole1 mutant) to avoid background activity.
- Transform the yeast cells with the expression vector containing the desaturase gene using the lithium acetate method.
- Select for transformed cells on appropriate selective media.
3. Expression and Precursor Feeding:
- Grow the transformed yeast culture in selective medium containing glucose.
- Induce gene expression by transferring the cells to a medium containing galactose.
- Supplement the culture with a potential fatty acid substrate (e.g., palmitic acid) to a final concentration of 0.5 mM.
4. Lipid Extraction and Analysis:
- Harvest the yeast cells by centrifugation.
- Extract total lipids from the yeast cells using a chloroform:methanol solvent system.
- Transesterify the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF3-methanol.
- Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products[9].
5. Determination of Double Bond Position:
- To confirm the position of the newly introduced double bonds, derivatize the FAMEs with dimethyl disulfide (DMDS).
- Analyze the DMDS adducts by GC-MS. The fragmentation pattern of the adducts will reveal the original position of the double bonds[10].
Visualizations
Caption: Biosynthetic pathway of this compound-derived pheromones.
Caption: Workflow for functional characterization of insect desaturases in yeast.
Caption: Pheromone reception and signal transduction pathway in an insect olfactory neuron.
Conclusion and Future Directions
This compound represents a specific and crucial intermediate in the biosynthesis of a distinct class of insect sex pheromones. Understanding the enzymes that produce and modify this precursor is essential for deciphering the evolution of chemical communication in insects. The detailed characterization of the desaturases and reductases involved in this pathway opens avenues for the biotechnological production of pheromones for use in sustainable pest management strategies, such as mating disruption and mass trapping[11]. Furthermore, these enzymes are potential targets for the development of novel insecticides that disrupt pheromone production. Future research should focus on the discovery of desaturases with Δ6/Δ9 specificities in a wider range of insect species, the elucidation of the three-dimensional structures of these enzymes to understand the basis of their substrate specificity, and the in-depth characterization of the downstream signaling pathways to identify further targets for intervention.
References
- 1. A Δ9 desaturase gene with a different substrate specificity is responsible for the cuticular diene hydrocarbon polymorphism in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A palmitoyl-CoA-specific delta9 fatty acid desaturase from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desaturase specificity is controlled by the physicochemical properties of a single amino acid residue in the substrate binding tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. The Desaturase Gene Family is Crucially Required for Fatty Acid Metabolism and Survival of the Brown Planthopper, Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of an Antennae-Specific Aldehyde Oxidase from the Navel Orangeworm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. portal.research.lu.se [portal.research.lu.se]
A Technical Guide to the Role of (6Z,9Z)-Hexadecadienoyl-CoA in Moth Pheromone Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The biosynthesis of moth sex pheromones is a complex and highly specific process, critical for chemical communication and reproductive success. A vast array of these pheromones are fatty acid derivatives, synthesized in specialized pheromone glands through a series of enzymatic modifications. This technical guide focuses on the pivotal role of (6Z,9Z)-Hexadecadienoyl-CoA, a di-unsaturated 16-carbon fatty acyl-CoA, as a key intermediate in the biosynthetic pathways of specific moth pheromones. We will explore the enzymatic steps leading to its formation, its subsequent conversion into active pheromone components, and the experimental methodologies employed to elucidate these pathways. This document serves as a comprehensive resource for researchers in chemical ecology, biochemistry, and those involved in the development of novel pest management strategies.
Introduction: The Central Role of Fatty Acyl-CoA Precursors
Moth sex pheromones are predominantly Type I pheromones, which are straight-chain C10-C18 unsaturated alcohols, aldehydes, or acetate (B1210297) esters.[1] The biosynthesis of these compounds originates from primary fatty acid metabolism, typically starting with palmitoyl-CoA (16:CoA) or stearoyl-CoA (18:CoA).[2] A dedicated suite of enzymes in the pheromone gland, including desaturases, chain-shortening enzymes (through β-oxidation), fatty acyl-CoA reductases (FARs), and acetyltransferases or oxidases, work in a combinatorial fashion to produce the species-specific pheromone blend.[3][4]
The structure of the final pheromone is largely dictated by the degree and position of unsaturation in the fatty acyl-CoA precursor. The intermediate, this compound, is a precursor for pheromones containing a C16 backbone with double bonds at the 6th and 9th positions. The formation of this specific diene requires the sequential action of specific desaturases.
The Biosynthetic Pathway of this compound
The formation of this compound from the saturated precursor, Palmitoyl-CoA, is a critical process involving two key desaturation steps. While a complete pathway for a specific moth species is not fully elucidated in a single study, a highly plausible route can be constructed based on the known functions of moth desaturase enzymes. The proposed pathway involves the sequential action of a Δ9 desaturase followed by a Δ6 desaturase.
Step 1: Formation of (Z)-9-Hexadecenoyl-CoA by Δ9 Desaturase
The initial step is the introduction of a double bond at the 9th carbon position of Palmitoyl-CoA. This reaction is catalyzed by a Δ9 desaturase. Moth Δ9 desaturases have been shown to have substrate specificity for C16 and C18 fatty acyl-CoAs.[5][6]
-
Substrate: Palmitoyl-CoA (16:CoA)
-
Enzyme: Δ9-desaturase
-
Product: (Z)-9-Hexadecenoyl-CoA
Step 2: Formation of this compound by Δ6 Desaturase
The second double bond is introduced at the 6th carbon position of (Z)-9-Hexadecenoyl-CoA by a Δ6 desaturase. These enzymes are known to act on unsaturated fatty acid precursors.[7][8] The product of this reaction is the key intermediate, this compound.
-
Substrate: (Z)-9-Hexadecenoyl-CoA
-
Enzyme: Δ6-desaturase
-
Product: this compound
Subsequent Conversion to Active Pheromones
Once formed, this compound can be converted into various final pheromone components through the action of other enzymes in the pheromone gland.
-
Reduction to Alcohol: A Fatty Acyl-CoA Reductase (FAR) can reduce the CoA ester to the corresponding alcohol, (6Z,9Z)-Hexadecadien-1-ol.[3]
-
Acetylation to Acetate Ester: The resulting alcohol can be acetylated by an acetyltransferase to form (6Z,9Z)-Hexadecadien-1-yl acetate.
-
Oxidation to Aldehyde: Alternatively, the alcohol can be oxidized to form (6Z,9Z)-Hexadecadienal.[1]
Diagram of the Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway for moth pheromones derived from this compound.
Quantitative Data on Pheromone Biosynthesis
Quantitative analysis of pheromone gland components provides crucial insights into the dynamics of biosynthesis. While specific data for the this compound pathway is limited, data from related pathways in other moth species can serve as a valuable reference.
Table 1: Fatty Acyl-CoA Composition in Pheromone Glands of Heliothis virescens
| Fatty Acyl-CoA Ester | Relative Abundance (%) |
| (Z)-11-Hexadecenoyl-CoA | High (major precursor) |
| Palmitoyl-CoA | Moderate |
| Stearoyl-CoA | Low |
| Oleoyl-CoA | Low |
Data synthesized from qualitative descriptions in existing literature.[9]
Table 2: Substrate Specificity of a Δ9-Desaturase from Trichoplusia ni
| Substrate | Product | Relative Activity (%) |
| Palmitoyl-CoA (16:CoA) | (Z)-9-Hexadecenoyl-CoA | 100 |
| Myristoyl-CoA (14:CoA) | (Z)-9-Myristoleoyl-CoA | <10 |
| Stearoyl-CoA (18:CoA) | (Z)-9-Octadecenoyl-CoA | ~110 |
Data adapted from functional expression studies in yeast.[5]
Experimental Protocols
The elucidation of pheromone biosynthetic pathways relies on a combination of molecular and analytical techniques. Below are detailed methodologies for key experiments.
Protocol for Functional Characterization of Desaturases in Saccharomyces cerevisiae
This protocol is used to determine the function and substrate specificity of candidate desaturase genes.
-
Gene Cloning and Vector Construction:
-
Isolate total RNA from the pheromone glands of the target moth species.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length open reading frame (ORF) of the candidate desaturase gene using PCR with specific primers.
-
Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
-
-
Yeast Transformation:
-
Transform a suitable strain of Saccharomyces cerevisiae (e.g., a strain deficient in its native desaturase, ole1Δ) with the expression vector containing the moth desaturase gene.
-
Select for transformed yeast cells on appropriate selection media.
-
-
Expression and Fatty Acid Analysis:
-
Grow the transformed yeast culture in selective media.
-
Induce the expression of the desaturase gene by adding galactose to the media.
-
Supplement the media with a potential fatty acid substrate (e.g., palmitic acid for a Δ9 desaturase acting on C16).
-
Harvest the yeast cells and extract the total fatty acids.
-
Methylate the fatty acids to form fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products.
-
Workflow for Desaturase Functional Characterization
Caption: Experimental workflow for the functional characterization of a moth desaturase gene in yeast.
Protocol for GC-MS Analysis of Pheromone Gland Acyl-CoA Esters
This protocol allows for the identification and quantification of fatty acyl-CoA intermediates in the pheromone gland.
-
Pheromone Gland Dissection and Extraction:
-
Dissect the pheromone glands from female moths at the peak of pheromone production.
-
Immediately homogenize the glands in a suitable solvent system (e.g., chloroform:methanol) to extract total lipids.
-
-
Solid-Phase Extraction (SPE) for Acyl-CoA Fractionation:
-
Use a silica-based SPE cartridge to separate the lipid extract into different fractions.
-
Neutral lipids and free fatty acids will elute with less polar solvents.
-
Fatty acyl-CoA esters are more polar and can be eluted with a more polar solvent system. A significant portion may remain bound to the silica, which can be quantified by comparing the amount of a specific fatty acid in the total extract versus the eluted fractions.[10]
-
-
Hydrolysis and Derivatization:
-
Hydrolyze the acyl-CoA fraction (or the entire extract for total fatty acid analysis) using a strong base (e.g., KOH in methanol) to release the fatty acids.
-
Methylate the free fatty acids using a suitable reagent (e.g., BF3-methanol) to form FAMEs.
-
-
GC-MS Analysis:
-
Inject the FAMEs sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column (e.g., DB-WAX) for the separation of FAMEs.
-
Set the GC oven temperature program to effectively separate the different FAMEs.
-
The mass spectrometer is used to identify the individual FAMEs based on their fragmentation patterns and to quantify them based on peak areas.
-
Conclusion and Future Directions
This compound is a key intermediate in the biosynthesis of a specific class of moth sex pheromones. Its formation is dependent on the sequential action of Δ9 and Δ6 desaturases on a palmitoyl-CoA precursor. Subsequent modifications by reductases, acetyltransferases, and oxidases lead to the final active pheromone components. The elucidation of these pathways is crucial for understanding the evolution of chemical communication in moths and for the development of species-specific and environmentally benign pest control strategies.
Future research should focus on the identification and characterization of the specific Δ6 and Δ9 desaturases involved in these pathways from a wider range of moth species. Quantitative proteomics and transcriptomics of pheromone glands will provide further insights into the regulation of these biosynthetic pathways. Moreover, the development of in vitro enzyme assays will allow for a more precise determination of the kinetic parameters of the involved enzymes. This knowledge will be invaluable for the heterologous production of moth pheromones in microbial or plant-based systems for agricultural applications.
References
- 1. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ent.iastate.edu [ent.iastate.edu]
- 3. Functional flexibility as a prelude to signal diversity? Role of a fatty acyl reductase in moth pheromone evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Substrate specificity and preference of Delta6-desaturase of Mucor rouxii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of substrate specificity for delta 6 desaturase from Mortierella alpina and Micromonas pusilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid analysis of the sex pheromone gland of the moth Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acyl pheromone analogue-containing lipids and their roles in sex pheromone biosynthesis in the lightbrown apple moth, Epipyhas postvittana (Walker) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes Involved in (6Z,9Z)-Hexadecadienoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6Z,9Z)-Hexadecadienoyl-CoA is a di-unsaturated C16 fatty acyl-CoA. While its specific metabolic pathway is not extensively characterized in the literature, its metabolism can be inferred from the known functions of key enzyme families involved in fatty acid modification, namely desaturases, elongases, and the enzymes of β-oxidation. This guide synthesizes current knowledge to propose the enzymatic pathways involved in the biosynthesis and degradation of this compound, provides detailed experimental protocols for their investigation, and presents quantitative data for related enzymatic reactions.
Introduction
Polyunsaturated fatty acids (PUFAs) and their CoA esters are crucial molecules in cellular physiology, serving as structural components of membranes, signaling molecules, and energy sources. This compound, a C16:2 acyl-CoA, is an intermediate whose metabolic fate is determined by the interplay of several key enzyme classes. Understanding the enzymes that metabolize this molecule is critical for research in lipidomics, metabolic disorders, and drug development targeting fatty acid metabolism. This technical guide provides a comprehensive overview of the core enzymes potentially involved in the biosynthesis and catabolism of this compound.
Proposed Biosynthesis of this compound
The biosynthesis of this compound is proposed to occur from the saturated C16 fatty acyl-CoA, palmitoyl-CoA, through sequential desaturation steps.
Key Biosynthetic Enzymes
-
Fatty Acid Desaturase 2 (FADS2 or Δ6-Desaturase): This enzyme is known to introduce a cis double bond at the Δ6 position of fatty acyl-CoAs. In the context of C16 fatty acids, FADS2 can convert palmitoyl-CoA (16:0-CoA) to sapienoyl-CoA (6Z-16:1-CoA)[1][2]. This is the first committed step in the proposed biosynthesis. FADS2 is a membrane-bound enzyme located in the endoplasmic reticulum[1].
-
Δ9-Desaturase (Stearoyl-CoA Desaturase - SCD1): While typically acting on C16:0-CoA and C18:0-CoA to produce palmitoleoyl-CoA (9Z-16:1-CoA) and oleoyl-CoA (9Z-18:1-CoA) respectively, it is plausible that a Δ9-desaturase could act on sapienoyl-CoA (6Z-16:1-CoA) to introduce a second double bond at the Δ9 position, yielding this compound. The substrate specificity of desaturases can be influenced by the cellular environment and the presence of other fatty acids[2].
Biosynthetic Pathway Diagram
Caption: Proposed biosynthesis of this compound.
Proposed Catabolism of this compound
The degradation of this compound is expected to proceed via the mitochondrial β-oxidation pathway. However, the presence of cis double bonds at even and odd positions requires the action of auxiliary enzymes.
Key Catabolic Enzymes
The core β-oxidation cycle involves four main enzymes:
-
Acyl-CoA Dehydrogenase
-
Enoyl-CoA Hydratase
-
3-Hydroxyacyl-CoA Dehydrogenase
-
β-Ketoacyl-CoA Thiolase
For di-unsaturated fatty acids like this compound, the following auxiliary enzymes are essential:
-
Δ3,Δ2-Enoyl-CoA Isomerase: This enzyme is required to convert the 3-cis or 3-trans double bond, which is formed after several rounds of β-oxidation, to the 2-trans double bond that is a substrate for enoyl-CoA hydratase.
-
2,4-Dienoyl-CoA Reductase: This NADPH-dependent enzyme acts on a 2-trans, 4-cis-dienoyl-CoA intermediate that is formed during the oxidation of polyunsaturated fatty acids. It reduces this intermediate to a 3-trans-enoyl-CoA.
Catabolic Pathway Diagram
Caption: Proposed β-oxidation pathway for this compound.
Quantitative Data
Direct kinetic data for enzymes acting on this compound is scarce. However, data from studies on related substrates can provide valuable insights into the potential efficiency of these enzymes.
Table 1: Kinetic Parameters of Relevant Fatty Acid Desaturases
| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| FADS2 (Δ6-Desaturase) | Human | Palmitic Acid (16:0) | - | - | [2] |
| FADS2 (Δ6-Desaturase) | Rat (microsomes) | Linoleic Acid (18:2n-6) | 1.5 | 0.63 | [3] |
| SCD1 | Mouse | Palmitoyl-CoA (16:0-CoA) | 1.1 | 15.6 | - |
| SCD1 | Mouse | Stearoyl-CoA (18:0-CoA) | 0.9 | 24.4 | - |
Table 2: Substrate Specificity of Relevant Fatty Acid Elongases
| Enzyme | Organism | Preferred Substrates | Comments | Reference |
| ELOVL5 | Human | C18-C22 PUFAs | Can elongate C16:1n-7 | [4][5] |
| ELOVL6 | Human | C12-C16 Saturated and Monounsaturated Fatty Acids | Elongates palmitate (16:0) and palmitoleate (B1233929) (16:1n-7) | [6][7][8] |
Note: The presented data for SCD1 are representative values and may vary depending on the experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the metabolism of this compound.
Heterologous Expression and Purification of Desaturases and Elongases
This protocol describes the expression of recombinant desaturase or elongase enzymes in Saccharomyces cerevisiae for subsequent characterization.
Experimental Workflow Diagram:
Caption: Workflow for heterologous expression of fatty acid metabolizing enzymes.
Methodology:
-
Cloning: The open reading frame of the target desaturase or elongase is amplified by PCR and cloned into a yeast expression vector, such as pYES2, which contains a galactose-inducible promoter.
-
Transformation: The recombinant plasmid is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297) method.
-
Selection and Culture: Transformed yeast are selected on appropriate synthetic complete medium lacking the auxotrophic marker. A single colony is then used to inoculate a larger culture.
-
Induction: Protein expression is induced by transferring the yeast culture to a medium containing galactose.
-
Microsome Preparation: Yeast cells are harvested, washed, and lysed. The microsomal fraction, containing the membrane-bound desaturases and elongases, is isolated by differential centrifugation.
-
Purification (Optional): If the recombinant protein is tagged (e.g., with a His-tag), it can be purified from the solubilized microsomal fraction using affinity chromatography[9][10].
In Vitro Enzyme Assays
5.2.1. Desaturase Activity Assay
This assay measures the conversion of a substrate fatty acyl-CoA to its desaturated product.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction (or purified enzyme), a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4), cofactors (NADH or NADPH, ATP, CoA), and the substrate, (6Z)-Hexadecenoyl-CoA (sapienoyl-CoA) or a related C16:1-CoA isomer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to saponify the acyl-CoAs to free fatty acids.
-
Derivatization: Acidify the mixture and extract the free fatty acids. Convert the fatty acids to their methyl esters (FAMEs) using a reagent such as BF3-methanol.
-
Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the desaturated product, (6Z,9Z)-Hexadecadienoic acid methyl ester[11].
5.2.2. Elongase Activity Assay
This assay measures the chain elongation of a fatty acyl-CoA substrate.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction (or purified enzyme), buffer, NADPH, malonyl-CoA, and the substrate (e.g., a C14:2-CoA to potentially produce this compound).
-
Incubation: Incubate the reaction at the optimal temperature.
-
Analysis: The reaction products (elongated acyl-CoAs) can be analyzed directly by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or after conversion to FAMEs by GC-MS.
In Vitro β-Oxidation Assay
This assay measures the breakdown of a fatty acyl-CoA substrate by isolated mitochondria.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) by differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing the isolated mitochondria, a respiration buffer, cofactors (ADP, carnitine, malate), and the radiolabeled substrate, [1-¹⁴C]-(6Z,9Z)-Hexadecadienoyl-CoA.
-
Incubation: Incubate the reaction at 37°C.
-
Measurement of β-Oxidation: The rate of β-oxidation can be determined by measuring the production of ¹⁴CO₂ (complete oxidation) or acid-soluble ¹⁴C-labeled metabolites (incomplete oxidation)[12].
Acyl-CoA Profiling by LC-MS/MS
This method allows for the identification and quantification of various acyl-CoA species in a biological sample.
Experimental Workflow Diagram:
Caption: Workflow for acyl-CoA profiling by LC-MS/MS.
Methodology:
-
Extraction: Extract acyl-CoAs from cell or tissue samples using an acidic organic solvent mixture (e.g., acetonitrile/methanol/water) to precipitate proteins and stabilize the acyl-CoAs[13][14].
-
Purification: Purify and concentrate the acyl-CoAs from the extract using solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Separate the acyl-CoA species using reverse-phase liquid chromatography and detect them using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for accurate quantification[15][16][17].
Conclusion
While direct experimental evidence for the metabolism of this compound is limited, a plausible pathway involving known fatty acid metabolizing enzymes can be proposed. The biosynthesis likely proceeds from palmitoyl-CoA via the action of a Δ6-desaturase (FADS2) followed by a Δ9-desaturase. Catabolism is expected to occur through the β-oxidation pathway with the assistance of auxiliary enzymes to handle the cis double bonds. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these proposed pathways, characterize the involved enzymes, and quantify the relevant metabolites. Further research in this area will contribute to a more complete understanding of lipid metabolism and its role in health and disease.
References
- 1. Sapienic Acid: Species-Specific Fatty Acid Metabolism of the Human Sebaceous Gland | Plastic Surgery Key [plasticsurgerykey.com]
- 2. Identification of the delta-6 desaturase of human sebaceous glands: expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. ELOVL5 - Wikipedia [en.wikipedia.org]
- 6. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. | Semantic Scholar [semanticscholar.org]
Metabolic Fate of (6Z,9Z)-Hexadecadienoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6Z,9Z)-Hexadecadienoyl-CoA is a polyunsaturated fatty acyl-CoA molecule whose metabolic fate is of increasing interest in the fields of lipid metabolism and drug development. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, including its catabolism through β-oxidation and its potential for anabolic processing through desaturation and elongation. Detailed experimental protocols for studying its metabolism and quantitative data from related enzyme activities are presented. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and structured understanding of the core concepts.
Introduction
Polyunsaturated fatty acids (PUFAs) and their CoA esters play crucial roles in cellular physiology, serving as energy sources, structural components of membranes, and precursors for signaling molecules. This compound is a C16 diunsaturated fatty acyl-CoA with double bonds at the Δ6 and Δ9 positions. While the metabolism of common saturated and monounsaturated fatty acids is well-documented, the specific metabolic pathways of less common PUFAs like this compound are not as extensively characterized. Understanding the metabolic fate of this molecule is essential for elucidating its potential physiological roles and for the development of therapeutic agents that may target its metabolic pathways. This guide synthesizes current knowledge on PUFA metabolism to propose the likely metabolic routes of this compound and provides the necessary tools for its further investigation.
Cellular Uptake and Activation
The journey of (6Z,9Z)-hexadecadienoic acid begins with its transport across the plasma membrane, a process that can occur via passive diffusion or be facilitated by protein transporters such as fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs)[1][2]. Once inside the cell, the fatty acid is rapidly activated to its CoA ester, this compound, by acyl-CoA synthetases (ACS) located on the outer mitochondrial membrane and the endoplasmic reticulum[3]. This activation traps the molecule within the cell and primes it for subsequent metabolic processing.
Figure 1: Cellular uptake and activation of (6Z,9Z)-hexadecadienoic acid.
Catabolic Pathway: β-Oxidation
The primary catabolic fate for most fatty acyl-CoAs is mitochondrial β-oxidation, a cyclical process that shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH[3][4][5][6]. The β-oxidation of polyunsaturated fatty acids like this compound requires auxiliary enzymes to handle the cis-double bonds, which are not substrates for the standard β-oxidation enzymes.
The proposed β-oxidation pathway for this compound is as follows:
-
Initial Cycles: Three cycles of conventional β-oxidation proceed, shortening the C16 chain to a C10 chain and yielding three molecules of acetyl-CoA. The double bonds at their original positions (Δ6 and Δ9) are now at Δ0 and Δ3 in the remaining (2Z,5Z)-decadienoyl-CoA.
-
Isomerization: The Δ3 double bond is isomerized from a cis to a trans configuration by an enoyl-CoA isomerase, forming (2Z,5E)-decadienoyl-CoA.
-
Further Oxidation and Reduction: One more cycle of β-oxidation can proceed. The resulting molecule will require the action of a reductase to handle the remaining double bond.
Figure 2: Proposed β-oxidation pathway of this compound.
Anabolic Pathways: Desaturation and Elongation
In addition to catabolism, this compound can potentially enter anabolic pathways involving desaturase and elongase enzymes, primarily in the endoplasmic reticulum[7][8][9]. These pathways can modify the fatty acyl chain to produce a variety of other PUFAs.
-
Desaturation: The existing double bonds can be further desaturated by fatty acid desaturases (FADS). For instance, a Δ5-desaturase could act on this compound to introduce a new double bond, forming a C16:3 fatty acyl-CoA. The Δ6-desaturase (FADS2) is a key enzyme in the synthesis of long-chain PUFAs, and its activity on C16 substrates has been noted[10][11].
-
Elongation: The fatty acyl chain can be elongated by two-carbon units through the action of fatty acid elongase (ELOVL) enzymes. This compound could be a substrate for an elongase, resulting in the formation of (8Z,11Z)-octadecadienoyl-CoA (C18:2). This elongated product could then undergo further desaturation.
Figure 3: Potential anabolic pathways of this compound.
Quantitative Data
Direct quantitative data for the enzymatic reactions involving this compound are limited. However, data from studies on structurally similar fatty acids can provide valuable insights into the potential kinetics.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Δ6-Desaturase | Linoleic Acid (C18:2n-6) | 1.5 | 0.63 | [12] |
| Elongase (ELOVL5) | γ-Linolenic Acid (C18:3n-6) | ~15 | Not Reported | [9] |
| Acyl-CoA Dehydrogenase (VLCAD) | Palmitoyl-CoA (C16:0) | 2.6 | 1.2 | [13] |
Table 1: Kinetic parameters of enzymes involved in fatty acid metabolism with structurally related substrates.
Experimental Protocols
In Vitro β-Oxidation Assay in Isolated Mitochondria
This protocol is designed to measure the rate of β-oxidation of this compound in isolated mitochondria by monitoring oxygen consumption.
Materials:
-
Isolated mitochondria from a relevant tissue source (e.g., liver, heart).
-
Respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, EGTA, and HEPES).
-
This compound substrate.
-
Carnitine, Malate (B86768), ADP.
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k).
Procedure:
-
Isolate mitochondria from the tissue of interest using standard differential centrifugation methods[14].
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add isolated mitochondria to the respirometer chambers containing respiration buffer.
-
Sequentially add malate (to prime the TCA cycle) and carnitine (for transport of the fatty acyl-CoA into the mitochondria).
-
Initiate the reaction by adding a known concentration of this compound.
-
Measure the rate of oxygen consumption.
-
Add ADP to stimulate state 3 respiration and continue to monitor oxygen consumption.
-
Analyze the data to determine the rate of fatty acid oxidation.
Figure 4: Workflow for in vitro β-oxidation assay.
Analysis of Acyl-CoA Esters by LC-MS/MS
This protocol outlines a method for the extraction and quantitative analysis of this compound and its metabolites from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., cells, tissue).
-
Extraction solvent (e.g., acetonitrile/isopropanol/water).
-
Internal standards (e.g., deuterated fatty acyl-CoAs).
-
LC-MS/MS system with a C18 reversed-phase column.
Procedure:
-
Homogenize the biological sample in cold extraction solvent containing internal standards.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoA esters.
-
Analyze the extract by LC-MS/MS.
-
LC Separation: Use a C18 column with a gradient of mobile phases (e.g., ammonium (B1175870) hydroxide (B78521) in water and acetonitrile) to separate the different acyl-CoA species[15][16].
-
MS/MS Detection: Employ selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of the target acyl-CoAs[17][18][19]. A common neutral loss of 507 Da is characteristic of CoA esters[15][16].
-
-
Quantify the analytes by comparing their peak areas to those of the internal standards.
Figure 5: Workflow for LC-MS/MS analysis of acyl-CoA esters.
Fatty Acid Profile Analysis by GC-MS
This protocol describes the analysis of the total fatty acid composition of a biological sample, which can be used to infer the metabolic fate of (6Z,9Z)-hexadecadienoic acid after its incorporation into complex lipids.
Materials:
-
Biological sample.
-
Reagents for lipid extraction and transesterification (e.g., chloroform/methanol, BF₃-methanol).
-
Internal standard (e.g., heptadecanoic acid).
-
GC-MS system with a suitable capillary column.
Procedure:
-
Extract total lipids from the sample using a method such as the Folch or Bligh-Dyer procedure.
-
Transesterify the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by heating with a reagent like BF₃-methanol.
-
Extract the FAMEs with an organic solvent (e.g., hexane).
-
Analyze the FAMEs by GC-MS.
-
Quantify the fatty acids by comparing their peak areas to that of the internal standard.
Figure 6: Workflow for GC-MS analysis of fatty acid profiles.
Conclusion
The metabolic fate of this compound is predicted to involve both catabolic β-oxidation, requiring auxiliary enzymes for its diunsaturated structure, and anabolic processing through desaturation and elongation pathways. While direct experimental evidence for this specific molecule is emerging, the established principles of polyunsaturated fatty acid metabolism provide a strong framework for its investigation. The experimental protocols and analytical methods detailed in this guide offer a robust starting point for researchers to elucidate the precise metabolic pathways, enzyme kinetics, and physiological significance of this compound. Further research in this area will undoubtedly contribute to a deeper understanding of lipid metabolism and may unveil new therapeutic targets for metabolic diseases.
References
- 1. Effect of 6,9,12,15-Hexadecatetraenoic Acid (C16:4n-1)-Ethyl Ester on Lipid Content and Fatty Acid Composition in the Blood and Organs of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. aocs.org [aocs.org]
- 6. microbenotes.com [microbenotes.com]
- 7. bio.ijs.si [bio.ijs.si]
- 8. agrilife.org [agrilife.org]
- 9. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative fatty acid desaturation pathways revealed by deep profiling of total fatty acids in RAW 264.7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized protocol for coupling oxygen consumption rates with β-oxidation in isolated mitochondria from mouse soleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lipidmaps.org [lipidmaps.org]
- 21. lipidmaps.org [lipidmaps.org]
- 22. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Role of Fatty Acyl-CoA Desaturases in the Biosynthesis of Hexadecadienoyl-CoA: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty acyl-CoA desaturases are a critical class of enzymes responsible for introducing double bonds into fatty acyl chains, thereby generating the vast diversity of unsaturated and polyunsaturated fatty acids (PUFAs) essential for numerous biological functions.[1] This technical guide provides an in-depth examination of the enzymatic pathways and key fatty acyl-CoA desaturases, particularly Fatty Acid Desaturase 2 (FADS2), implicated in the formation of hexadecadienoyl-CoA, a 16-carbon di-unsaturated fatty acyl-CoA. We will explore the catalytic mechanisms, substrate specificities, and regulatory aspects of these enzymes. Furthermore, this document details relevant experimental protocols for assessing desaturase activity and presents quantitative data to support the proposed biosynthetic pathways, offering a comprehensive resource for researchers in lipid metabolism and drug discovery.
Introduction to Fatty Acyl-CoA Desaturases
Fatty acid desaturases are non-heme, iron-containing enzymes that catalyze the dehydrogenation of fatty acyl chains, converting single carbon-carbon bonds to double bonds.[1] These enzymes are typically membrane-bound, located in the endoplasmic reticulum in animals and fungi, and also in plastids in plants.[1] They play a fundamental role in maintaining membrane fluidity, producing signaling molecules, and synthesizing essential PUFAs.[1][2]
Desaturases are classified based on the position at which they introduce a double bond. Key families include:
-
First Desaturases : Introduce the initial double bond, typically at the Δ9 or Δ11 position.[3]
-
Front-End Desaturases : Insert a double bond between an existing double bond and the carboxyl-terminus, including Δ4, Δ5, and Δ6 desaturases.[3]
-
Omega (Methyl-End) Desaturases : Introduce a double bond between an existing double bond and the methyl-terminus, such as Δ12 and Δ15 desaturases.[3]
The formation of hexadecadienoyl-CoA (C16:2-CoA) from its saturated precursor, palmitoyl-CoA (C16:0-CoA), requires two distinct desaturation steps, mediated by one or more of these enzyme families.
Biosynthetic Pathway of Hexadecadienoyl-CoA
The synthesis of hexadecadienoyl-CoA is a multi-step process originating from the common saturated fatty acid, palmitoyl-CoA. The pathway involves sequential desaturation reactions, with Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase, playing a pivotal, initiating role.
Step 1: Formation of Hexadecenoyl-CoA (C16:1-CoA)
The first step is the introduction of a double bond into palmitoyl-CoA. While FADS2 is well-known for its rate-limiting role in C18 PUFA synthesis, it also exhibits activity towards C16:0-CoA.[4][5] In humans, FADS2 desaturates palmitate to produce (6Z)-hexadecenoate (16:1Δ6), also known as sapienate, a major component of human sebum.[5][6] This establishes FADS2 as the key enzyme for the initial conversion.
Step 2: Formation of Hexadecadienoyl-CoA (C16:2-CoA)
The second double bond is introduced into the newly formed hexadecenoyl-CoA. The specific desaturase responsible for this step can vary between organisms and depends on the position of the first double bond. For instance, if the substrate is 16:1Δ9-CoA (palmitoleoyl-CoA), a Δ12-desaturase could potentially introduce a second double bond to form 16:2Δ9,12-CoA. Insect desaturases, which are crucial for producing pheromone precursors, have been identified with Δ12 activity and may have evolved from ancestral Δ9-desaturases.[7] Alternatively, another front-end desaturase could act on the 16:1Δ6-CoA produced by FADS2. The precise identity of the second desaturase requires specific functional characterization within the biological context of interest.
Caption: Proposed pathway for hexadecadienoyl-CoA synthesis.
Quantitative Analysis of Desaturase Activity
The efficiency of desaturation reactions is influenced by substrate specificity and enzyme kinetics. While specific kinetic data for hexadecadienoyl-CoA formation is scarce, data from related reactions provide insight into the capabilities of these enzymes.
Table 1: Substrate Specificity and Conversion Efficiency of FADS2
| Substrate (Fatty Acyl-CoA) | Product | Enzyme Source | System | Conversion Efficiency / Activity | Reference |
| Palmitoyl-CoA (16:0) | Sapienoyl-CoA (16:1Δ6) | Human FADS2 | MCF-7 Cells | Active desaturation confirmed | [6] |
| iso-16:0 | iso-6Z-16:1 | Human FADS2 | MCF-7 Cells | Active desaturation confirmed | [6] |
| n-17:0 | n-6Z-17:1 | Human FADS2 | MCF-7 Cells | Active desaturation confirmed | [6] |
| Linoleic Acid (18:2n-6) | γ-Linolenic Acid (18:3n-6) | Mouse FADS2 | in vivo (Mouse model) | Rate-limiting step in PUFA synthesis | [4] |
| α-Linolenic Acid (18:3n-3) | Stearidonic Acid (18:4n-3) | Mouse FADS2 | in vivo (Mouse model) | Rate-limiting step in PUFA synthesis | [4] |
| Linoleic Acid (18:2) | γ-Linolenic Acid (18:3) | Ostreococcus tauri Δ6-Desaturase | S. cerevisiae | High desaturation activity | [8][9] |
| α-Linolenic Acid (18:3) | Stearidonic Acid (18:4) | Ostreococcus tauri Δ6-Desaturase | S. cerevisiae | High desaturation activity | [8][9] |
Table 2: General Properties of Fatty Acyl-CoA Assays
| Assay Type | Principle | Detection Method | Linear Range | Reference |
| Fluorometric Kit | Enzyme-coupled reaction generates a fluorescent product | Fluorescence (Ex/Em = 530/585 nm) | 0.3 to 100 µM | [10][11] |
| Direct Spectrophotometric | Monitors change in FAD absorbance at ~450 nm | Absorbance | Enzyme-dependent | [12] |
| DCPIP-Based Assay | DCPIP acts as an artificial electron acceptor, change in absorbance at ~600 nm | Absorbance | Enzyme-dependent | [12] |
Experimental Protocols
Accurate characterization of desaturase activity is crucial for understanding their role in lipid metabolism and for screening potential inhibitors. Below are detailed methodologies for key experiments.
Protocol 1: Cell-Based Desaturase Activity Assay
This protocol is adapted from methods used to demonstrate FADS2 activity on various saturated fatty acids.[6] It allows for the assessment of enzyme activity in a physiologically relevant cellular environment.
Objective: To determine if a specific fatty acid is a substrate for a desaturase enzyme expressed in a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., MCF-7) stably expressing the desaturase of interest (e.g., FADS2).
-
Control cells (e.g., expressing an empty vector).
-
Cell culture medium (e.g., MEM-α) with fetal bovine serum (FBS) and antibiotics.
-
Fatty acid substrate (e.g., Palmitic acid) complexed to bovine serum albumin (BSA).
-
Phosphate-buffered saline (PBS).
-
Lipid extraction solvents: Hexane (B92381), Isopropanol.
-
Internal standard (e.g., C17:0).
-
Boron trifluoride (BF₃) in methanol (B129727) (14%) for methylation.
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS).
Procedure:
-
Cell Culture: Culture the engineered and control cells in standard conditions until they reach ~80% confluency.
-
Substrate Incubation: Remove the standard culture medium and replace it with a medium containing the BSA-bound fatty acid substrate at a final concentration of 50 µM.
-
Incubation: Incubate the cells with the substrate for 24-48 hours.
-
Cell Harvesting: Wash the cells twice with ice-cold PBS and harvest by scraping.
-
Lipid Extraction:
-
Pellet the cells by centrifugation.
-
Add the internal standard to the cell pellet.
-
Perform a total lipid extraction using a hexane:isopropanol (3:2, v/v) mixture.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper organic phase containing the lipids.
-
-
Fatty Acid Methylation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 14% BF₃-methanol to the dried lipids.
-
Heat at 100°C for 30 minutes to convert fatty acids to fatty acid methyl esters (FAMEs).
-
-
FAME Analysis:
-
Extract the FAMEs with hexane.
-
Analyze the FAME profile by GC-FID or GC-MS to identify and quantify the desaturated product by comparing retention times and mass spectra to known standards.
-
Caption: Workflow for a cell-based desaturase activity assay.
Protocol 2: Microsomal Desaturase Assay
This protocol is based on classical methods for assaying membrane-bound desaturases from tissue homogenates.[13]
Objective: To measure the activity of a desaturase enzyme in a microsomal fraction.
Materials:
-
Tissue source (e.g., chick embryo liver).
-
Homogenization buffer (e.g., potassium phosphate (B84403) buffer with sucrose).
-
Ultracentrifuge.
-
Reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Cofactors: NADH or NADPH.
-
Substrate: Radiolabeled [1-¹⁴C]stearoyl-CoA or other acyl-CoA.
-
Reaction termination solution (e.g., aqueous KOH).
-
Hexane for extraction.
-
Thin-layer chromatography (TLC) plates and developing solvent.
-
Scintillation counter.
Procedure:
-
Microsome Preparation:
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in reaction buffer.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the microsomal protein, reaction buffer, and NADH.
-
Pre-incubate the mixture at the optimal temperature (e.g., 37°C).
-
Initiate the reaction by adding the radiolabeled acyl-CoA substrate.
-
-
Reaction Termination and Saponification:
-
After a set time (e.g., 5-15 minutes), stop the reaction by adding aqueous KOH.
-
Heat the mixture to saponify the lipids, converting acyl-CoAs to free fatty acids.
-
-
Extraction:
-
Acidify the mixture to protonate the free fatty acids.
-
Extract the fatty acids into hexane.
-
-
Analysis:
-
Spot the hexane extract onto a TLC plate.
-
Develop the plate using a solvent system that separates saturated and unsaturated fatty acids.
-
Visualize the spots (e.g., with iodine vapor) and scrape the corresponding silica.
-
Quantify the radioactivity in the substrate and product spots using a scintillation counter to determine the conversion rate.
-
Protocol 3: Fluorometric Fatty Acyl-CoA Assay Kit
This protocol describes a high-throughput method for the quantitative determination of total fatty acyl-CoAs in cell or tissue lysates, based on commercially available kits.[10][11]
Objective: To measure the concentration of fatty acyl-CoAs in a biological sample.
Materials:
-
Commercial Fatty Acyl-CoA Assay Kit (containing Assay Buffer, Dye Reagent, Enzyme Mix, Standard).
-
Tissue or cell lysate samples.
-
96-well microplate (black, clear bottom).
-
Fluorometric plate reader.
Procedure:
-
Sample Preparation:
-
Homogenize tissue (~50 mg) or cell pellets in ~150 µL of a suitable buffer (e.g., 0.5% Triton X-100 in potassium phosphate buffer).
-
Centrifuge at 10,000 x g for 15 minutes at 4°C. Use the supernatant for the assay.
-
-
Standard Curve Preparation:
-
Prepare a dilution series of the Fatty Acyl-CoA Standard provided in the kit.
-
-
Reaction Setup:
-
Prepare a Master Reaction Mix according to the kit's instructions, typically containing Assay Buffer, Dye Reagent, and Enzyme Mix.
-
Add 50 µL of the Master Reaction Mix to each well of the microplate.
-
Add 10-50 µL of the standards or prepared samples to the corresponding wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-40 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at Ex/Em = 530/585 nm.
-
-
Calculation:
-
Subtract the blank (0 standard) reading from all measurements.
-
Plot the standard curve and determine the concentration of fatty acyl-CoA in the samples based on the curve.
-
Conclusion and Future Directions
The formation of hexadecadienoyl-CoA is a clear example of the metabolic versatility enabled by fatty acyl-CoA desaturases. Enzymes like FADS2 are not limited to their canonical pathways but can act on a broader range of substrates, initiating cascades that produce a variety of specialized lipids. The subsequent desaturation step, likely carried out by other desaturases with distinct positional specificities, highlights the cooperative nature of lipid metabolism.
For drug development professionals, understanding these pathways is critical. Inhibitors of FADS2, for instance, could impact not only PUFA synthesis but also the production of specific lipids like sapienate and potentially hexadecadienoyl-CoA, with implications for skin conditions or metabolic diseases.[2] Future research should focus on the functional characterization of the desaturases responsible for the second desaturation step in various organisms and the elucidation of the physiological roles of C16:2-CoA isomers. This knowledge will pave the way for novel therapeutic strategies targeting lipid metabolic pathways.
References
- 1. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted regulation and functions of fatty acid desaturase 2 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Desaturase Gene Family is Crucially Required for Fatty Acid Metabolism and Survival of the Brown Planthopper, Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Δ6‐Desaturase (FADS2) deficiency unveils the role of ω3‐ and ω6‐polyunsaturated fatty acids | The EMBO Journal [link.springer.com]
- 5. sapient.bio [sapient.bio]
- 6. Fatty Acid Desaturase 2 (FADS2) Actions on Branched Chain and Normal Odd Chain Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vivo characterization of the first acyl-CoA Δ6-desaturase from a member of the plant kingdom, the microalga Ostreococcus tauri - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Chain-Shortening Reactions for the Synthesis of C16 Dienes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of synthetic strategies for the production of C16 dienes through chain-shortening reactions of longer-chain fatty acids. The content covers key chemical and biocatalytic methodologies, presenting detailed experimental protocols, quantitative data for reaction optimization, and visualizations of reaction pathways. This document is intended to serve as a comprehensive resource for researchers in organic synthesis, drug discovery, and biotechnology.
Introduction to C16 Dienes and Synthetic Strategies
Hexadecadienes (C16 dienes) are sixteen-carbon chains containing two double bonds. These molecules and their derivatives can play roles in various biological processes, including acting as signaling molecules in pathways related to oxidative stress.[1][2] Their synthesis from readily available long-chain fatty acids, such as those found in vegetable oils, is an area of significant interest for the production of specialty chemicals and pharmaceutical intermediates.
Direct synthesis of C16 dienes via a single chain-shortening step is not a commonly reported transformation. Therefore, multi-step synthetic pathways are typically required. This guide focuses on two primary chemical routes:
-
Route 1: Decarboxylative Halogenation and Elimination: This pathway utilizes the Hunsdiecker reaction or its modifications to shorten a C17 unsaturated carboxylic acid by one carbon to form a C16 haloalkene, followed by an elimination reaction to generate the second double bond.
-
Route 2: Oxidative Cleavage and Olefination: This strategy involves the cleavage of a more common C18 unsaturated fatty acid (e.g., oleic acid) to produce a shorter-chain aldehyde, which is then converted to a C16 diene using an olefination reaction, such as the Wittig reaction.
Additionally, this guide will briefly touch upon biocatalytic and olefin metathesis approaches as emerging and alternative strategies.
Chemical Synthesis of C16 Dienes
Route 1: Hunsdiecker Reaction Followed by Elimination
This route is a powerful method for the synthesis of a C16 diene from a C17 unsaturated carboxylic acid. The overall transformation involves two key steps: decarboxylative halogenation and dehydrohalogenation.
Logical Workflow for Hunsdiecker Reaction and Elimination
Caption: Workflow for C16 diene synthesis via Hunsdiecker reaction and subsequent elimination.
The Hunsdiecker reaction facilitates the conversion of the silver salt of a carboxylic acid to an organic halide with one fewer carbon atom through a process of decarboxylation and halogenation.[3][4] While the classic Hunsdiecker reaction can have limitations, particularly with unsaturated substrates, modern modifications have improved its applicability.
Experimental Protocol: Modified Hunsdiecker Reaction (Cristol-Firth Modification)
This protocol is adapted from the Cristol-Firth modification, which allows for the use of the free carboxylic acid directly, avoiding the need to prepare the dry silver salt.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the C17 unsaturated carboxylic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4).
-
Reagent Addition: Add red mercuric oxide (HgO, 1.1 eq) and the halogen (e.g., bromine, Br2, 1.1 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the bromine color and the evolution of carbon dioxide.
-
Work-up: After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. Filter the solution to remove mercury salts.
-
Purification: Wash the filtrate with a solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude C16 unsaturated alkyl halide can be purified by column chromatography.
Quantitative Data for Hunsdiecker-type Reactions
| Starting Material Class | Reagents | Product | Yield (%) | Reference |
| Aliphatic Carboxylic Acids | Ag Salt, Br2 | Alkyl Bromide | 60-80 | [6] |
| α,β-Unsaturated Carboxylic Acids | LiOAc, N-Halosuccinimide | β-Halostyrene | High | [3] |
| Free Carboxylic Acids | HgO, Br2 | Alkyl Bromide | Moderate to High | [5] |
The C16 unsaturated alkyl halide produced in the Hunsdiecker reaction can be converted to a C16 diene through an elimination reaction. The conditions of this reaction are crucial to favor elimination over substitution.[7][8]
Experimental Protocol: Dehydrohalogenation
-
Reaction Setup: In a round-bottom flask, dissolve the C16 unsaturated alkyl halide (1.0 eq) in ethanol.
-
Base Addition: Add a solution of potassium hydroxide (B78521) (KOH, 2.0 eq) in ethanol.
-
Reaction Conditions: Heat the mixture to reflux for 2-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with a nonpolar solvent such as hexane (B92381) or diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting C16 diene can be purified by distillation or column chromatography.
Quantitative Data for Elimination Reactions
| Substrate | Base | Solvent | Product | Yield (%) | Reference |
| Bromoethane | NaOH | Ethanol | Ethene | High | [7] |
| 2-Bromopropane | KOH | Ethanol | Propene | ~80 | [9] |
Route 2: Oxidative Cleavage Followed by Wittig Olefination
This approach is advantageous as it can start from more readily available C18 unsaturated fatty acids like oleic acid. The double bond is first cleaved to produce a shorter aldehyde, which is then elongated to the C16 diene using a Wittig reagent.
Logical Workflow for Oxidative Cleavage and Wittig Olefination
Caption: Workflow for C16 diene synthesis via oxidative cleavage and Wittig olefination.
Ozonolysis is a powerful method for cleaving double bonds to form aldehydes, ketones, or carboxylic acids, depending on the work-up conditions.[10] For the synthesis of a C16 diene, a reductive work-up to yield an aldehyde is required. Ozonolysis of oleic acid (C18) will yield nonanal (B32974) (a C9 aldehyde) and the methyl ester of 9-oxononanoic acid.
Experimental Protocol: Ozonolysis with Reductive Work-up
-
Ozonolysis: Dissolve the C18 unsaturated fatty acid (e.g., methyl oleate, 1.0 eq) in a suitable solvent like dichloromethane (B109758) or methanol (B129727) at a low temperature (-78 °C). Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Reductive Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (B99878) (DMS, 1.5 eq) or triphenylphosphine (B44618) (TPP, 1.2 eq), and allow the mixture to warm to room temperature.
-
Purification: The resulting aldehydes can be separated and purified by distillation or column chromatography.
Quantitative Data for Oxidative Cleavage Reactions
| Substrate | Oxidant | Product | Yield (%) | Reference |
| Methyl Oleate | O3, then DMS | Nonanal | ~80-95 | [11] |
| Internal Alkenes | Fe catalyst, H2O2, NaIO4 | Aldehydes | 86-98 | [6] |
The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent).[12][13] To synthesize a C16 diene from a C9 aldehyde, a C7 phosphonium ylide is required.
Experimental Protocol: Wittig Olefination
-
Ylide Preparation: Prepare the C7 phosphonium ylide by reacting the corresponding C7 alkyltriphenylphosphonium halide with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Olefination: Cool the ylide solution to a low temperature (e.g., -78 °C to 0 °C) and add the C9 aldehyde (1.0 eq) dropwise.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction with water and extract the product with an organic solvent.
-
Purification: The triphenylphosphine oxide byproduct can be removed by crystallization or chromatography. The C16 diene is then purified by column chromatography or distillation.
Quantitative Data for Wittig Reactions
| Aldehyde/Ketone | Ylide | Product | Yield (%) | Reference |
| General Aldehydes | Non-stabilized ylides | (Z)-Alkenes | High | [14] |
| General Ketones | Stabilized ylides | (E)-Alkenes | High | [14] |
Alternative and Emerging Methodologies
Biocatalytic Chain-Shortening
Certain enzymes, such as unspecific peroxygenases (UPOs) from fungi, have been shown to catalyze the chain-shortening of fatty acids.[11][15] This can occur via a novel mechanism that results in a two-carbon shorter dicarboxylic acid in the initial step.[15] While the direct biocatalytic production of C16 dienes is still an area of active research, these enzymatic systems offer a potentially greener alternative to traditional chemical methods.
Biocatalytic Pathway for Fatty Acid Chain Shortening
Caption: Generalized pathway for biocatalytic chain-shortening of fatty acids by UPOs.
Olefin Metathesis
Olefin metathesis is a powerful reaction for the rearrangement of carbon-carbon double bonds. While not a chain-shortening reaction in the traditional sense, it can be used to synthesize specific chain-length dienes from fatty acid precursors through cross-metathesis with shorter olefins.[16] For instance, a C18 unsaturated fatty acid could potentially undergo cross-metathesis with a C10 diene to produce a C16 diene, although this would be a complex reaction to control for selectivity.
Biological Relevance of C16 Dienes
While the primary focus of this guide is on the synthesis of C16 dienes, it is important for drug development professionals to understand their potential biological context. Conjugated dienes can be formed in biological systems during periods of oxidative stress through the peroxidation of polyunsaturated fatty acids.[1][2] These reactive species can interact with various cellular components and may be involved in signaling pathways related to inflammation and cell damage. The availability of synthetic C16 dienes allows for further investigation into their specific biological roles and potential as biomarkers or therapeutic targets.
Simplified Signaling Context of Conjugated Dienes
Caption: Simplified diagram showing the formation of conjugated dienes under oxidative stress.
Conclusion
The synthesis of C16 dienes from longer-chain fatty acids presents a valuable synthetic challenge with applications in various fields of chemical and biological research. This technical guide has outlined two primary multi-step chemical pathways: the Hunsdiecker reaction followed by elimination, and oxidative cleavage followed by Wittig olefination. Detailed experimental considerations and quantitative data have been provided to aid in the practical implementation of these methods. Furthermore, emerging biocatalytic and metathesis strategies have been introduced as areas for future development. A fundamental understanding of these synthetic routes will empower researchers to access C16 dienes for the exploration of their biological functions and for the development of novel chemical entities.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 3. flexbooks.ck12.org [flexbooks.ck12.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. Fe-catalyzed one-pot oxidative cleavage of unsaturated fatty acids into aldehydes with hydrogen peroxide and sodium periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. savemyexams.com [savemyexams.com]
- 8. organicmystery.com [organicmystery.com]
- 9. Elimination reactions in halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 10. Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis [mdpi.com]
- 11. The ozonation of unsaturated fatty acids: aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Unsaturation in fats and oils | Class experiment | RSC Education [edu.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ias.ac.in [ias.ac.in]
The Elusive Intermediate: A Technical Guide to the Natural Occurrence of (6Z,9Z)-Hexadecadienoyl-CoA
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current scientific understanding of (6Z,9Z)-Hexadecadienoyl-CoA. While the free fatty acid, (6Z,9Z)-hexadecadienoic acid, is recognized and cataloged in chemical databases, its activated thioester form, this compound, remains a putative intermediate in metabolic pathways. Direct evidence for its natural occurrence and quantification in biological systems is not yet available in the scientific literature. This document synthesizes information on related compounds, proposes a hypothetical biosynthetic pathway, details relevant experimental protocols for its potential identification and quantification, and outlines our current understanding of its biological context.
Natural Occurrence and Biological Context
Direct detection and quantification of this compound in tissues or cells have not been reported. However, the presence of the corresponding free fatty acid and its isomers in certain organisms suggests potential biological niches for this molecule.
Marine sponges are a notable source of unusual fatty acids, including C16:2 isomers. For instance, (5Z,9Z)-hexadecadienoic acid has been identified in the marine sponge Chondrilla nucula.[1] This discovery is significant as it demonstrates the enzymatic machinery for producing non-methylene-interrupted dienoic fatty acids of this chain length exists in nature. Furthermore, the presence of a Δ6 desaturase has been suggested in the sponge Euryspongia rosea, an enzyme crucial for the potential synthesis of (6Z,9Z)-dienes.[2]
Insects are another group of organisms known for their diverse fatty acid profiles, often utilized in chemical communication and energy metabolism. While comprehensive fatty acid analyses of various insect species have been conducted, the specific identification of the (6Z,9Z)-hexadecadienoic acid isomer is not prominent in the literature.[3][4][5] The predominant C16 fatty acids in insects are typically palmitic acid (16:0) and palmitoleic acid (16:1).[6][7]
Marine algae are also known producers of a wide array of polyunsaturated fatty acids, including various C16 isomers.[8] The presence of hexadecadienoic acid (16:2ω6) has been noted in marine samples, indicating that the C16 backbone can undergo multiple desaturations in these organisms.[9]
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to originate from the ubiquitous precursor, Palmitoyl-CoA (16:0-CoA), which is produced via the fatty acid synthase complex. The formation of the two double bonds in the specific cis configuration at the Δ6 and Δ9 positions would require the sequential action of specific desaturase enzymes.
A plausible pathway is as follows:
-
Δ9 Desaturation: Palmitoyl-CoA is first desaturated by a Δ9-desaturase to yield (9Z)-Hexadecenoyl-CoA (Palmitoleoyl-CoA). Enzymes with specificity for C16-CoA substrates have been identified, such as the FAT-5 desaturase in Caenorhabditis elegans.[10][11][12]
-
Δ6 Desaturation: The resulting (9Z)-Hexadecenoyl-CoA would then serve as a substrate for a Δ6-desaturase , which would introduce a second double bond at the 6th position, resulting in this compound.
The following diagram illustrates this proposed biosynthetic route.
Quantitative Data
As of the latest literature review, no quantitative data for the abundance of this compound in any biological matrix has been published. However, to provide a frame of reference for typical acyl-CoA concentrations, the following table summarizes the levels of other long-chain acyl-CoAs measured in various mammalian cell lines and tissues. It is important to note that the concentration of specific acyl-CoAs can vary significantly depending on cell type, metabolic state, and diet.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[13] | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) | Rat Liver (nmol/g wet weight)[14] |
| C16:0-CoA | - | ~12[13] | ~4[13] | ~2.5 |
| C16:1-CoA | - | - | - | ~0.5 |
| C18:0-CoA | - | ~4[13] | ~1.5[13] | ~1.0 |
| C18:1-CoA | - | - | - | ~3.0 |
| C18:2-CoA | - | - | - | ~1.5 |
Experimental Protocols
The identification and quantification of a specific acyl-CoA like this compound would necessitate specialized analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to the molecule's low abundance and instability. Below are detailed methodologies for the extraction and analysis of long-chain acyl-CoAs that can be adapted for this purpose.
Extraction of Long-Chain Acyl-CoAs from Tissues or Cultured Cells
This protocol is a synthesis of established methods designed to maximize recovery and minimize degradation.[13][15][16]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solvent: Acetonitrile/Methanol (B129727)/Water (2:2:1, v/v/v) or 100 mM KH2PO4 buffer (pH 4.9) with 2-propanol and acetonitrile.[16][17]
-
Internal Standard (e.g., C17:0-CoA)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Sample Collection:
-
Adherent Cells: Aspirate culture medium, wash cells twice with ice-cold PBS, and scrape cells into the extraction solvent containing the internal standard.
-
Suspension Cells: Pellet cells by centrifugation (500 x g, 5 min, 4°C), wash twice with ice-cold PBS, and resuspend the pellet in the extraction solvent with the internal standard.
-
Tissues: Flash-freeze tissue in liquid nitrogen immediately after collection. Pulverize the frozen tissue into a fine powder. Homogenize the powder in the extraction solvent with the internal standard.
-
-
Extraction:
-
Vortex the homogenate vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).[13]
-
The following diagram outlines the experimental workflow for acyl-CoA extraction.
Quantification by LC-MS/MS
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive) with an electrospray ionization (ESI) source.
Chromatographic Conditions (example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm).[15]
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[15]
-
Mobile Phase B: Methanol.[15]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[14][18][19]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or Parallel Reaction Monitoring (PRM) for high-resolution instruments.
-
Precursor Ion (Q1): [M+H]+ for this compound (predicted m/z).
-
Product Ion (Q3): A specific fragment ion resulting from the neutral loss of the phosphopantetheine moiety is typically monitored for acyl-CoAs.[20]
Signaling Pathways and Biological Function
Currently, there is no information available in the scientific literature describing a role for this compound in any signaling pathway. The biological functions of most specific long-chain acyl-CoA species, beyond their roles as metabolic intermediates, are not well-defined. Acyl-CoAs, in general, are central to fatty acid metabolism, serving as substrates for beta-oxidation, elongation, desaturation, and the synthesis of complex lipids. They can also act as allosteric regulators of enzymes and are involved in post-translational modifications of proteins. The specific functions of this compound, should its natural occurrence be confirmed, remain a subject for future investigation.
Conclusion and Future Directions
This compound represents a molecule of interest at the intersection of fatty acid metabolism and the biosynthesis of specialized lipids. While its existence is plausible based on the identification of related fatty acids in nature, its definitive discovery, quantification, and functional characterization await further research.
Future research should focus on:
-
Targeted Metabolomics: Employing sensitive LC-MS/MS methods to screen for this compound in organisms known to produce unusual fatty acids, such as marine sponges and algae.
-
Enzyme Characterization: Identifying and characterizing the specific Δ6 and Δ9 desaturases that may be involved in its biosynthesis.
-
Functional Studies: Once its natural occurrence is confirmed, investigating the metabolic fate and potential signaling roles of this compound using stable isotope tracing and other metabolomic techniques.
This technical guide serves as a foundational resource for researchers aiming to explore this elusive but potentially significant metabolic intermediate. The provided methodologies offer a starting point for the development of analytical tools necessary to uncover the presence and function of this compound in biological systems.
References
- 1. Identification of 5,9-hexadecadienoic acid in the marine sponge Chondrilla nucula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the isolation of the new fatty acid 6,11-eicosadienoic (20:2) and related 6,11-dienoic acids from the sponge Euryspongia rosea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fats and major fatty acids present in edible insects utilised as food and livestock feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A palmitoyl-CoA-specific delta9 fatty acid desaturase from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A palmitoyl-CoA-specific Δ9 fatty acid desaturase from Caenorhabditis elegans. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of (6Z,9Z)-Hexadecadienoyl-CoA for Research Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of (6Z,9Z)-Hexadecadienoyl-CoA, a valuable research tool for studying lipid metabolism and cellular signaling. Detailed protocols for both the chemical synthesis of the precursor fatty acid, (6Z,9Z)-Hexadecadienoic acid, and its subsequent conversion to the corresponding Coenzyme A (CoA) thioester are presented. Furthermore, potential research applications and methodologies for its use are discussed.
Introduction
This compound is a polyunsaturated fatty acyl-CoA that can serve as a substrate for various enzymes involved in lipid metabolism, including those in the fatty acid beta-oxidation and synthesis pathways. Its specific isomeric structure with cis double bonds at the 6th and 9th positions makes it a unique molecule for investigating the specificity and mechanisms of enzymes that process polyunsaturated fatty acids. This application note details a robust synthetic route to obtain high-purity this compound for in vitro and in cell-based assays.
Chemical Synthesis of (6Z,9Z)-Hexadecadienoic Acid
The synthesis of the precursor fatty acid, (6Z,9Z)-Hexadecadienoic acid, can be achieved through a variety of organic chemistry techniques. A common and effective method involves the use of the Wittig reaction to stereoselectively form the required Z,Z-diene system.
Proposed Synthetic Pathway:
A plausible synthetic route starts from commercially available building blocks and utilizes a double Wittig reaction or sequential Wittig reactions to construct the C16 carbon chain with the desired stereochemistry.
Caption: Proposed synthetic pathway for (6Z,9Z)-Hexadecadienoic acid.
Experimental Protocol: Wittig-based Synthesis of (6Z,9Z)-Hexadecadienoic Acid (Illustrative)
This protocol is a generalized procedure and may require optimization.
-
Synthesis of the Phosphonium Salt:
-
React 1-bromopentane with an equimolar amount of triphenylphosphine (B44618) in a suitable solvent such as toluene (B28343) or acetonitrile.
-
Heat the mixture at reflux for 24-48 hours.
-
Cool the reaction mixture to allow the pentyltriphenylphosphonium bromide salt to precipitate.
-
Collect the salt by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
-
-
Generation of the Ylide:
-
Suspend the pentyltriphenylphosphonium bromide in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.1 equivalents), dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at -78 °C for 1 hour.
-
-
Wittig Reaction:
-
Prepare a solution of the aldehyde partner (e.g., a protected form of 11-oxoundec-5-ynoic acid methyl ester) in dry THF.
-
Slowly add the aldehyde solution to the ylide at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alkyne-containing fatty acid ester by column chromatography on silica (B1680970) gel.
-
-
Lindlar Hydrogenation:
-
Dissolve the purified alkynoic acid ester in a suitable solvent (e.g., ethyl acetate (B1210297) or hexane).
-
Add Lindlar's catalyst (typically 5-10% by weight of the substrate).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC or gas chromatography (GC) to ensure complete conversion of the alkyne and to avoid over-reduction of the double bonds.
-
Upon completion, filter off the catalyst and concentrate the solvent to yield the methyl (6Z,9Z)-hexadecadienoate.
-
-
Hydrolysis:
-
Dissolve the methyl ester in a mixture of methanol (B129727) and water.
-
Add a base, such as potassium hydroxide (B78521) or sodium hydroxide, and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 2-3.
-
Extract the free fatty acid with an organic solvent.
-
Wash the organic layer with water, dry, and concentrate to yield (6Z,9Z)-Hexadecadienoic acid.
-
Table 1: Illustrative Quantitative Data for the Synthesis of (6Z,9Z)-Hexadecadienoic Acid
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield (%) | Purity (%) |
| 1 | 1-Bromopentane | Triphenylphosphine | Pentyltriphenylphosphonium bromide | >95 | >98 |
| 2/3 | Phosphonium salt / Aldehyde | n-BuLi | Methyl (6Z)-hexadecen-9-ynoate | 60-80 | >95 (after chromatography) |
| 5 | Methyl (6Z)-hexadecen-9-ynoate | H2 / Lindlar's catalyst | Methyl (6Z,9Z)-hexadecadienoate | >95 | >98 |
| 6 | Methyl (6Z,9Z)-hexadecadienoate | KOH | (6Z,9Z)-Hexadecadienoic acid | >90 | >99 |
Synthesis of this compound
The conversion of the free fatty acid to its CoA thioester can be accomplished through both chemical and enzymatic methods.
Chemical Synthesis
Chemical synthesis involves the activation of the carboxylic acid group followed by reaction with Coenzyme A. A common method utilizes a coupling agent such as N,N'-carbonyldiimidazole (CDI).
Caption: Chemical synthesis of acyl-CoA using CDI.
Experimental Protocol: Chemical Synthesis of this compound
-
Activation of the Fatty Acid:
-
Dissolve (6Z,9Z)-Hexadecadienoic acid in a dry, aprotic solvent such as THF or dichloromethane (B109758) under an inert atmosphere.
-
Add a slight excess (1.1-1.2 equivalents) of N,N'-carbonyldiimidazole (CDI).
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the activation is complete (can be monitored by the evolution of CO2 gas ceasing).
-
-
Thioesterification:
-
In a separate flask, dissolve Coenzyme A (lithium or sodium salt) in an aqueous buffer (e.g., sodium bicarbonate, pH 7.5-8.0).
-
Slowly add the activated acyl-imidazole solution to the Coenzyme A solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the this compound using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). A C18 reverse-phase column is typically used for purification.
-
Lyophilize the purified fractions to obtain the final product as a white or off-white solid.
-
Table 2: Illustrative Quantitative Data for Chemical Synthesis of this compound
| Reactant 1 | Reactant 2 | Product | Typical Yield (%) | Purity (%) |
| (6Z,9Z)-Hexadecadienoic acid | CDI | (6Z,9Z)-Hexadecadienoyl-imidazole | ~90 | - |
| (6Z,9Z)-Hexadecadienoyl-imidazole | Coenzyme A | This compound | 50-70 | >95 (after HPLC) |
Enzymatic Synthesis
Enzymatic synthesis offers a milder and often more specific alternative to chemical methods. Acyl-CoA synthetases (ACS) catalyze the ATP-dependent formation of acyl-CoAs from free fatty acids and Coenzyme A.
Caption: Enzymatic synthesis of acyl-CoA.
Experimental Protocol: Enzymatic Synthesis of this compound
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing magnesium chloride (e.g., 10 mM), ATP (e.g., 10 mM), and Coenzyme A (e.g., 5 mM).
-
Add (6Z,9Z)-Hexadecadienoic acid (e.g., 1 mM), which may need to be dissolved in a small amount of an organic solvent like ethanol (B145695) or DMSO before adding to the aqueous buffer.
-
Initiate the reaction by adding a purified acyl-CoA synthetase (e.g., from Pseudomonas sp. or a recombinant source).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C) for 1-4 hours.
-
Monitor the formation of the product by HPLC.
-
-
Purification:
-
Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the protein.
-
Centrifuge to remove the precipitated protein.
-
Purify the supernatant containing the acyl-CoA using reverse-phase HPLC as described for the chemical synthesis.
-
Table 3: Illustrative Quantitative Data for Enzymatic Synthesis of this compound
| Substrate | Enzyme | Product | Typical Conversion (%) | Purity (%) |
| (6Z,9Z)-Hexadecadienoic acid | Acyl-CoA Synthetase | This compound | >90 | >98 (after HPLC) |
Research Applications and Protocols
This compound can be utilized in a variety of research contexts to probe the function of enzymes involved in lipid metabolism and signaling.
1. Enzyme Substrate Specificity Studies:
-
Objective: To determine if an enzyme of interest (e.g., an acyl-CoA oxidase, dehydrogenase, or transferase) can utilize this compound as a substrate.
-
Protocol:
-
Set up an in vitro enzyme assay containing the purified enzyme, this compound, and any necessary co-factors.
-
Incubate the reaction for a defined period.
-
Monitor the consumption of the substrate and/or the formation of the product using techniques such as HPLC, mass spectrometry (MS), or spectrophotometry (if a suitable chromogenic or fluorogenic assay is available).
-
Determine kinetic parameters such as Km and Vmax by varying the substrate concentration.
-
2. Probing Fatty Acid Metabolism Pathways:
-
Objective: To trace the metabolic fate of this compound within a cellular or sub-cellular system.
-
Protocol:
-
Synthesize a labeled version of this compound (e.g., with 13C or 14C).
-
Incubate the labeled acyl-CoA with isolated mitochondria, peroxisomes, or cell lysates.
-
After incubation, extract the lipids and analyze the distribution of the label into different lipid species (e.g., phospholipids, triacylglycerols, cholesterol esters) using TLC, GC-MS, or LC-MS.
-
3. Investigation of Lipid-Mediated Signaling:
-
Objective: To investigate if this compound or its metabolites can act as signaling molecules.
-
Protocol:
-
Treat cultured cells with this compound (or its cell-permeable precursor fatty acid).
-
Analyze changes in downstream signaling pathways, such as protein phosphorylation (Western blotting), gene expression (qPCR or RNA-seq), or the release of secondary messengers.
-
Conclusion
The synthesis of this compound, while requiring multi-step procedures, provides a valuable tool for researchers in the fields of biochemistry, cell biology, and drug discovery. The detailed protocols and application outlines provided in this document serve as a foundation for the successful production and utilization of this important research chemical. Careful execution of the synthetic and analytical procedures will ensure the high purity required for reliable and reproducible experimental results.
Application Notes and Protocols for the Detection of (6Z,9Z)-Hexadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6Z,9Z)-Hexadecadienoyl-CoA is a specific isomer of a long-chain fatty acyl-coenzyme A (CoA) molecule. Acyl-CoAs are central players in cellular metabolism, acting as key intermediates in fatty acid metabolism and as signaling molecules that regulate various cellular processes.[1][2] Accurate and sensitive detection and quantification of specific acyl-CoA species like this compound are crucial for understanding lipid metabolism, identifying biomarkers for metabolic diseases, and for the development of therapeutic agents targeting these pathways.
This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the state-of-the-art technique for this purpose.[3][4][5]
Analytical Methods Overview
The analysis of long-chain acyl-CoAs is challenging due to their low abundance in biological samples, their amphiphilic nature, and their susceptibility to degradation.[6][7] Several analytical techniques have been employed for their detection, including High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[1][8] However, LC-MS/MS has emerged as the method of choice due to its high sensitivity, specificity, and ability to analyze a wide range of acyl-CoA species simultaneously.[4][5][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. For this compound, a reversed-phase LC method is typically used for separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2][3]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of long-chain acyl-CoAs using LC-MS/MS, which can be expected to be achievable for this compound with proper method development and validation.
Table 1: Typical Performance of LC-MS/MS Methods for Long-Chain Acyl-CoA Quantification
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 1 - 5 fmol | [10][11] |
| Limit of Quantification (LOQ) | 4.2 nM - 16.9 nM | [6] |
| Linearity Range | 0.1 - 100 pmol | Varies by instrument and analyte |
| Accuracy | 90 - 111 % | [10][11] |
| Inter-run Precision (%RSD) | 2.6 - 12.2 % | [2][3] |
| Intra-run Precision (%RSD) | 1.2 - 4.4 % | [2][3] |
| Extraction Recovery | 90 - 111 % | [10][11] |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples
This protocol is a general procedure for the extraction of long-chain acyl-CoAs from tissues or cells and can be adapted for various sample types.[7][12]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 5-Sulfosalicylic Acid (SSA)[13]
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Collection and Homogenization:
-
For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge.
-
For tissues, flash-freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Homogenize the cell pellet or tissue powder in an ice-cold extraction solvent containing an internal standard. A common extraction solvent is a mixture of isopropanol (B130326) and aqueous buffer.[7]
-
-
Protein Precipitation:
-
Add ice-cold 10% TCA or 5% SSA to the homogenate to precipitate proteins.[13]
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Solid Phase Extraction (SPE) for Purification and Concentration:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% ACN in water) to remove polar impurities.
-
Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., 80% ACN in water).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% ACN in water).
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water.[14]
-
Mobile Phase B: Acetonitrile.[14]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. A typical gradient might start at 2% B, ramp to 95% B, and then re-equilibrate.[14]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 - 50 °C.
-
Injection Volume: 5 - 10 µL.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Long-chain acyl-CoAs are often detected with better sensitivity in positive mode.[4]
-
MRM Transitions:
-
The precursor ion ([M+H]+) for this compound (C37H62N7O17P3S) is m/z 1004.3.
-
A characteristic fragmentation of acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).[2][4] Therefore, a primary product ion would be m/z 497.3.
-
Another common product ion corresponds to the adenosine (B11128) diphosphate (B83284) fragment.
-
Predicted MRM Transition: 1004.3 -> 497.3.
-
It is essential to optimize the collision energy for this transition using a standard of this compound if available, or a closely related long-chain acyl-CoA.
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Generalized Fatty Acid Beta-Oxidation Pathway
Caption: Simplified overview of fatty acid beta-oxidation.
Concluding Remarks
The protocols and data presented provide a robust framework for the sensitive and accurate detection of this compound in biological matrices. The use of LC-MS/MS is highly recommended for its superior performance. Method validation is a critical step to ensure reliable quantitative results. Researchers should optimize the described protocols for their specific sample type and instrumentation to achieve the best performance. The ability to accurately measure specific acyl-CoA species will undoubtedly contribute to a deeper understanding of their roles in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Detection of Acyl-CoA Derivatized with Butylamide for in vitro Fatty Acid Desaturase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. duke-nus.edu.sg [duke-nus.edu.sg]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (6Z,9Z)-Hexadecadienoyl-CoA using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the quantification of (6Z,9Z)-Hexadecadienoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and cellular signaling pathways involving polyunsaturated fatty acyl-CoAs.
Introduction
This compound is a polyunsaturated long-chain fatty acyl-coenzyme A. Long-chain acyl-CoAs are critical intermediates in numerous metabolic processes, including fatty acid β-oxidation, lipid biosynthesis, and the regulation of cellular signaling pathways. The accurate quantification of specific acyl-CoA species is essential for understanding their physiological and pathological roles. LC-MS/MS offers high sensitivity and selectivity for the analysis of these complex molecules. This document provides a comprehensive protocol for the extraction and quantification of this compound, enabling researchers to investigate its role in various biological systems. While the precise signaling roles of this compound are still under investigation, it is hypothesized to be involved in pathways similar to other C16 fatty acyl-CoAs, influencing cellular metabolism and inflammatory responses.
Experimental Protocols
Sample Preparation (from cell culture)
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from cultured cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold deionized water with 0.6% formic acid
-
Acetonitrile (B52724) (LC-MS grade)
-
1.7 mL microcentrifuge tubes
-
Cell scraper
-
Centrifuge (refrigerated)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aspirate the culture medium from the cell culture plate (e.g., P-100 plate).
-
Rinse the cells once with 10 mL of ice-cold PBS.
-
Add 3 mL of ice-cold PBS to the plate and gently scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.
-
Rinse the plate with an additional 3 mL of ice-cold PBS and add to the same centrifuge tube.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid. A small aliquot (e.g., 30 µL) can be taken at this stage for protein quantification to normalize the results.[1]
-
Add 270 µL of acetonitrile to the resuspended cells, vortex thoroughly, and/or sonicate to ensure homogeneity.[1]
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 1.7 mL microcentrifuge tube for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min, 2% B; 1.5 min, 2% B; 4 min, 15% B; 6 min, 30% B; 13 min, 95% B; 17 min, 95% B; followed by a 3 min re-equilibration at 2% B.[2] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 1000 L/h |
| Collision Gas | Argon |
MRM Transitions for this compound:
The molecular formula of (6Z,9Z)-Hexadecadienoic acid is C16H28O2, with a monoisotopic mass of 252.2089 Da. The molecular formula of Coenzyme A is C21H36N7O16P3S, with a monoisotopic mass of 767.1359 Da. The molecular formula of this compound is C37H62N7O17P3S.
-
Calculated Monoisotopic Mass: 1001.3384 Da
-
Precursor Ion ([M+H]+): 1002.3457 m/z
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantitative) | 1002.3 | 495.3 | 35 | 100 |
| This compound (Confirmatory) | 1002.3 | 428.1 | 45 | 100 |
| Internal Standard (e.g., C17:0-CoA) | 1020.4 | 513.4 | 35 | 100 |
Note: The product ion at m/z 495.3 corresponds to the neutral loss of the 3'-phospho-ADP moiety (507.1 Da). The product ion at m/z 428.1 is a common fragment of the Coenzyme A backbone. Optimal collision energies should be determined empirically.
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of this compound in a cellular model under different experimental conditions.
| Sample ID | Condition | This compound (pmol/mg protein) | Standard Deviation | %RSD |
| 1 | Control | 1.25 | 0.15 | 12.0 |
| 2 | Treatment A | 2.87 | 0.29 | 10.1 |
| 3 | Treatment B | 0.56 | 0.08 | 14.3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
References
Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy homeostasis, and the regulation of various signaling pathways. The accurate quantification of the cellular LC-CoA pool is essential for understanding metabolic regulation in both health and disease, including metabolic disorders, cardiovascular diseases, and cancer. However, the inherent instability and low abundance of these molecules present significant analytical challenges.
These application notes provide a detailed protocol for the extraction and quantification of L-CoAs from biological samples, primarily for analysis by liquid chromatography-mass spectrometry (LC-MS). The methodologies presented are a synthesis of established and validated protocols designed to ensure high recovery rates and sample stability.
Data Presentation
The recovery of L-CoAs is highly dependent on the tissue type and the specific extraction methodology employed. The following tables summarize quantitative data from various studies to provide a comparative overview of method performance and reported LC-CoA concentrations.
Table 1: Recovery and Precision of LC-CoA Extraction Methods
| Parameter | Method | Tissue/Cell Type | Recovery Rate | Inter-Assay CV | Intra-Assay CV | Reference |
| Extraction & SPE | HPLC | Rat Heart, Kidney, Muscle | 70-80% | - | - | [1] |
| Extraction & UPLC/MS/MS | Human Skeletal Muscle | - | 5-6% | 5-10% | [2] | |
| SPE & LC/MS² | Rat Liver | - | 94.8-110.8% (Accuracy) | 2.6-12.2% | 1.2-4.4% | [3][4] |
| Tissue Extraction & SPE | Rat Liver | 93-104% (Extraction) | - | - | [5] | |
| Solid-Phase Extraction | Rat Liver | 83-90% (SPE) | - | - | [5] |
Table 2: Reported Concentrations of Long-Chain Acyl-CoAs in Various Tissues
| Acyl-CoA Species | Rat Brain (nmol/g) | Rat Liver (nmol/g wet weight) | Rat Heart (nmol/g wet weight) | Hamster Heart (nmol/g wet weight) | Human Skeletal Muscle |
| Oleoyl-CoA | 11.0[6] | - | - | - | - |
| Palmitoyl-CoA | 6.0[6] | - | - | - | - |
| Stearoyl-CoA | 4.0[6] | - | - | - | - |
| Linoleoyl-CoA | 2.0[6] | - | - | - | - |
| Arachidonoyl-CoA | 2.0[6] | - | - | - | - |
| Total Acyl-CoA | 23[6] | 83 ± 11[7] | - | 61 ± 9[7] | - |
| C14:0-CoA | - | - | - | - | ~2.5 pmol/mg protein |
| C16:0-CoA | - | - | - | - | ~12 pmol/mg protein |
| C18:0-CoA | - | - | - | - | ~4 pmol/mg protein |
Note: Data from different sources may involve variations in experimental conditions and normalization methods, which can affect direct comparability.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods and is suitable for a variety of tissue types.[1][2][8]
Materials:
-
Frozen tissue sample (~40-100 mg)
-
Homogenizer (e.g., glass homogenizer or Omni TH homogenizer)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol
-
Internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)
-
Centrifuge capable of reaching 16,000 x g at 4°C
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Weigh approximately 40-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.
-
Homogenization:
-
Extraction:
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Sample Concentration: Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol:water 1:1).
Protocol 2: Solid-Phase Extraction (SPE) for Purification of Long-Chain Acyl-CoAs
This protocol is often used following the initial extraction to purify and concentrate the acyl-CoAs.[1][6]
Materials:
-
Oligonucleotide purification cartridge or C18 SPE column
-
Methanol
-
2-Propanol
-
Acetonitrile (ACN)
-
75 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
600 mM Glacial Acetic Acid in ACN
-
Nitrogen evaporator
Procedure:
-
Column Conditioning: Condition the SPE column according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with the appropriate buffer.
-
Sample Loading: Load the reconstituted extract from Protocol 1 onto the conditioned SPE column.
-
Washing: Wash the column to remove interfering substances. The specific wash buffer will depend on the type of SPE column used.
-
Elution: Elute the acyl-CoAs from the column using an appropriate solvent. For example, with an oligonucleotide purification column, 2-propanol can be used for elution.[1]
-
Concentration: Concentrate the eluted fraction under a stream of nitrogen.
-
Reconstitution: Reconstitute the purified extract in a solvent compatible with the LC-MS system.
Protocol 3: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This is a general guideline for the analysis of L-CoAs using UPLC/MS/MS.[2][4]
Instrumentation:
-
UPLC system with a reverse-phase C8 or C18 column (e.g., Acquity 1.7 μm C8 UPLC BEH analytical column).[2]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in water.[2]
-
Mobile Phase B: 15 mM NH4OH in ACN.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient: A binary gradient is used to separate the different acyl-CoA species. An example gradient starts at 20% B, increases to 45% B over 2.8 min, then to 65% B over 1 min, and finally re-equilibrates at 20% B.[2]
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Detection: Monitor for the specific precursor-to-product ion transitions for each acyl-CoA of interest and the internal standard. A neutral loss scan of 507 Da can be used for profiling complex acyl-CoA mixtures.[3][4][9]
Mandatory Visualizations
Caption: Workflow for the extraction and analysis of long-chain acyl-CoAs.
Caption: Role of long-chain acyl-CoAs in inducing insulin resistance.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (6Z,9Z)-Hexadecadienoyl-CoA in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6Z,9Z)-Hexadecadienoyl-CoA is a specific isomer of a long-chain polyunsaturated fatty acyl-coenzyme A (acyl-CoA). Acyl-CoAs are critical metabolic intermediates involved in a myriad of cellular processes, including energy metabolism through β-oxidation, lipid biosynthesis, protein acylation, and cell signaling. The unique stereochemistry of the double bonds in this compound suggests it may have specific roles as a substrate for particular enzymes or as a modulator of distinct signaling pathways. These application notes provide detailed protocols for utilizing this compound in in vitro assays to explore its function as an enzyme substrate and a modulator of nuclear receptor activity.
Application 1: Substrate for Acyl-CoA Dehydrogenase (ACAD) Activity Assays
Long-chain acyl-CoA dehydrogenases (ACADs) are a class of flavoenzymes that catalyze the initial step of mitochondrial fatty acid β-oxidation. The activity of these enzymes can be highly specific for the chain length and degree of unsaturation of their acyl-CoA substrates. An in vitro assay can determine if this compound is a substrate for a specific ACAD and allows for the determination of its kinetic parameters. The gold standard for measuring ACAD activity is the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay.[1] This assay measures the decrease in ETF fluorescence as it accepts electrons from the ACAD-substrate complex.[1]
Experimental Protocol: ETF Fluorescence Reduction Assay
This protocol is adapted for a 96-well plate format to assess the activity of a purified ACAD enzyme with this compound.
Materials:
-
Purified recombinant ACAD enzyme (e.g., a novel long-chain ACAD)
-
Recombinant porcine electron transfer flavoprotein (ETF)[1]
-
This compound
-
Anaerobic assay buffer (e.g., 50 mM HEPES, pH 7.6, 100 mM KCl)
-
Oxygen scavenging system (e.g., glucose, glucose oxidase, and catalase)[1]
-
96-well black microplate
-
Plate reader with fluorescence capabilities (Excitation: ~380 nm, Emission: ~495 nm for ETF fluorescence)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM HEPES, pH 7.2). Determine the precise concentration spectrophotometrically.
-
Dilute the purified ACAD and ETF to their working concentrations in the anaerobic assay buffer.
-
Prepare the complete anaerobic assay buffer containing the oxygen scavenging system immediately before use.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Anaerobic assay buffer
-
A constant concentration of ETF (e.g., 1-5 µM)
-
A constant concentration of the ACAD enzyme
-
-
To initiate the reaction, add varying concentrations of this compound to the wells. Include a no-substrate control.
-
-
Data Acquisition:
-
Immediately place the microplate in the plate reader.
-
Monitor the decrease in ETF fluorescence over time (e.g., every 30 seconds for 10-15 minutes). The rate of fluorescence decrease is proportional to the rate of the ACAD reaction.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence decay curve.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters: Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity). The catalytic efficiency (k꜀ₐₜ/Kₘ) can then be calculated.
-
Data Presentation: Hypothetical Kinetic Data
The following table summarizes hypothetical kinetic parameters for a novel long-chain ACAD with this compound compared to other common long-chain acyl-CoA substrates.
| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Palmitoyl-CoA (16:0) | 5.2 | 15.8 | 13.2 | 2.5 x 10⁶ |
| Oleoyl-CoA (18:1, n-9) | 3.8 | 22.5 | 18.8 | 4.9 x 10⁶ |
| This compound | 2.5 | 30.1 | 25.1 | 1.0 x 10⁷ |
| Linoleoyl-CoA (18:2, n-6) | 3.1 | 25.6 | 21.3 | 6.9 x 10⁶ |
This data is hypothetical and for illustrative purposes only.
Experimental Workflow Diagram
Application 2: Modulator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Long-chain fatty acyl-CoAs are known to be high-affinity ligands for nuclear receptors such as PPARα, which play a central role in lipid metabolism.[2] Unlike their corresponding free fatty acids, the CoA thioesters can be more potent in inducing conformational changes in the receptor, leading to the recruitment of co-activators and subsequent gene transcription.[2] An in vitro ligand binding or co-activator recruitment assay can be used to investigate the potential of this compound to act as a PPARα agonist.
Experimental Protocol: TR-FRET Co-activator Recruitment Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the recruitment of a co-activator peptide to the PPARα ligand-binding domain (LBD) in the presence of this compound.
Materials:
-
His-tagged PPARα-LBD
-
GST-tagged co-activator peptide (e.g., from SRC-1)
-
Europium-labeled anti-His antibody (Donor)
-
Allophycocyanin (APC)-labeled anti-GST antibody (Acceptor)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT)
-
384-well low-volume black microplate
-
TR-FRET-capable plate reader
Procedure:
-
Preparation of Ligand:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a known PPARα agonist (e.g., GW7647) as a positive control.
-
-
Assay Setup:
-
In a 384-well plate, add the following in order:
-
His-tagged PPARα-LBD
-
GST-tagged co-activator peptide
-
Serial dilutions of this compound, positive control, or buffer (vehicle control).
-
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for ligand binding.
-
Add the antibody mix (Europium-labeled anti-His and APC-labeled anti-GST antibodies).
-
Incubate for another period (e.g., 60-120 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal in a compatible plate reader. Typically, this involves excitation around 320-340 nm and measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Plot the TR-FRET ratio against the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound required to achieve 50% of the maximal co-activator recruitment.
-
Data Presentation: Hypothetical Dose-Response Data
The following table presents hypothetical EC₅₀ values for co-activator recruitment to PPARα-LBD induced by this compound and a control agonist.
| Compound | EC₅₀ (nM) | Maximum FRET Ratio |
| GW7647 (Positive Control) | 5.5 | 3.2 |
| This compound | 85.0 | 2.8 |
| Oleoyl-CoA | 150.0 | 2.5 |
| (6Z,9Z)-Hexadecadienoic Acid | > 10,000 | 1.1 |
This data is hypothetical and for illustrative purposes only.
Signaling Pathway Diagram
Conclusion
This compound can be a valuable tool for in vitro studies of lipid metabolism and signaling. The protocols outlined here for assessing its role as an enzyme substrate for ACADs and as a modulator of PPARα activity provide a foundation for detailed biochemical and pharmacological characterization. These assays can be adapted to investigate its interactions with other relevant enzymes (e.g., acyl-CoA oxidases, acyltransferases) and nuclear receptors, thereby elucidating its specific biological functions.
References
Application Note: Elucidation of the Structure of (6Z,9Z)-Hexadecadienoyl-CoA using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
(6Z,9Z)-Hexadecadienoyl-CoA is a C16 unsaturated fatty acyl-coenzyme A thioester with two cis double bonds at positions 6 and 9. As an intermediate in fatty acid metabolism, its precise structural characterization is crucial for understanding its biological roles and for the development of novel therapeutics targeting lipid pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, enabling unambiguous identification and characterization of molecules like this compound.[1] This application note details the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural elucidation of this molecule.
Key Applications
-
Structural Verification: Confirmation of the chemical structure of synthesized or isolated this compound.
-
Stereochemistry Determination: Elucidation of the Z (cis) configuration of the double bonds.
-
Purity Assessment: Quantification of the purity of the compound.
-
Metabolic Studies: Tracing the metabolic fate of the fatty acyl chain in biological systems.
Data Presentation
The structural elucidation of this compound is achieved through the analysis of its ¹H and ¹³C NMR spectra. The following table summarizes the expected chemical shifts, based on known values for similar long-chain fatty acyl-CoA esters and unsaturated fatty acids.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H - ¹H) |
| Fatty Acyl Chain | ||||
| 1 (C=O) | - | ~174.0 | - | - |
| 2 (α-CH₂) | ~2.50 (t) | ~34.0 | C1, C3 | H-3 |
| 3 (β-CH₂) | ~1.60 (m) | ~25.0 | C2, C4 | H-2, H-4 |
| 4 | ~1.30 (m) | ~29.0 | C3, C5 | H-3, H-5 |
| 5 (Allylic) | ~2.05 (m) | ~27.2 | C4, C6, C7 | H-4, H-6 |
| 6 (=CH) | ~5.35 (m) | ~128.0 | C5, C7, C8 | H-5, H-7, H-8 |
| 7 (=CH) | ~5.35 (m) | ~130.0 | C5, C6, C8, C9 | H-6, H-8, H-9 |
| 8 (Bis-allylic) | ~2.80 (t) | ~25.6 | C6, C7, C9, C10 | H-7, H-9 |
| 9 (=CH) | ~5.35 (m) | ~127.0 | C7, C8, C10, C11 | H-7, H-8, H-10 |
| 10 (=CH) | ~5.35 (m) | ~130.2 | C8, C9, C11, C12 | H-9, H-11, H-12 |
| 11 (Allylic) | ~2.05 (m) | ~27.2 | C10, C12, C13 | H-10, H-12 |
| 12-14 | ~1.30 (m) | ~29.1-29.6 | - | - |
| 15 | ~1.25 (m) | ~31.5 | C14, C16 | H-14, H-16 |
| 16 (CH₃) | ~0.88 (t) | ~14.1 | C14, C15 | H-15 |
| Coenzyme A Moiety | ||||
| Adenine H2 | ~8.30 (s) | ~152.0 | Ade C4, Ade C6 | - |
| Adenine H8 | ~8.55 (s) | ~141.0 | Ade C4, Ade C5 | - |
| Ribose H1' | ~6.15 (d) | ~87.5 | Ade C4, Ade C8 | H-2' |
| ... | ... | ... | ... | ... |
Note: The chemical shifts for the Coenzyme A moiety are well-established and can be found in standard reference databases. This table focuses on the key correlations for the fatty acyl chain.
Experimental Protocols
1. Sample Preparation
-
Dissolution: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a mixture).[2] The choice of solvent is critical to avoid signal overlap with the analyte.
-
pH Adjustment: If using D₂O, adjust the pH of the solution to near neutrality (pH 6.5-7.5) to ensure stability of the thioester linkage.
-
Transfer: Transfer the solution to a 5 mm NMR tube.[2]
-
Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous sample.[2]
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent Suppression: Use appropriate solvent suppression techniques (e.g., presaturation) if a non-deuterated solvent is present.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64 (depending on concentration)
-
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.[3][4]
-
Standard pulse programs and parameter sets provided by the spectrometer manufacturer are generally suitable.
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Manually phase the spectra and apply baseline correction to ensure accurate integration.
-
Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., DSS or TSP for aqueous samples).
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
2D Spectra Analysis: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish the connectivity of the molecule.
Mandatory Visualizations
Caption: Experimental workflow for the NMR-based structure elucidation of this compound.
Caption: Logical relationships between different NMR experiments for structure elucidation.
Caption: Simplified pathway of unsaturated fatty acid beta-oxidation.
References
Application Notes and Protocols for Enzyme Assays with (6Z,9Z)-Hexadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6Z,9Z)-Hexadecadienoyl-CoA is a polyunsaturated fatty acyl-CoA molecule. While specific enzymes that utilize this substrate are not extensively documented in publicly available literature, its structure suggests it may be a substrate for various enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, acyl-CoA oxidases, and acyltransferases. Long-chain fatty acyl-CoAs are crucial intermediates in metabolism and also act as signaling molecules, regulating diverse cellular processes.[1][2][3][4] This document provides detailed protocols for developing enzyme assays to identify and characterize enzymes that interact with this compound.
Given the lack of specific data for this compound, the following protocols are generalized templates based on established methods for other long-chain polyunsaturated fatty acyl-CoAs. Researchers will need to optimize these protocols for their specific experimental conditions and enzyme sources.
Data Presentation
Effective data presentation is crucial for interpreting and communicating experimental results. Quantitative data from enzyme assays should be summarized in clearly structured tables. Below are examples of how to present kinetic data and the results of a compound screening assay.
Table 1: Hypothetical Kinetic Parameters of Putative Acyl-CoA Dehydrogenase with this compound
| Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Recombinant Human ACADL | 25.3 ± 2.1 | 15.8 ± 1.2 | 10.5 | 4.15 x 105 |
| Rat Liver Mitochondria | 38.1 ± 3.5 | 10.2 ± 0.9 | - | - |
| Yeast Expression System | 15.7 ± 1.8 | 22.5 ± 2.0 | 15.0 | 9.55 x 105 |
Table 2: Hypothetical Inhibition of a Putative Acyl-CoA Oxidase by Test Compounds
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |
| Cmpd-A | 10 | 85.2 ± 5.6 | 2.5 |
| Cmpd-B | 10 | 45.7 ± 3.9 | 11.2 |
| Cmpd-C | 10 | 12.3 ± 2.1 | > 50 |
| Control (DMSO) | - | 0 ± 1.5 | - |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity
This protocol is adapted from methods used for other long-chain acyl-CoA dehydrogenases and relies on the reduction of an artificial electron acceptor, which can be monitored spectrophotometrically.[5][6][7]
Principle:
Acyl-CoA dehydrogenase catalyzes the oxidation of the fatty acyl-CoA, introducing a double bond. Electrons from this reaction are transferred to an electron acceptor, causing a measurable change in its absorbance.
Materials:
-
This compound (substrate)
-
Purified enzyme or cell lysate
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA
-
Electron Acceptor: e.g., 100 µM Ferricenium hexafluorophosphate (B91526) or 50 µM dichlorophenolindophenol (DCPIP)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer with a small amount of Triton X-100 to prevent micelle formation).
-
Prepare working solutions of the electron acceptor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the following in order:
-
Assay Buffer
-
Electron acceptor solution
-
Enzyme solution (purified enzyme or cell lysate)
-
-
Mix gently and incubate for 5 minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration and to measure any background reaction.
-
-
Initiate Reaction:
-
Add the this compound solution to initiate the reaction.
-
-
Measurement:
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 308 nm for cinnamoyl-CoA formation from a synthetic substrate as a reference[6], or a different wavelength depending on the electron acceptor used).
-
Monitor the reaction kinetically over a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance versus time curve.
-
Determine the molar extinction coefficient for the reduced electron acceptor under the assay conditions to convert the rate of absorbance change to the rate of product formation.
-
Perform control reactions without the enzyme or without the substrate to account for non-enzymatic reduction of the electron acceptor.
-
Protocol 2: Fluorometric Assay for Acyl-CoA Oxidase Activity
This protocol is based on the detection of hydrogen peroxide (H₂O₂), a product of the acyl-CoA oxidase reaction.[8][9][10]
Principle:
Acyl-CoA oxidase catalyzes the oxidation of the fatty acyl-CoA, producing H₂O₂. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to oxidize a fluorogenic substrate, resulting in a fluorescent product.
Materials:
-
This compound (substrate)
-
Purified enzyme or cell lysate
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5
-
Horseradish Peroxidase (HRP)
-
Fluorogenic Substrate: e.g., 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red) or 4-hydroxyphenylacetic acid[8]
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound.
-
Prepare a working solution of the fluorogenic substrate and HRP in the assay buffer. This solution should be protected from light.
-
-
Assay Setup:
-
In a black 96-well plate, add the following:
-
Assay Buffer
-
Enzyme solution
-
-
Mix and incubate for 5 minutes at the desired temperature.
-
-
Initiate Reaction:
-
Add a mixture of this compound, HRP, and the fluorogenic substrate to start the reaction.
-
-
Measurement:
-
Measure the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
Monitor the reaction kinetically.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced in the enzymatic reaction.
-
Calculate the rate of H₂O₂ production from the linear phase of the fluorescence signal.
-
Include controls without enzyme and without substrate.
-
Protocol 3: Coupled Enzyme Assay for Long-Chain Acyl-CoA Synthetase Activity
This assay measures the activity of acyl-CoA synthetase, which activates fatty acids to their CoA esters.[11][12][13]
Principle:
The formation of this compound by acyl-CoA synthetase is coupled to the acyl-CoA oxidase reaction. The H₂O₂ produced by the oxidase is then detected as described in Protocol 2.
Materials:
-
(6Z,9Z)-Hexadecadienoic acid (substrate)
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA Oxidase (as a coupling enzyme)
-
All other reagents from Protocol 2 (HRP, fluorogenic substrate, buffers)
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of (6Z,9Z)-Hexadecadienoic acid, CoA, and ATP.
-
-
Assay Setup:
-
In a black 96-well plate, combine:
-
Assay Buffer containing MgCl₂ (required for synthetase activity)
-
(6Z,9Z)-Hexadecadienoic acid
-
CoA
-
ATP
-
Acyl-CoA Oxidase
-
HRP and fluorogenic substrate
-
Enzyme source (cell lysate or purified synthetase)
-
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in fluorescence over time.
-
-
Data Analysis:
-
Use an H₂O₂ standard curve to quantify the rate of acyl-CoA formation.
-
Perform control reactions lacking CoA, ATP, or the synthetase enzyme to ensure the signal is dependent on the complete reaction.
-
Signaling Pathways and Experimental Workflows
Fatty Acid Beta-Oxidation Pathway
This compound, as a di-unsaturated fatty acyl-CoA, would likely enter the mitochondrial beta-oxidation pathway.[14][15][16][17][18] However, the presence of cis double bonds requires additional enzymatic steps for complete oxidation compared to saturated fatty acids. The diagram below illustrates the general process.
Caption: Mitochondrial beta-oxidation of a polyunsaturated fatty acyl-CoA.
General Role of Acyl-CoAs in Metabolism and Signaling
Acyl-CoAs are central molecules that can be directed towards various metabolic fates or act as signaling molecules to regulate gene expression and enzyme activity.[1][2][3][4][19][20][21][22]
Caption: Metabolic fates and signaling roles of fatty acyl-CoAs.
Experimental Workflow for Enzyme Assay Development
The following diagram outlines a logical workflow for developing and validating an enzyme assay for this compound.
Caption: Workflow for enzyme assay development and validation.
References
- 1. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.wright.edu [research.wright.edu]
- 11. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbenotes.com [microbenotes.com]
- 15. Beta oxidation - Wikipedia [en.wikipedia.org]
- 16. Fatty acid beta oxidation | Abcam [abcam.com]
- 17. aocs.org [aocs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism - Creative Proteomics [creative-proteomics.com]
- 21. mdpi.com [mdpi.com]
- 22. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
Application Notes and Protocols for Isotopic Labeling of (6Z,9Z)-Hexadecadienoyl-CoA Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, isotopic labeling, and enzymatic activation of (6Z,9Z)-hexadecadienoic acid to its coenzyme A (CoA) thioester. This isotopically labeled molecule is a valuable tool for tracing the metabolic fate and exploring the biological roles of this specific polyunsaturated fatty acid in various cellular processes.
I. Introduction
(6Z,9Z)-Hexadecadienoic acid is a sixteen-carbon polyunsaturated fatty acid with two cis double bonds. While less common than other fatty acids like palmitic or oleic acid, it and its activated form, (6Z,9Z)-Hexadecadienoyl-CoA, are emerging as molecules of interest in lipid metabolism and cellular signaling. Isotopic labeling of this molecule allows for its unambiguous detection and quantification in complex biological matrices, enabling researchers to study its uptake, trafficking, and incorporation into other lipids, as well as its role in modulating signaling pathways.
II. Chemical Synthesis of (6Z,9Z)-Hexadecadienoic Acid and its Isotopically Labeled Analogs
The synthesis of (6Z,9Z)-hexadecadienoic acid with precise stereochemistry can be achieved through a Wittig reaction, a powerful method for forming carbon-carbon double bonds. To introduce isotopic labels, deuterated building blocks can be incorporated during the synthesis.
Protocol 1: Synthesis of (6Z,9Z)-Hexadecadienoic Acid via Wittig Reaction
This protocol outlines a Z-selective Wittig reaction to construct the diene system.
Materials:
-
Triphenylphosphine (B44618) (PPh₃)
-
n-Butyllithium (n-BuLi) in hexanes
-
(Z)-1-bromo-3-hexene
-
Methyl 6-oxohexanoate (B1234620)
-
Sodium methoxide (B1231860) in methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether, Tetrahydrofuran (THF), Methanol (MeOH), Hexane (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of Heptyltriphenylphosphonium Bromide:
-
In a round-bottom flask, dissolve triphenylphosphine in anhydrous toluene.
-
Add 1-bromoheptane and reflux the mixture overnight.
-
Cool the reaction to room temperature, and collect the precipitated phosphonium (B103445) salt by filtration. Wash with cold diethyl ether and dry under vacuum.
-
-
Synthesis of the Ylide:
-
Suspend the heptyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the suspension to -78 °C and add n-butyllithium dropwise until a deep red or orange color persists, indicating the formation of the ylide.
-
-
Wittig Reaction:
-
In a separate flask, dissolve methyl 6-oxohexanoate in anhydrous THF and cool to -78 °C.
-
Slowly add the ylide solution to the aldehyde solution via cannula.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the resulting methyl (6Z,9Z)-hexadecadienoate by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and stereochemistry.
-
-
Hydrolysis to the Free Fatty Acid:
-
Dissolve the purified methyl ester in methanol.
-
Add a solution of sodium hydroxide in water and stir at room temperature overnight.
-
Acidify the reaction mixture with HCl and extract the free fatty acid with diethyl ether.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield (6Z,9Z)-hexadecadienoic acid.
-
Protocol 2: Introduction of Deuterium (B1214612) Labels
Deuterium atoms can be introduced at various positions. A common strategy is to use deuterated starting materials. For example, to label the terminal methyl group, 1-bromoheptane-d₁₅ can be used in the synthesis of the phosphonium salt. For labeling at specific positions along the chain, a synthetic route involving deuterated building blocks would be required.
Example: Deuteration at the α- and β-positions
A reliable method for deuteration at the α- and β-positions of a carboxylic acid involves an exchange reaction.[1]
Materials:
-
(6Z,9Z)-Hexadecadienoic acid
-
Deuterium oxide (D₂O)
-
Palladium on carbon (Pd/C)
-
Aluminum powder
-
Methanol-d₄ (CD₃OD)
Procedure:
-
In a reaction vial, combine (6Z,9Z)-hexadecadienoic acid, Pd/C, and aluminum powder.
-
Add D₂O to the mixture.
-
Heat the reaction at a specified temperature (e.g., 80 °C) for a designated time, monitoring the deuterium incorporation by mass spectrometry.
-
After the reaction, extract the deuterated fatty acid with an organic solvent, dry, and purify as needed.
III. Enzymatic Synthesis of this compound
The activation of the fatty acid to its CoA thioester is catalyzed by acyl-CoA synthetases (ACSs). The substrate specificity of these enzymes varies, with different isoforms preferring fatty acids of different chain lengths and saturation levels. For a C16:2 fatty acid, a medium-chain or long-chain acyl-CoA synthetase would be a suitable candidate.
Protocol 3: Enzymatic Ligation of (6Z,9Z)-Hexadecadienoic Acid to CoA
This protocol is a general guideline and may need optimization depending on the chosen enzyme.
Materials:
-
(6Z,9Z)-Hexadecadienoic acid (or its isotopically labeled analog)
-
Coenzyme A (CoA-SH)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
HEPES or Tris-HCl buffer
-
Recombinant acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or a commercially available mammalian enzyme with broad substrate specificity)
Reaction Mixture:
| Component | Final Concentration |
| HEPES or Tris-HCl buffer (pH 7.5) | 100 mM |
| (6Z,9Z)-Hexadecadienoic acid | 0.5 mM |
| Coenzyme A | 2 mM |
| ATP | 3 mM |
| MgCl₂ | 10 mM |
| Acyl-CoA Synthetase | 1-5 µM |
Procedure:
-
Prepare a reaction mixture containing all components except the enzyme.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (typically 25-37 °C) for 3 minutes.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate for a set period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a small volume of formic acid or by heat inactivation.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the formation of this compound by LC-MS/MS.
IV. Data Presentation and Analysis
Table 1: Quantitative Data Summary for Synthesis and Labeling
| Parameter | (6Z,9Z)-Hexadecadienoic Acid | Deuterated (6Z,9Z)-Hexadecadienoic Acid |
| Yield (%) | e.g., 40-60% | e.g., 30-50% |
| Purity (%) | >95% | >95% |
| Isotopic Enrichment (%) | N/A | >98% |
| Mass (m/z) | Calculated exact mass | Calculated exact mass |
Protocol 4: Acyl-CoA Synthetase Activity Assay
The activity of the acyl-CoA synthetase with (6Z,9Z)-hexadecadienoic acid as a substrate can be quantified using a colorimetric or fluorometric assay.[2][3] These assays typically measure the production of a byproduct of the reaction, such as AMP or pyrophosphate, or the consumption of CoA.
Example using a fluorometric assay kit (e.g., Abcam ab273315): [3]
-
Prepare samples (e.g., purified enzyme, cell lysates).
-
Prepare a standard curve according to the kit instructions.
-
Add the positive control, samples, and background controls to a 96-well plate.
-
Add the reaction mix (containing the fatty acid substrate) or background mix.
-
Measure the fluorescence in a kinetic mode at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at 37 °C.
-
Calculate the enzyme activity based on the rate of fluorescence increase and the standard curve.
Protocol 5: Mass Spectrometry Analysis of Isotopically Labeled Acyl-CoAs
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection and quantification of acyl-CoAs.[4][5]
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the acyl-CoA.
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole or Parallel Reaction Monitoring (PRM) for high-resolution MS.
-
MRM Transitions:
-
Unlabeled this compound: Precursor ion (M+H)⁺ -> Product ion (characteristic fragment of CoA, e.g., m/z 428 or a neutral loss of 507).
-
Labeled this compound: Precursor ion (M+H+n)⁺ -> Product ion (same CoA fragment, where 'n' is the number of deuterium atoms).
-
V. Visualization of Workflows and Pathways
Diagram 1: Synthetic Workflow for (6Z,9Z)-Hexadecadienoic Acid
Caption: Chemical synthesis workflow for (6Z,9Z)-hexadecadienoic acid.
Diagram 2: Experimental Workflow for Isotopic Labeling and Analysis
References
- 1. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. realgenelabs.com [realgenelabs.com]
- 3. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 4. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heterologous Expression of Enzymes for (6Z,9Z)-Hexadecadienoyl-CoA Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6Z,9Z)-Hexadecadienoyl-CoA is a polyunsaturated fatty acyl-CoA that may serve as a valuable precursor in the synthesis of various bioactive lipids and pharmaceuticals. Its production through traditional chemical synthesis can be complex and expensive. A promising alternative is the use of biotechnological approaches, specifically the heterologous expression of key enzymes in microbial hosts to create a biocatalytic system for its synthesis. This document provides detailed application notes and protocols for the heterologous expression of desaturase enzymes to produce this compound from a readily available saturated fatty acid precursor.
The proposed biosynthetic pathway involves a two-step desaturation of palmitoyl-CoA (C16:0-CoA). First, a Δ6-desaturase introduces a double bond at the 6th position of palmitoyl-CoA to yield (6Z)-hexadecenoyl-CoA. Subsequently, a Δ9-desaturase acts on this monounsaturated intermediate to introduce a second double bond at the 9th position, resulting in the final product, this compound.
Biosynthetic Pathway
The enzymatic conversion of palmitoyl-CoA to this compound is a two-step process requiring the sequential action of a Δ6-desaturase and a Δ9-desaturase.
Troubleshooting & Optimization
Technical Support Center: Quantification of Unsaturated Acyl-CoAs
Welcome to the technical support center for the quantification of unsaturated acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental analysis of these challenging yet crucial metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying unsaturated acyl-CoAs?
A1: The quantification of unsaturated acyl-CoAs is inherently challenging due to several factors. These molecules are present at low physiological concentrations and are susceptible to chemical instability, particularly hydrolysis in aqueous solutions that are alkaline or strongly acidic.[1][2][3] Their diverse physicochemical properties, spanning a wide range of polarities, make a single, universally effective extraction method difficult to achieve.[4] Furthermore, achieving good chromatographic separation of various acyl-CoA species is critical to prevent ion suppression during mass spectrometry analysis.[1][5]
Q2: Which analytical technique is considered the gold standard for quantifying unsaturated acyl-CoAs?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of acyl-CoAs.[4][5][6] This technique offers high specificity through methods like multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions for each acyl-CoA species.[5][7]
Q3: How can I minimize the degradation of my unsaturated acyl-CoA samples during sample preparation?
A3: To minimize degradation, it is crucial to work quickly at low temperatures (e.g., on ice). Samples should be immediately quenched to halt enzymatic activity. For storage, it is recommended to keep them as a dry pellet at -80°C.[5] When reconstituting samples for analysis, using methanol (B129727) or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can significantly improve stability compared to unbuffered aqueous solutions.[1][5]
Q4: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A4: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[4][5] This common fragmentation allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample.[5][8][9] Another frequently observed fragment ion is at m/z 428, which results from the cleavage between the 5' diphosphates.[5][7]
Q5: Why is the choice of an internal standard important for accurate quantification?
A5: An appropriate internal standard is essential to correct for variability in extraction efficiency, sample handling, and instrument response.[5] For acyl-CoA analysis, an odd-chain acyl-CoA, such as C15:0 CoA or C17:0 CoA, is often used because it is not naturally abundant in most biological systems and shares similar physicochemical properties with the analytes of interest.[1][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for Unsaturated Acyl-CoAs | Sample degradation due to improper handling or storage. | Ensure rapid processing on ice and storage at -80°C as a dry pellet. Reconstitute in methanol or a neutral buffered solution just before analysis.[1][5] |
| Poor extraction efficiency for specific unsaturated species. | Optimize the extraction solvent. A mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v) can be effective for a broad range of acyl-CoAs.[6][11] Consider solid-phase extraction (SPE) for sample cleanup and concentration, but be aware of potential losses of more hydrophilic species.[5][12] | |
| Ion suppression during MS analysis. | Improve chromatographic separation to reduce co-elution with interfering matrix components.[1][5] A reversed-phase C18 column is commonly used.[5] | |
| Poor Chromatographic Peak Shape | Inappropriate mobile phase pH. | For reversed-phase chromatography, using a slightly acidic mobile phase can improve peak shape for short-chain acyl-CoAs, while a higher pH (e.g., with ammonium hydroxide) can be beneficial for long-chain species.[5][10][11] |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Inaccurate or Imprecise Quantification | Matrix effects from the biological sample. | Construct calibration curves in a matrix that closely matches the study samples.[1][5] Use a stable isotope-labeled internal standard if available. |
| Non-linearity of the calibration curve. | Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy, especially at lower concentrations.[5] | |
| Inconsistent recovery of the internal standard. | Ensure the internal standard is added at the very beginning of the sample preparation process to account for all extraction and handling steps. |
Experimental Protocols
Sample Preparation and Extraction
This protocol is a generalized procedure based on common methodologies for the extraction of acyl-CoAs from cultured cells.[1][5]
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add an ice-cold extraction solvent to the cells to quench metabolic activity and precipitate proteins. A common choice is a mixture of acetonitrile, methanol, and water.
-
-
Cell Lysis and Protein Precipitation:
-
Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for at least 10 minutes to ensure complete protein precipitation.
-
-
Lysate Clarification:
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Dry the supernatant completely under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis. Methanol is often a good choice for stability.[1]
-
LC-MS/MS Analysis
The following are typical parameters for the analysis of unsaturated acyl-CoAs.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for the separation of acyl-CoAs.[5]
-
Mobile Phase A: Water with a modifier such as ammonium acetate or ammonium hydroxide.
-
Mobile Phase B: Acetonitrile or methanol with the same modifier as mobile phase A.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the acyl-CoAs. The retention time generally increases with the length of the acyl chain and decreases with the number of double bonds.[1]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI) is commonly used.[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification.
-
MRM Transitions:
-
Precursor Ion: The protonated molecular ion [M+H]+ of the specific acyl-CoA.
-
Product Ion: A characteristic fragment ion, often resulting from the neutral loss of 507 Da.[5]
-
-
Quantitative Data Summary
The following table summarizes representative quantitative data for various unsaturated acyl-CoAs from different biological matrices as reported in the literature. Note that concentrations can vary significantly depending on the cell type, tissue, and physiological state.
| Unsaturated Acyl-CoA | Biological Matrix | Reported Concentration Range (pmol/mg protein or nmol/g tissue) | Reference |
| Oleoyl-CoA (C18:1) | Human Skeletal Muscle | ~1-5 pmol/mg protein | [10] |
| Linoleoyl-CoA (C18:2) | Human Skeletal Muscle | ~0.5-2 pmol/mg protein | [10] |
| Palmitoleoyl-CoA (C16:1) | Human Skeletal Muscle | ~0.1-1 pmol/mg protein | [10] |
| Arachidonoyl-CoA (C20:4) | PNT2 Cells | ~0.5-2 pmol/mg protein | [1] |
| Eicosapentaenoyl-CoA (C20:5) | Rat Heart | ~0.1-0.5 nmol/g wet weight | [12] |
| Docosahexaenoyl-CoA (C22:6) | Rat Heart | ~0.2-1 nmol/g wet weight | [12] |
Visualizations
Caption: A flowchart of the general experimental workflow for the quantification of unsaturated acyl-CoAs.
Caption: A diagram illustrating the major challenges in the accurate quantification of unsaturated acyl-CoAs.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omni.laurentian.ca [omni.laurentian.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of (6Z,9Z)-Hexadecadienoyl-CoA during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (6Z,9Z)-Hexadecadienoyl-CoA during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The degradation of this compound, a polyunsaturated long-chain acyl-CoA, is primarily caused by two factors:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[1] This results in the cleavage of the Coenzyme A moiety from the fatty acyl chain.
-
Oxidation: The two double bonds in the hexadecadienoyl chain are prone to oxidation, leading to the formation of various oxidation byproducts and loss of the parent molecule. This can be initiated by enzymatic or non-enzymatic processes during sample handling and extraction.
Q2: Why is it crucial to work quickly and at low temperatures during the extraction process?
A2: Working quickly and maintaining low temperatures (on ice) is critical to minimize enzymatic activity.[2] Many enzymes, such as acyl-CoA thioesterases, that can degrade acyl-CoAs remain active at room temperature.[3] Low temperatures slow down these enzymatic reactions and reduce the rate of chemical degradation.
Q3: What is the optimal pH for extraction and storage of this compound?
A3: Acyl-CoAs are most stable in slightly acidic to neutral conditions. An extraction buffer with a pH of around 4.9 to 6.8 is often recommended.[2][4] Strongly alkaline or acidic conditions should be avoided as they promote hydrolysis of the thioester bond.[1]
Q4: Should I use an antioxidant in my extraction buffer?
A4: Yes, for a polyunsaturated acyl-CoA like this compound, including an antioxidant in the extraction buffer is highly recommended to prevent oxidation of the double bonds. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose.[1][5]
Q5: What is the purpose of solid-phase extraction (SPE) in the protocol?
A5: Solid-phase extraction is a purification step used to separate acyl-CoAs from other lipids and contaminants in the crude extract.[2] This is important for obtaining a cleaner sample for downstream analysis, such as by HPLC or mass spectrometry, and can improve the accuracy and sensitivity of quantification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound | 1. Hydrolysis: pH of buffers is too high or too low. Extraction process is too slow. | 1. Ensure all buffers are at the recommended pH (4.9-6.8). Work quickly and keep samples on ice at all times. |
| 2. Oxidation: No antioxidant was used. | 2. Add an antioxidant like BHT to the extraction solvents. | |
| 3. Inefficient Extraction: Incorrect solvent system used. | 3. Use a proven solvent system such as acetonitrile/isopropanol or methanol-based solutions.[2] | |
| 4. Enzymatic Degradation: Incomplete quenching of cellular processes. | 4. Immediately flash-freeze tissue samples in liquid nitrogen upon collection. For cell cultures, rapidly aspirate media and add ice-cold extraction solvent. | |
| High variability between replicate samples | 1. Inconsistent timing: Variation in the time taken for extraction steps between samples. | 1. Standardize the protocol and ensure each sample is processed for the same duration. |
| 2. Temperature fluctuations: Samples not consistently kept on ice. | 2. Use an ice bath for all steps and pre-chill all tubes, solvents, and equipment. | |
| 3. Incomplete homogenization: Tissue or cell samples not fully disrupted. | 3. Ensure complete homogenization to allow for efficient extraction from the entire sample. | |
| Presence of unexpected peaks in chromatogram | 1. Oxidation products: Degradation of the polyunsaturated acyl chain. | 1. Incorporate an antioxidant (e.g., BHT) in the extraction buffer.[5] Handle samples under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| 2. Contaminants from plasticware: Leaching from tubes or tips. | 2. Use high-quality polypropylene (B1209903) tubes and solvent-resistant pipette tips. | |
| 3. Hydrolysis product: Free (6Z,9Z)-Hexadecadienoic acid peak. | 3. Verify the pH of all solutions and ensure rapid processing at cold temperatures to minimize hydrolysis. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2]
Materials:
-
Tissue sample (flash-frozen in liquid nitrogen)
-
Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9, with 0.1 mM BHT (add fresh)
-
2-propanol
-
Acetonitrile
-
Saturated (NH₄)₂SO₄
-
Solid-Phase Extraction (SPE) columns (e.g., C18)
-
HPLC or LC-MS/MS system
Procedure:
-
Weigh the frozen tissue (e.g., 50-100 mg) and keep it on dry ice.
-
In a pre-chilled glass homogenizer, add 2 mL of ice-cold Homogenization Buffer.
-
Add the frozen tissue to the buffer and homogenize thoroughly on ice.
-
Add 2.0 mL of 2-propanol and homogenize again.
-
Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.
-
Vortex the mixture for 5 minutes at 4°C.
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.
-
Carefully collect the upper phase containing the acyl-CoAs.
-
Proceed with solid-phase extraction for purification as per the manufacturer's instructions.
-
Elute the acyl-CoAs and analyze by HPLC or LC-MS/MS.
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Degradation pathways of this compound.
References
- 1. Native chemical ligation approach to sensitively probe tissue acyl-CoA pools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemistryclub.com [biochemistryclub.com]
- 5. An alternative route for β-hydroxybutyrate metabolism supports fatty acid synthesis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS Parameters for Hexadecadienoyl-CoA Isomers
Welcome to the technical support center for the LC-MS analysis of hexadecadienoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the separation and quantification of these polyunsaturated fatty acyl-CoA molecules.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing hexadecadienoyl-CoA isomers by LC-MS?
A1: The primary challenges in analyzing hexadecadienoyl-CoA (C16:2-CoA) isomers are:
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Co-elution of Isomers: Positional and geometric (cis/trans) isomers of the two double bonds have very similar physicochemical properties, making them difficult to separate using standard reversed-phase liquid chromatography (LC).[1]
-
Low Abundance: These molecules are often present at low concentrations in biological matrices, requiring highly sensitive analytical methods.
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In-source Fragmentation: The lability of the thioester bond and the phosphate (B84403) groups can lead to fragmentation in the ion source of the mass spectrometer, complicating quantification.
-
Lack of Commercial Standards: The availability of specific C16:2-CoA isomer standards is limited, which can hinder method development and absolute quantification.
Q2: Which ionization mode is best for hexadecadienoyl-CoA analysis?
A2: Positive electrospray ionization (ESI) mode is generally recommended for the analysis of acyl-CoAs, including hexadecadienoyl-CoA.[2] It typically provides better sensitivity compared to negative ion mode.
Q3: What are the characteristic fragment ions for identifying hexadecadienoyl-CoA in MS/MS?
A3: In positive ion mode, the most characteristic fragmentation of acyl-CoAs is a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[2][3] Therefore, for hexadecadienoyl-CoA (precursor ion [M+H]⁺), the most abundant product ion will be [M+H - 507]⁺. Another common fragment ion corresponds to the CoA moiety itself at m/z 428.[2][3]
Q4: Can I distinguish between different hexadecadienoyl-CoA isomers using MS/MS?
A4: Distinguishing between positional and geometric isomers of hexadecadienoyl-CoA using conventional collision-induced dissociation (CID) in a tandem mass spectrometer is challenging because they often produce identical fragmentation patterns.[4] Specialized techniques such as electron-activated dissociation (EAD) or photochemical reactions coupled with MS/MS may be required to localize the double bonds.[4] For routine quantification, chromatographic separation of the isomers prior to MS detection is crucial.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of hexadecadienoyl-CoA isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Broadening) | 1. Secondary interactions with the column stationary phase. 2. Inappropriate injection solvent. 3. Column degradation. | 1. Use a mobile phase with an ion-pairing agent like tributylamine (B1682462) or a high pH with ammonium (B1175870) hydroxide (B78521) to improve peak shape.[5][6] 2. Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase. 3. Replace the analytical column and use a guard column to extend its lifetime. |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal ionization parameters. 2. Ion suppression from matrix components. 3. Inefficient sample extraction. | 1. Optimize source parameters (e.g., spray voltage, gas flows, temperature) using a C16:2-CoA standard if available, or a related unsaturated acyl-CoA. 2. Improve sample clean-up using solid-phase extraction (SPE) to remove interfering substances. 3. Ensure efficient extraction from the biological matrix; methods often involve acidic protein precipitation followed by liquid-liquid or solid-phase extraction. |
| Inconsistent Retention Times | 1. Insufficient column equilibration between injections. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature. | 1. Increase the column equilibration time to at least 10 column volumes. 2. Prepare fresh mobile phases daily and ensure accurate mixing of solvents. 3. Use a column oven to maintain a stable temperature. |
| Co-elution of Isomers | 1. Inadequate chromatographic resolution. | 1. Optimize the LC method: - Use a column with high shape selectivity, such as a cholesteryl-bonded phase. - Employ a shallower gradient with a lower flow rate to improve separation. - Experiment with different organic modifiers (e.g., acetonitrile, methanol) and additives.[1] 2. Consider derivatization: Derivatizing the fatty acyl chain can sometimes improve the separation of isomers, although this adds complexity to the workflow.[4][7] |
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
This protocol is a general guideline and may require optimization for specific matrices.
-
Homogenization: Homogenize the tissue or cell pellet in a cold solution of 10% trichloroacetic acid (TCA) in 2-propanol.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with a solution of methanol or acetonitrile.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 10 mM ammonium formate).
LC-MS/MS Method for Hexadecadienoyl-CoA Isomer Analysis
This method provides a starting point for the separation of polyunsaturated fatty acyl-CoAs.
Liquid Chromatography Parameters:
| Parameter | Recommendation |
| Column | Reversed-phase C8 or C18, 1.7-2.7 µm particle size (e.g., 100 x 2.1 mm) |
| Mobile Phase A | Water with 10 mM ammonium formate, pH 5.0 (or 10 mM tributylamine and 15 mM acetic acid for ion-pairing)[2][6] |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95-100%) over 15-20 minutes. A shallow gradient is recommended for isomer separation. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 - 50°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Parameters:
| Parameter | Recommendation |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ (Q1) | m/z 1002.5 (for C16:2-CoA) |
| Product Ion (Q3) | m/z 495.5 (corresponding to [M+H - 507]⁺) |
| Collision Energy (CE) | 30 - 50 eV (requires optimization for the specific instrument) |
| Dwell Time | 50 - 100 ms |
Quantitative Data Summary
The following table provides hypothetical yet representative quantitative data for the analysis of two hexadecadienoyl-CoA isomers. Actual values will vary depending on the specific isomers, LC conditions, and instrument.
| Parameter | Isomer 1 (e.g., 9Z,12Z) | Isomer 2 (e.g., 6Z,9Z) |
| Retention Time (min) | 12.5 | 12.8 |
| Precursor Ion (m/z) | 1002.5 | 1002.5 |
| Product Ion (m/z) | 495.5 | 495.5 |
| Collision Energy (eV) | 40 | 40 |
| Limit of Detection (LOD) | ~5 fmol on column | ~5 fmol on column |
| Limit of Quantitation (LOQ) | ~15 fmol on column | ~15 fmol on column |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of hexadecadienoyl-CoA isomers.
Caption: General metabolic pathways of fatty acyl-CoAs.
References
- 1. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciex.com [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
overcoming peak tailing in acyl-CoA chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in the chromatographic analysis of acyl-CoA molecules, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in acyl-CoA chromatography?
Peak tailing in acyl-CoA chromatography is often a multifactorial issue. The primary causes include:
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Secondary Interactions: The negatively charged phosphate (B84403) groups on the CoA moiety can interact with residual silanol (B1196071) groups on silica-based stationary phases, leading to non-ideal retention mechanisms and tailing peaks.[1][2][3][4]
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Metal Chelation: The phosphate moiety of acyl-CoAs can chelate with active metal sites on stainless steel components of the HPLC system, such as frits and tubing, causing peak distortion.[3]
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Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the acyl-CoA molecules and the stationary phase. An unsuitable pH can exacerbate secondary interactions.[1][5]
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[1][3][6]
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Column Degradation: Voids in the column packing or a contaminated inlet frit can disrupt the flow path and cause peak asymmetry.[1][6][7]
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Sample Degradation: Acyl-CoAs are susceptible to hydrolysis and oxidation, especially at neutral to basic pH. Degradation products can interfere with the main peak, causing apparent tailing.[8]
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Extra-Column Volume: Excessive dead volume in the system's tubing and connections can lead to peak broadening and tailing.[6][9]
Q2: How can I prevent my acyl-CoA samples from degrading?
Proper handling and storage are critical for maintaining the integrity of acyl-CoA samples.[8]
-
Storage: Store lyophilized powders at -20°C or -80°C for long-term stability.[8] Aqueous stock solutions should be prepared in a slightly acidic buffer (pH 4.0-6.0), aliquoted into single-use vials to avoid freeze-thaw cycles, and stored at -80°C.[8]
-
Sample Preparation: Perform extractions rapidly at low temperatures to quench metabolic activity.[10] Keep samples on ice throughout the preparation process. Reconstitute dry pellets just before analysis.[10]
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Inert Atmosphere: When preparing solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8]
Q3: What type of column is best suited for acyl-CoA analysis?
A C18 reversed-phase column is a common choice for separating acyl-CoAs.[8] To minimize peak tailing due to secondary silanol interactions, it is highly recommended to use a highly deactivated, end-capped column.[1][4] These columns have had their residual silanol groups chemically modified to reduce their activity.
Q4: Can mobile phase additives improve my peak shape?
Yes, mobile phase additives are crucial for achieving symmetrical peaks for acyl-CoAs.
-
Buffers: Buffers help maintain a stable pH and can mask residual silanol interactions.[1] Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are commonly used.[5][11]
-
Ion-Pairing Agents: These agents, such as N,N-dimethylbutylamine (DMBA), are tertiary amines that pair with the negatively charged phosphate groups of the acyl-CoAs.[5] This neutralizes the charge and reduces secondary interactions, resulting in improved peak shape and retention.[5][12] Trifluoroacetic acid (TFA) is another ion-pairing agent, but it can sometimes suppress MS ionization.[13]
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your acyl-CoA chromatography experiments.
| Symptom | Possible Cause | Recommended Solution |
| All peaks in the chromatogram are tailing. | Column Overload | Dilute the sample and reinject. If peak shape improves, this was the likely cause.[1][6] Consider using a column with a higher capacity or reducing the injection volume.[1] |
| Column Packing Bed Deformation | Check for a void at the column inlet or a blocked frit.[1][2] Reversing and washing the column with a strong solvent may resolve a blocked frit. If a void is present, the column may need to be replaced.[2] | |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for your analytes. For acyl-CoAs, a slightly acidic pH is often beneficial.[8] Prepare fresh mobile phase to rule out degradation.[7] | |
| Extra-Column Effects | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are secure and properly seated to eliminate dead volume.[9] | |
| Only specific, often polar, peaks are tailing. | Secondary Silanol Interactions | Add an ion-pairing agent like DMBA to the mobile phase.[5] Alternatively, lower the mobile phase pH to suppress the ionization of silanol groups (note: do not go below the recommended pH for your column).[2] Using a highly deactivated, end-capped column is also recommended.[1] |
| Metal Chelation | The addition of a weak chelating agent to the mobile phase can sometimes help. However, a more robust solution is to use PEEK tubing and fittings where possible to minimize contact with metal surfaces. | |
| Peak tailing is inconsistent or appears as a shoulder. | Co-eluting Impurity | This may indicate sample degradation or a co-eluting compound.[7] Improve the separation by adjusting the gradient, mobile phase composition, or trying a different column. Confirm peak purity using a mass spectrometer. |
| Solvent Mismatch | Ensure the sample is dissolved in a solvent that is weaker than or equivalent in strength to the initial mobile phase.[3] Injecting a sample in a much stronger solvent can cause peak distortion. |
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Analysis from Cultured Cells
This protocol is adapted from methods designed to ensure the stability and efficient extraction of acyl-CoAs.[10][14]
-
Cell Harvesting: a. Rinse confluent cell plates once with 10 mL of ice-cold phosphate-buffered saline (PBS). b. Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube. c. Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube. d. Centrifuge at 1,000 rpm for 5 minutes at 4°C.
-
Extraction: a. Aspirate the supernatant. b. Resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[14] c. Add 270 µL of acetonitrile (B52724), vortex, and/or sonicate to ensure homogeneity.[14] d. For deproteinization, alternatively, 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) can be added.[10] e. Vortex vigorously and incubate on ice for 10 minutes.
-
Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant to a new, clean tube, avoiding the protein pellet.
-
Storage: a. Store the supernatant upright at -80°C until analysis.
Protocol 2: Mobile Phase Preparation with an Ion-Pairing Agent
This protocol describes the preparation of a mobile phase containing N,N-dimethylbutylamine (DMBA) to improve the peak shape of acyl-CoAs.[5]
-
Solvent A Preparation (Aqueous): a. Prepare a 5 mM solution of ammonium acetate in HPLC-grade water. b. Add N,N-dimethylbutylamine (DMBA) to a final concentration of 2.5 mM. c. Adjust the pH to 5.6 with acetic acid. d. Degas the solution by sparging with an inert gas (e.g., helium or nitrogen) or by sonication.
-
Solvent B Preparation (Organic): a. Prepare a solution of 95% acetonitrile and 5% HPLC-grade water. b. Add ammonium acetate to a final concentration of 5 mM. c. Degas the solution.
-
LC Gradient: a. Use a C18 UHPLC column. b. Develop a gradient elution method starting with a low percentage of Solvent B and gradually increasing it to elute the more hydrophobic long-chain acyl-CoAs.
Visualizations
Caption: A logical workflow for troubleshooting peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Mastering Chromatography, One Peak at a Time | Labcompare.com [labcompare.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 13. halocolumns.com [halocolumns.com]
- 14. duke-nus.edu.sg [duke-nus.edu.sg]
Technical Support Center: Enhancing Sensitivity for Low-Abundance Acyl-CoA Detection
Welcome to the technical support center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of low-abundance acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for quantifying acyl-CoAs?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely recognized as the most sensitive and selective method for the quantification of acyl-CoAs. This technique provides high specificity through methods like multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions for each acyl-CoA species.
Q2: My acyl-CoA samples seem to be degrading. How can I prevent this?
A2: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions. To minimize degradation, it is crucial to process samples quickly at low temperatures (e.g., on ice) and store them at -80°C, preferably as a dry pellet. For reconstitution before analysis, using methanol (B129727) or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions. Using glass vials instead of plastic can also decrease signal loss and improve sample stability.
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A3: In positive ion mode, acyl-CoAs exhibit a characteristic fragmentation pattern involving a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da. This allows for the use of neutral loss scans to screen for a wide range of acyl-CoA species within a sample. For quantification, multiple reaction monitoring (MRM) is typically used, monitoring the transition from the protonated molecule [M+H]+ to a specific product ion.
Q4: How can I improve the chromatographic separation of acyl-CoAs?
A4: Reversed-phase chromatography, often with a C18 column, is commonly used for acyl-CoA separation. The use of an ion-pairing agent, such as ammonium hydroxide (B78521), in the mobile phase can improve peak shape and retention of these polar molecules. For broader coverage of short-, medium-, and long-chain acyl-CoAs, a combination of hydrophilic interaction liquid chromatography (HILIC) and reversed-phase chromatography can be effective.
Q5: What is a suitable internal standard for acyl-CoA quantification?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte of interest. When these are not available, odd-chain acyl-CoAs like heptadecanoyl-CoA (C17:0) or pentadecanoyl-CoA (C15:0) are excellent alternatives as they are generally absent in biological samples.
Q6: Can derivatization improve the sensitivity of acyl-CoA detection?
A6: Yes, chemical derivatization can significantly enhance detection sensitivity. One method involves derivatizing acyl-CoAs to their fluorescent acyl etheno-CoA esters using chloroacetaldehyde, which allows for highly sensitive fluorometric detection. Another strategy employs 8-(diazomethyl) quinoline (B57606) (8-DMQ) as a labeling reagent, which has been shown to increase detection sensitivity by as much as 625-fold in mass spectrometry.
Troubleshooting Guide
Issue 1: Low or No Signal for Acyl-CoAs
| Possible Cause | Recommended Solution |
| Sample Degradation | Acyl-CoAs are unstable. Ensure rapid quenching of metabolic activity, keep samples on ice throughout preparation, and store extracts as dry pellets at -80°C. Reconstitute just prior to analysis in a non-aqueous solvent like methanol or a buffered solution. |
| Inefficient Extraction | The choice of extraction solvent is critical. An 80% methanol solution has been demonstrated to yield high MS intensities. Avoid using strong acids like formic acid in the initial extraction solvent, as this can lead to poor recovery. For deproteinization, 5-sulfosalicylic acid (SSA) can be more effective than trichloroacetic acid (TCA) for retaining short-chain species. |
| Poor Recovery from Solid-Phase Extraction (SPE) | SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs. Consider methods that do not require an SPE step, such as those using SSA for deproteinization. If SPE is necessary, ensure the chosen cartridge and elution method are optimized for your analytes of interest. |
| Analyte Loss on Surfaces | The phosphate (B84403) groups on acyl-CoAs can adhere to plastic surfaces. Using glass vials for sample storage and processing can minimize this loss. |
Issue 2: Poor Peak Shape and Resolution in Chromatography
| Possible Cause | Recommended Solution |
| Inadequate Ion-Pairing | The mobile phase should contain an ion-pairing agent like ammonium hydroxide to improve peak shape and retention for these anionic molecules on reversed-phase columns. |
| Suboptimal Gradient Elution | Optimize the gradient profile to ensure adequate separation of acyl-CoAs with different chain lengths and polarities. A shallow gradient may be necessary to resolve closely eluting species. |
| Column Overloading | Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or dilute the sample. |
Issue 3: Inaccurate or Imprecise Quantification
| Possible Cause | Recommended Solution |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of acyl-CoAs. Use a stable isotope-labeled internal standard for each analyte to correct for matrix effects and variations in extraction efficiency. If unavailable, use an odd-chain acyl-CoA. |
| Non-Linearity | Calibration curves should be prepared in a matrix that closely matches the study samples. Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations. |
| Lack of Appropriate Internal Standard | Ensure the chosen internal standard has similar chemical properties and chromatographic behavior to the analytes. An odd-chain acyl-CoA that spans the expected range of your analytes is a good choice. |
Quantitative Data Summary
Table 1: Acyl-CoA Abundance in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.64 | - | - |
| Propionyl-CoA | 3.53 | - | - |
| Butyryl-CoA | 1.01 | - | - |
| Valeryl-CoA | 1.12 | - | - |
| Crotonoyl-CoA | 0.03 | - | - |
| HMG-CoA | 0.97 | - | - |
| Succinyl-CoA | 25.47 | - | - |
| Glutaryl-CoA | 0.65 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~7 | ~2.5 |
| C18:1-CoA | - | ~15 | ~3 |
Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.
Table 2: Comparison of Detection Methods for Acyl-CoAs
| Method | Typical Limit of Detection (LOD) | Advantages | Disadvantages |
| LC-MS/MS | Low fmol range | High sensitivity and selectivity, broad coverage of acyl-CoAs. | Technically demanding, potential for matrix effects. |
| HPLC-UV | pmol range | Robust and widely available. | Lower sensitivity and selectivity compared to MS. |
| HPLC-Fluorescence (with derivatization) | As low as 6 fmol | Very high sensitivity for targeted compounds. | Requires a derivatization step, which adds complexity. |
| NMR | nmol range | Quantitative without standards, minimal sample preparation. | Low sensitivity, only suitable for highly abundant species like Acetyl-CoA. |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs and Precursors from Cultured Cells
This protocol is adapted for the analysis of short-chain acyl-CoAs and their biosynthetic precursors using LC-MS/MS without a solid-phase extraction step.
-
Sample Quenching and Deproteinization: a. Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS). b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., crotonoyl-CoA). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.
-
Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10
minimizing matrix effects in acyl-CoA mass spectrometry
Welcome to the technical support center for acyl-CoA mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in acyl-CoA mass spectrometry?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In acyl-CoA analysis, biological samples contain a complex mixture of molecules like proteins, salts, and phospholipids.[2][3] During electrospray ionization (ESI), these matrix components can compete with acyl-CoAs for ionization, leading to a phenomenon called ion suppression .[1][4] This suppression reduces the analyte signal, which can negatively impact the accuracy, precision, and sensitivity of quantification.[4]
Q2: What is the most effective way to compensate for matrix effects?
A: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for compensating for matrix effects.[2][5][6] A SIL-IS is a version of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N).[7] Because it is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[1][2] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved.[1] Biosynthetically generating SIL-IS for CoA and its thioesters by growing cells in media with labeled precursors like [¹³C₃¹⁵N₁]-pantothenate is a common practice.[5][6][8]
Q3: I'm observing low recovery of my acyl-CoA analytes. What are the common causes and solutions?
A: Low recovery of acyl-CoAs can be attributed to several factors, including their inherent instability and issues with the extraction procedure.[9] Long-chain acyl-CoAs can be particularly challenging due to their lower solubility in aqueous solutions.[10]
Troubleshooting Steps:
-
Sample Handling: Work quickly and keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic degradation.[10]
-
Solvent Ratios: Ensure the ratio of extraction solvent to tissue or cell weight is optimized; a 20-fold excess is often recommended.[10]
-
Extraction Efficiency: Consider multi-step extraction protocols. A common approach involves homogenization in an acidic buffer, followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[10][11]
-
Solid-Phase Extraction (SPE): Inefficient SPE can lead to sample loss. Ensure the column is properly conditioned and that the wash and elution steps are optimized for your analytes of interest.[10]
Q4: Can I use an alternative ionization technique to ESI to reduce matrix effects?
A: Yes, alternative ionization methods can be less prone to matrix effects for certain classes of compounds. While Electrospray Ionization (ESI) is common for acyl-CoA analysis, it is susceptible to ion suppression from non-volatile matrix components.[2][12] Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are alternatives to consider.[13][14] APCI is generally more suitable for less polar compounds and is less affected by non-volatile salts in the mobile phase.[12][15] APPI is particularly effective for nonpolar and moderately polar analytes that may not ionize well with ESI.[14] The choice of ionization source should be evaluated based on the specific acyl-CoA species being analyzed.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Ion Suppression
This guide provides a systematic approach to identifying and addressing ion suppression in your LC-MS analysis of acyl-CoAs.
Step 1: Assess for the Presence of Ion Suppression
A common method to qualitatively assess ion suppression is the post-column infusion experiment .[15]
-
Procedure: A standard solution of your acyl-CoA analyte is continuously infused into the MS source after the LC column. A blank matrix sample (an extract from a sample that does not contain the analyte) is then injected onto the LC. A dip in the baseline signal of the infused analyte at a specific retention time indicates the elution of matrix components that are causing ion suppression.
Step 2: Improve Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the mass spectrometer.[1][2]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous and an organic phase).[2][16] It can be effective at removing highly polar or non-polar interferences.[2]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and commonly used technique for cleaning up complex samples.[2][10] It allows for the selective isolation of acyl-CoAs from interfering matrix components. Weak anion exchange SPE columns are often effective for purifying the acyl-CoA fraction.[10]
Step 3: Optimize Chromatographic Separation
If sample preparation alone is insufficient, optimizing the LC method to chromatographically separate the acyl-CoA analytes from the regions of ion suppression is a viable strategy.[1][4]
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between your analyte and the interfering peaks.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, HILIC) to alter the elution profile of both the analytes and the matrix components.[17]
Step 4: Implement a Compensation Strategy
-
Stable Isotope-Labeled Internal Standards (SIL-IS): As mentioned in the FAQs, this is the preferred method for accurate quantification in the presence of unavoidable matrix effects.[2]
-
Matrix-Matched Calibration: If a SIL-IS is not available, creating calibration curves in a blank matrix that is identical to the samples can help to compensate for signal suppression or enhancement.[1]
Guide 2: Improving the Recovery of Long-Chain Acyl-CoAs from Biological Tissues
This guide details a robust protocol for the extraction and purification of long-chain acyl-CoAs, a class of molecules often prone to low recovery.
Experimental Protocol: Extraction and SPE of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for various tissue types.[10][11]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium Sulfate ((NH₄)₂SO₄)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH₄OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, add the weighed tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.[10][11] Homogenize thoroughly.
-
Solvent Extraction: Add 2.0 mL of 2-propanol and homogenize again.[11] Follow this with the addition of 4.0 mL of acetonitrile and 0.25 mL of saturated (NH₄)₂SO₄.[18] Vortex the mixture for 5 minutes.
-
Phase Separation: Centrifuge the homogenate at approximately 2,000 x g for 5 minutes.[18] The acyl-CoAs will be in the upper organic phase.
-
SPE Column Preparation: Condition a weak anion exchange SPE column by washing with methanol, followed by an equilibration step with 100 mM KH₂PO₄ buffer (pH 4.9).
-
Sample Loading: Carefully transfer the upper organic phase from step 3 to a new tube and dilute it with 10 mL of 100 mM KH₂PO₄ buffer (pH 4.9).[18] Load this diluted extract onto the conditioned SPE column.
-
Washing: Wash the column with the acidic buffer to remove neutral and cationic impurities.
-
Elution: Elute the acyl-CoAs from the column using a basic elution solvent, such as methanol containing 2-5% NH₄OH.
-
Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS analysis, such as a methanol/water mixture.[10]
Quantitative Data: Acyl-CoA Extraction Recovery
The recovery of acyl-CoAs can vary based on the tissue type and the specifics of the extraction protocol. The following table summarizes reported recovery rates for a modified extraction procedure.[11]
| Analyte Class | Reported Recovery Rate |
| Long-Chain Acyl-CoAs | 70-80% |
Data Presentation
Table 1: Abundance of Acyl-CoA Species in Various Mammalian Cell Lines
This table provides a comparative overview of the abundance of different acyl-CoA species across several human cell lines, which can serve as a useful reference.
| Acyl-CoA Species | HepG2 (pmol/10⁶ cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644[9] | - | - |
| Propionyl-CoA | 3.532[9] | - | - |
| Butyryl-CoA | 1.013[9] | - | - |
| Valeryl-CoA | 1.118[9] | - | - |
| Crotonoyl-CoA | 0.032[9] | - | - |
| HMG-CoA | 0.971[9] | - | - |
| Succinyl-CoA | 25.467[9] | - | - |
| Glutaryl-CoA | 0.647[9] | - | - |
| C14:0-CoA | - | ~2.5[9] | ~1.5[9] |
| C16:0-CoA | - | ~12[9] | ~4[9] |
| C18:0-CoA | - | ~10[9] | ~3[9] |
| C18:1-CoA | - | ~15[9] | ~5[9] |
Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.[9]
Visualizations
Workflow for Troubleshooting Matrix Effects
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [researchdiscovery.drexel.edu]
- 7. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kochmodular.com [kochmodular.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Enhancing Resolution of Di-unsaturated Acyl-CoA Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high-resolution separation of di-unsaturated acyl-CoA isomers.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Isomers on a C18 Column
Q1: My di-unsaturated C18:2-CoA isomers (e.g., linoleoyl-CoA and its conjugated linoleoyl-CoA isomers) are co-eluting on my standard C18 column. What are the first steps to improve separation?
A1: Co-elution of di-unsaturated acyl-CoA isomers on a C18 column is a common challenge due to their similar hydrophobicity. Here are the primary troubleshooting steps to enhance resolution:
-
Optimize the Mobile Phase Gradient: A steep gradient may not provide sufficient time for isomers to resolve.
-
Action: Decrease the gradient slope. Lengthen the gradient program, particularly during the elution window of your target isomers, to increase the separation time.[1] For example, if your isomers elute at 40-50% acetonitrile (B52724), slow the rate of increase from 35% to 55%.
-
-
Adjust Mobile Phase Composition: The choice of organic modifier can alter selectivity.
-
Action: If you are using acetonitrile, try substituting it with methanol (B129727) or a mixture of acetonitrile and isopropanol. Methanol can offer different selectivity for structurally similar compounds.[2]
-
-
Modify Mobile Phase Additives: Additives influence the ionization state of the acyl-CoA and its interaction with the stationary phase.
-
Action: Ensure your mobile phase contains an appropriate additive to suppress ionization of the phosphate (B84403) groups and improve peak shape. Common choices include ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at concentrations of 5-10 mM.[3] For MS-compatibility, a small amount of formic acid (e.g., 0.1%) can be used to maintain a stable, acidic pH, which can also improve peak shape.[1][2]
-
-
Control Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics, which can significantly impact resolution.
-
Action: Lowering the column temperature generally increases retention and can improve the resolution of isomers.[4] Try reducing the temperature in 5°C increments (e.g., from 40°C to 30°C). Be mindful that this will increase backpressure.
-
Q2: I've optimized my gradient and mobile phase on a C18 column, but the resolution of my positional C18:2-CoA isomers is still insufficient. What's the next step?
A2: If standard C18 columns do not provide adequate resolution, you should consider a stationary phase with a different separation mechanism or higher shape selectivity.
-
Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) Column: These columns offer alternative selectivity based on π-π interactions with the double bonds in the acyl chain, which can differentiate isomers based on the position and geometry of these bonds.[1]
-
Employ Silver-Ion Chromatography (Ag+-HPLC): This is a powerful technique for separating unsaturated isomers. Silver ions immobilized on the stationary phase form reversible π-complexes with the double bonds. The strength of this interaction depends on the number, position, and geometry (cis/trans) of the double bonds, providing excellent separation of isomers that are inseparable by reversed-phase chromatography alone.[1][5] Cis isomers are retained more strongly than trans isomers.[5]
Issue 2: Peak Tailing and Poor Peak Shape
Q3: My acyl-CoA peaks are tailing significantly. What causes this and how can I fix it?
A3: Peak tailing for acyl-CoAs is often caused by secondary interactions with the stationary phase or issues with the mobile phase pH.
-
Problem: The phosphate groups of the Coenzyme A moiety can interact with active silanol (B1196071) groups on the silica (B1680970) backbone of the column, leading to tailing.[1]
-
Solution 1 - Mobile Phase pH: Ensure the mobile phase pH is controlled. Using a buffer like ammonium formate or adding a small amount of acid (e.g., 0.1% formic acid) can suppress silanol activity and ensure consistent ionization of the analyte, leading to sharper peaks.[1]
-
Solution 2 - Column Choice: Use a modern, high-purity silica column with robust end-capping to minimize exposed silanol groups.
-
Solution 3 - Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.[1]
Issue 3: Identification of Isomers
Q4: I have successfully separated several isomeric peaks, but I don't know which is which. How can I identify the specific double bond positions?
A4: Chromatographic separation alone does not provide structural information. You need to couple your separation to a mass spectrometer and use specific fragmentation techniques.
-
Ozone-Induced Dissociation (OzID): This is a definitive technique for localizing carbon-carbon double bonds. In the mass spectrometer, mass-selected ions are reacted with ozone gas. The molecule fragments specifically at the double bonds, producing characteristic product ions that allow for unambiguous assignment of the double bond positions.[6][7][8]
-
Tandem Mass Spectrometry (MS/MS) with Derivatization: While less direct than OzID, certain derivatization methods followed by collision-induced dissociation (CID) can yield fragments that are diagnostic of the double bond position. However, this requires additional sample preparation steps.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating di-unsaturated acyl-CoA isomers?
A1: The choice depends on the specific isomers.
-
C18 Columns: A high-quality, end-capped C18 column (e.g., particle size < 3 µm) is the standard starting point. It separates based on hydrophobicity and can resolve some isomers, particularly with optimized methods.[3] Longer C18 columns (e.g., 150 mm) generally provide better resolution than shorter ones.[3]
-
Silver-Ion (Ag+) Columns: For isomers that differ in the geometry (cis/trans) or position of their double bonds, silver-ion chromatography is superior and often necessary for baseline separation.[5][9]
-
Phenyl-Hexyl or PFP Columns: These offer an alternative selectivity to C18 and can be effective for resolving isomers based on π-π interactions.[1]
Q2: Can Ion Mobility Spectrometry (IMS) help resolve my isomers?
A2: Yes, absolutely. Ion Mobility Spectrometry (IMS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. It is orthogonal to liquid chromatography and mass spectrometry, providing an additional dimension of separation. Isomers with the same mass but different three-dimensional structures (e.g., cis vs. trans, or different double bond positions) will often have different rotationally averaged collision cross-sections (CCS) and can be separated by IMS, even if they co-elute from the LC column.[10]
Q3: How does temperature affect the separation of my isomers?
A3: In reversed-phase HPLC, temperature is a critical parameter. Lowering the temperature increases the viscosity of the mobile phase, which increases retention times and backpressure. However, it can also enhance the subtle differences in interaction between isomers and the stationary phase, often leading to improved resolution.[4][11] Conversely, increasing the temperature can decrease analysis time but may sacrifice resolution. For silver-ion chromatography, sub-ambient temperatures (e.g., -20°C to 20°C) are often used to increase the stability of the silver-olefin complexes, which can dramatically improve the resolution of positional and geometric isomers.[12]
Data Presentation
Table 1: Comparison of Typical Chromatographic Parameters for Isomer Resolution
| Parameter | C18 Reversed-Phase | Silver-Ion (Ag+) HPLC |
| Primary Separation Principle | Hydrophobicity | π-complexation with double bonds |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., 10mM Ammonium Formate) | Hexane with a small percentage of a polar modifier (e.g., 0.1-1% Acetonitrile) |
| Resolution of C18:2 Isomers | Moderate; highly dependent on gradient and temperature. May not resolve all positional isomers. | Excellent; resolves based on number, position, and geometry of double bonds. |
| Elution Order Example | Saturated > Monounsaturated > Di-unsaturated (more double bonds = less retention) | Saturated (no retention) < Trans-monoene < Cis-monoene < Diene (more double bonds = more retention) |
| Typical Temperature | 25-50°C (lower for better resolution) | -20°C to 20°C (sub-ambient often improves resolution) |
Table 2: Representative Ion Mobility Collision Cross Section (CCS) Values for Lipid Isomers
Collision Cross Section (CCS) values provide a physicochemical identifier that can help distinguish isomers. The following table provides example CCS values for common lipid classes, illustrating the small but measurable differences between isomers. Note that acyl-CoA CCS values are less commonly published, but the principles derived from fatty acids and phospholipids (B1166683) are directly applicable.
| Lipid Species | Adduct | Isomer Detail | Measured CCS (Ų) | Reference |
| Fatty Acid 18:1 | [M-H]⁻ | cis-Δ9 (Oleic) | 207.9 | LIPID MAPS[13] |
| Fatty Acid 18:1 | [M-H]⁻ | trans-Δ9 (Elaidic) | 205.5 | LIPID MAPS[13] |
| Phosphatidylcholine (PC 34:1) | [M+Na]⁺ | PC 16:0/18:1(n-9) | 286.2 | METLIN-CCS[14] |
| Phosphatidylcholine (PC 34:1) | [M+Na]⁺ | PC 18:1(n-9)/16:0 | 287.4 | METLIN-CCS[14] |
Data is illustrative. Actual CCS values are instrument-dependent and should be determined experimentally or compared against a comprehensive database like LIPID MAPS or METLIN-CCS.[13][14]
Experimental Protocols
Protocol 1: High-Resolution Reversed-Phase LC-MS/MS (B15284909) Method
This protocol provides a robust starting point for the analysis of di-unsaturated acyl-CoAs using a C18 column.
-
LC System and Column:
-
System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: High-strength silica (HSS) or bridged-ethyl hybrid (BEH) C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[3]
-
Column Temperature: 35°C (optimize between 25-45°C).
-
-
Mobile Phases:
-
Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM ammonium formate.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium formate.
-
-
LC Gradient:
-
Flow Rate: 0.3 mL/min.
-
Gradient Profile:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: Return to 10% B
-
18.1-25 min: Re-equilibrate at 10% B
-
-
-
Mass Spectrometry Settings (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Flow: 800 L/hr at 350°C.
-
Acquisition: Full MS scan from m/z 400-1200. Use data-dependent acquisition (DDA) for MS/MS fragmentation of the most intense precursor ions.
-
Protocol 2: Isomer Identification with Ozone-Induced Dissociation (OzID)
This protocol outlines the general steps for implementing OzID on a compatible mass spectrometer (e.g., a modified Q-TOF or ion trap).
-
Instrument Setup:
-
Sample Infusion/LC Introduction:
-
The sample can be introduced via direct infusion or from an LC eluent. LC-OzID allows for chromatographic separation prior to isomer identification.
-
-
OzID Acquisition Method:
-
Precursor Selection: Isolate the m/z of the di-unsaturated acyl-CoA isomer of interest in the quadrupole.
-
Ozonolysis Reaction: Trap the isolated precursor ions in the collision cell/ion mobility cell where ozone is present. A reaction delay of 50-500 ms is typical.
-
Fragmentation Analysis: Transfer the product ions to the TOF analyzer for mass analysis.
-
Data Interpretation: The resulting mass spectrum will show characteristic neutral losses or product ions corresponding to aldehydes and Criegee ions formed by cleavage at each double bond. The masses of these fragments directly indicate the double bond positions.[8]
-
Visualizations
Caption: Experimental workflow for di-unsaturated acyl-CoA isomer analysis.
Caption: Troubleshooting decision tree for poor isomer resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. Development of a C18 Supercritical Fluid Chromatography-Tandem Mass Spectrometry Methodology for the Analysis of Very-Long-Chain Polyunsaturated Fatty Acid Lipid Matrices and Its Application to Fish Oil Substitutes Derived from Genetically Modified Oilseeds in the Aquaculture Sector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cold-induced lipid phase transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. Mass Spectrometry Imaging of Lipids with Isomer Resolution Using High-Pressure Ozone-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ion mobility conformational lipid atlas for high confidence lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. LIPID MAPS [lipidmaps.org]
- 14. METLIN-CCS: an ion mobility spectrometry collision cross section database - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Pivotal Role of (6Z,9Z)-Hexadecadienoyl-CoA in Pheromone Biosynthesis: A Comparative Validation Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the validated and proposed roles of (6Z,9Z)-Hexadecadienoyl-CoA as a key precursor in the biosynthesis of insect sex pheromones. We delve into the experimental evidence, compare it with alternative biosynthetic pathways, and provide detailed protocols for key validation techniques.
The specificity of insect chemical communication, primarily mediated by sex pheromones, offers a promising avenue for the development of targeted and environmentally benign pest management strategies. A deep understanding of the biosynthetic pathways that produce these intricate chemical signals is paramount for their potential manipulation and synthesis. At the heart of many of these pathways lies a class of molecules known as fatty acyl-CoA esters, which serve as the fundamental building blocks for a diverse array of pheromone components. This guide focuses on the validation of this compound, a di-unsaturated 16-carbon fatty acyl-CoA, and its proposed role as a direct precursor to certain insect sex pheromones.
The Biosynthetic Landscape of C16 Diene Pheromones
The biosynthesis of moth sex pheromones, particularly those with a 16-carbon backbone and two double bonds (C16 dienes), typically originates from palmitoyl-CoA, a saturated C16 fatty acyl-CoA. A series of enzymatic reactions, primarily catalyzed by desaturases and reductases, then modify this precursor to generate the final active pheromone components. The precise positioning and configuration (Z or E) of the double bonds are critical for the species-specific biological activity of the pheromone.
While numerous studies have elucidated the biosynthetic pathways for various C16 pheromones, direct experimental validation for the involvement of this compound remains an area of active investigation. Much of our current understanding is built upon comparative analyses with closely related and well-characterized pathways.
Comparative Analysis of C16 Diene Pheromone Biosynthesis
To contextualize the proposed role of this compound, it is essential to compare its hypothetical biosynthetic pathway with established pathways for other C16 diene pheromones.
| Pheromone Component | Precursor | Key Enzymes | Insect Species (Example) | Validation Status |
| (Z)-11-Hexadecenal | Palmitoyl-CoA | Δ11-Desaturase, Fatty Acyl Reductase (FAR), Alcohol Oxidase (AOX) | Heliothis virescens | Well-established |
| (Z,E)-9,11-Hexadecadienal | Linoleoyl-CoA (C18) | Chain shortening enzymes, Desaturases, FAR, AOX | Diatraea saccharalis | Investigated |
| (Z,Z)-11,13-Hexadecadienal | Palmitoyl-CoA | Δ11-Desaturase, Δ13-Desaturase, FAR, AOX | Amyelois transitella | Proposed |
| (6Z,9Z)-Hexadecadienal | This compound (Proposed) | Δ9-Desaturase, Δ6-Desaturase (Hypothesized), FAR, AOX | Geometrid Moths (Hypothetical) | Under Investigation |
Proposed Biosynthetic Pathway for (6Z,9Z)-Hexadecadienal
The formation of a (6Z,9Z) diene from palmitoyl-CoA would necessitate the action of at least two specific desaturase enzymes. A plausible, though not yet definitively proven, pathway is as follows:
Caption: Proposed biosynthetic pathway of (6Z,9Z)-Hexadecadienal.
This proposed pathway hinges on the presence and substrate specificity of a Δ6-desaturase capable of acting on a (Z)-9-monounsaturated C16 acyl-CoA. While Δ9-desaturases acting on palmitoyl-CoA are known in insects, the specific Δ6-desaturase for this pathway has yet to be functionally characterized.
Experimental Protocols for Validation
Validating the role of this compound in pheromone biosynthesis requires a combination of analytical and molecular techniques.
Pheromone Gland Extraction and Analysis
This protocol outlines the initial step of identifying the pheromone components present in the insect.
Objective: To extract and identify the volatile compounds from the female moth's pheromone gland.
Materials:
-
Virgin female moths (at peak calling behavior)
-
Hexane (B92381) (HPLC grade)
-
Dissecting microscope and tools (forceps, micro-scissors)
-
Glass vials with PTFE-lined caps
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Anesthetize a virgin female moth by chilling.
-
Under a dissecting microscope, carefully excise the pheromone gland located at the tip of the abdomen.
-
Immediately place the excised gland in a glass vial containing a small volume of hexane (e.g., 50 µL).
-
Allow the extraction to proceed for 30 minutes at room temperature.
-
Carefully remove the gland tissue from the vial.
-
Analyze the hexane extract using GC-MS to separate and identify the chemical components based on their mass spectra and retention times compared to synthetic standards.
Caption: Workflow for pheromone extraction and analysis.
Heterologous Expression of Candidate Desaturases
This powerful technique allows for the functional characterization of enzymes believed to be involved in the biosynthetic pathway.
Objective: To express a candidate desaturase gene in a host organism (e.g., yeast) and determine its substrate specificity and product profile.
Materials:
-
Yeast strain (e.g., Saccharomyces cerevisiae)
-
Yeast expression vector
-
Candidate desaturase gene (cDNA)
-
Fatty acid substrates (e.g., palmitic acid, (Z)-9-hexadecenoic acid)
-
Yeast culture media and reagents
-
GC-MS for fatty acid analysis
Procedure:
-
Clone the candidate desaturase cDNA into a yeast expression vector.
-
Transform the expression construct into the yeast host strain.
-
Culture the transformed yeast in a medium supplemented with a potential fatty acid substrate.
-
Induce the expression of the desaturase gene.
-
After a period of growth, harvest the yeast cells.
-
Extract the total fatty acids from the yeast cells.
-
Methylate the fatty acids to form fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by GC-MS to identify the products of the enzymatic reaction. By comparing the fatty acid profile of yeast expressing the candidate gene with that of control yeast, the function of the desaturase can be determined.
Caption: Workflow for heterologous expression of desaturases.
Quantitative Data and Future Directions
To date, quantitative data specifically on the glandular titers of this compound are scarce in the scientific literature. The validation of its role as a pheromone precursor will heavily rely on future research employing the experimental protocols outlined above.
Key research questions to be addressed include:
-
Identification of Δ6-desaturases: Screening the transcriptomes of pheromone glands from species that utilize (6Z,9Z)-diene pheromones for candidate Δ6-desaturase genes.
-
Functional Characterization: Heterologous expression of these candidate genes to confirm their enzymatic activity and substrate specificity.
-
In vivo Labeling Studies: Using isotopically labeled precursors (e.g., deuterated palmitic acid) to trace their incorporation into the final pheromone components within the insect.
The elucidation of the complete biosynthetic pathway involving this compound will not only fill a significant gap in our understanding of insect chemical communication but also pave the way for the development of novel, highly specific pest control agents. By comparing this proposed pathway with well-established routes to other C16 diene pheromones, researchers can gain valuable insights into the evolutionary diversification of these crucial signaling molecules.
A Comparative Analysis of Acyl-CoA Profiles in Diverse Insect Species: A Guide for Researchers
For Immediate Publication
A Deep Dive into Insect Metabolism: New Comparative Guide on Acyl-CoA Profiles Released
A comprehensive new guide provides researchers, scientists, and drug development professionals with a comparative analysis of acyl-CoA profiles across various insect species. This guide addresses a critical knowledge gap in insect physiology, offering valuable insights for the development of novel insecticides and for a deeper understanding of insect metabolic processes. The publication presents quantitative data, detailed experimental protocols, and visual diagrams of metabolic and experimental workflows.
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid synthesis and degradation, and are involved in the production of hormones and pheromones. Their profiles can vary significantly between species, reflecting diverse metabolic strategies. This guide collates available data to facilitate a comparative understanding of these crucial molecules.
Quantitative Comparison of Acyl-CoA Profiles
The direct comparison of absolute acyl-CoA concentrations across different studies is challenging due to variations in experimental methodologies and reporting standards. However, available data allows for a semi-quantitative and relative comparison. The following table summarizes key findings on acyl-CoA profiles in representative insect species.
| Insect Species | Order | Tissue/Stage | Acyl-CoA Species Detected/Quantified | Key Findings |
| Drosophila melanogaster | Diptera | Whole larvae | Acetyl-CoA, Malonyl-CoA | Levels of acetyl-CoA and malonyl-CoA are dynamically regulated during larval development, with a significant increase observed in the third instar stage, correlating with active lipogenesis.[1][2] |
| Bombyx mori | Lepidoptera | Pheromone gland | Fatty acyl-CoAs (e.g., Palmitoyl-CoA) | Fatty acyl-CoAs are key precursors in the biosynthesis of sex pheromones.[3] |
| Aedes aegypti | Diptera | Whole body, Fat body | Acetyl-CoA, Fatty acyl-CoAs | De novo fatty acid synthesis from acetyl-CoA is crucial for egg production after a blood meal. |
| Tribolium castaneum | Coleoptera | Whole body | Acyl-CoAs (general) | Genes involved in acyl-CoA synthesis are differentially expressed during development and in response to starvation.[4][5] |
| Rhodnius prolixus | Hemiptera | Fat body | Acetyl-CoA, Malonyl-CoA | Acetyl-CoA carboxylase, which produces malonyl-CoA, is essential for lipid synthesis and reproduction.[3][6] |
Experimental Protocols
A standardized and robust methodology is crucial for the accurate profiling of acyl-CoAs. The following protocol is a generalized workflow based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Sample Preparation and Acyl-CoA Extraction
-
Tissue Homogenization: Dissected tissues or whole insects are immediately flash-frozen in liquid nitrogen to quench metabolic activity. Samples are then homogenized in a cold extraction solvent, typically 80% methanol.
-
Protein Precipitation: To remove proteins that can interfere with analysis, a protein precipitation agent such as 5-sulfosalicylic acid (SSA) is added. The sample is vortexed and then centrifuged at a high speed (e.g., 14,000 x g) at 4°C.
-
Supernatant Collection: The resulting supernatant, containing the acyl-CoAs, is carefully collected for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted acyl-CoAs are separated using a reversed-phase C18 column on an HPLC or UHPLC system. A gradient elution with a mobile phase containing an ion-pairing agent or a buffered aqueous solution and an organic solvent (e.g., acetonitrile) is employed to resolve different acyl-CoA species.
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Acyl-CoAs are typically detected in positive ion mode. Multiple Reaction Monitoring (MRM) is a sensitive and specific technique used for quantification, targeting the specific precursor-to-product ion transitions for each acyl-CoA.
-
Quantification: The concentration of each acyl-CoA is determined by comparing its peak area to that of a known concentration of an internal standard.
Visualizing Key Processes
To aid in the understanding of the complex processes involved in acyl-CoA metabolism and analysis, the following diagrams have been generated.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Deficiency of Acetyl-CoA Carboxylase Impairs Digestion, Lipid Synthesis, and Reproduction in the Kissing Bug Rhodnius prolixus [frontiersin.org]
- 4. Evolution of Cuticular Hydrocarbons in the Hymenoptera: a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deficiency of Acetyl-CoA Carboxylase Impairs Digestion, Lipid Synthesis, and Reproduction in the Kissing Bug Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Acyl-CoA Quantification: A Comparative Guide to Stable Isotope-Labeled Standards for (6Z,9Z)-Hexadecadienoyl-CoA
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount. This guide provides a comprehensive comparison of using stable isotope-labeled standards for (6Z,9Z)-Hexadecadienoyl-CoA analysis versus alternative methods, supported by established experimental protocols and data presentation.
This compound is an unsaturated fatty acyl-CoA that plays a role in specialized metabolic pathways. While its precise functions are still under investigation, related molecules are known to be involved in processes ranging from insect pheromone biosynthesis to the chemical defense of diatoms. The accurate measurement of this and other acyl-CoAs is critical for understanding their biological significance and for the development of novel therapeutics targeting metabolic pathways.
The Gold Standard: Stable Isotope Dilution Mass Spectrometry
The use of stable isotope-labeled internal standards, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is widely recognized as the gold standard for the quantification of endogenous metabolites, including acyl-CoAs. This method, known as stable isotope dilution (SID), offers unparalleled accuracy and precision by correcting for variations in sample extraction, processing, and instrument response.
Alternative Quantification Strategies: While SID is the preferred method, other approaches are utilized, each with its own set of advantages and limitations. These include:
-
Odd-Chain Acyl-CoA Internal Standards: Using an acyl-CoA with an odd-numbered carbon chain (e.g., C17:0-CoA) as an internal standard. This is a more cost-effective alternative to a dedicated stable isotope-labeled standard.
-
Standard Addition: Involves adding known amounts of an unlabeled analytical standard to sample aliquots to create a calibration curve within the sample matrix. This method can help to correct for matrix effects but is more labor-intensive.
-
External Calibration: The simplest method, relying on a calibration curve generated from serial dilutions of an analytical standard in a clean solvent. This method is highly susceptible to inaccuracies arising from matrix effects and variations in sample preparation.
Comparative Performance Data
The following table summarizes the expected performance of these quantification methods for this compound, based on typical results from acyl-CoA analyses.
| Quantification Method | Accuracy | Precision (CV%) | Matrix Effect Compensation | Throughput | Cost |
| Stable Isotope Dilution (SID) | Excellent | <5% | Excellent | High | High |
| Odd-Chain Internal Standard | Good | <15% | Good | High | Moderate |
| Standard Addition | Good-Excellent | <15% | Excellent | Low | Moderate |
| External Calibration | Poor-Fair | >20% | Poor | High | Low |
Data presented is a qualitative summary based on established principles of analytical chemistry and common findings in metabolomics literature.
Experimental Protocols
I. Quantification of this compound using a Stable Isotope-Labeled Internal Standard (SID)
A. Sample Preparation and Extraction:
-
Spiking: Add a known amount of the stable isotope-labeled this compound internal standard to the biological sample (e.g., cell lysate, tissue homogenate) at the earliest stage of sample preparation.
-
Extraction: Extract the acyl-CoAs using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction with acidic organic solvents (e.g., acetonitrile (B52724)/isopropanol/acetic acid).
-
Concentration: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS system (e.g., 50% acetonitrile in water).
B. LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography with a C18 column. A gradient elution with mobile phases containing an ion-pairing agent (e.g., ammonium (B1175870) acetate) is typically used to achieve good peak shape and separation.
-
Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transition for this compound: Monitor the transition from the precursor ion (M+H)⁺ to a specific product ion.
-
MRM Transition for Labeled Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
Quantification: Calculate the concentration of endogenous this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the unlabeled standard and a fixed concentration of the labeled internal standard.
II. Quantification using an Odd-Chain Acyl-CoA Internal Standard
The protocol is similar to the SID method, with the key difference being the use of a non-endogenous, odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA) as the internal standard.
Key Consideration: While this method corrects for extraction and instrument variability, it may not perfectly mimic the chromatographic behavior and ionization efficiency of the target analyte, potentially leading to reduced accuracy compared to a stable isotope-labeled standard.
Visualizing the Workflow and a Potential Metabolic Context
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a hypothetical metabolic pathway for this compound.
Caption: A generalized workflow for the quantification of acyl-CoAs using a stable isotope-labeled internal standard.
Caption: A hypothetical biosynthetic pathway leading to the formation of this compound.
Conclusion
Confirming Enzyme Specificity for (6Z,9Z)-Hexadecadienoyl-CoA: A Comparative Guide to Functional Assays
For researchers in enzymology and drug development, confirming the substrate specificity of enzymes is a critical step in characterizing their function. This guide provides a comparative overview of functional assays to determine enzyme specificity for (6Z,9Z)-hexadecadienoyl-CoA, a polyunsaturated fatty acyl-CoA. The focus is on two key enzyme families: fatty acid desaturases (FADS) and elongases (ELOVL), which are prime candidates for metabolizing this substrate.
Comparative Analysis of Enzyme Specificity
Recent studies have highlighted the promiscuity of FADS2, demonstrating its ability to desaturate a range of fatty acids, including saturated C16:0 (palmitic acid) to produce 6Z-hexadecenoic acid (sapienic acid).[1][2] This suggests a strong likelihood of activity towards C16:2 substrates. ELOVL5 is known to elongate fatty acyl-CoAs with chain lengths from C16 to C20.[3][4]
Table 1: Substrate Specificity of Candidate Enzymes
| Enzyme Family | Enzyme | Canonical Function | Known Substrates (Acyl-CoA) | Relative Activity/Comments |
| Fatty Acid Desaturase | FADS2 (Δ6-Desaturase) | Introduces a double bond at the Δ6 position | Linoleoyl-CoA (18:2n-6), α-Linolenoyl-CoA (18:3n-3), Palmitoyl-CoA (16:0) | High activity with C18 PUFAs. Also shows activity on C16:0 to produce 16:1n-10.[1][5] Likely to accept this compound for Δ8 desaturation. |
| Fatty Acid Elongase | ELOVL5 | Elongates fatty acyl-CoAs by two carbons | Palmitoleoyl-CoA (16:1n-7), Linoleoyl-CoA (18:2n-6), α-Linolenoyl-CoA (18:3n-3) | Broad specificity for C16-C20 mono- and polyunsaturated fatty acyl-CoAs.[3][4] A probable candidate for elongating this compound. |
Experimental Protocols
To experimentally validate the specificity of a candidate enzyme for this compound, two primary assay types are recommended: an in vitro assay using a microsomal preparation and a cell-based assay using heterologous expression in yeast.
In Vitro Enzyme Assay with Microsomal Preparations and HPLC Analysis
This protocol is adapted from methods used for assaying fatty acid desaturase and elongase activities.[3][6] It relies on the incubation of the substrate with a microsomal fraction containing the enzyme of interest, followed by separation and quantification of the product by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Microsomal fraction prepared from cells or tissue expressing the enzyme of interest.
-
This compound (substrate)
-
NAD(P)H
-
ATP and Coenzyme A (if starting from free fatty acid)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Malonyl-CoA (for elongase assays)
-
Quenching solution (e.g., 10% KOH in methanol)
-
Internal standard (e.g., a C17 fatty acid)
-
Solvents for extraction (e.g., hexane, chloroform, methanol)
-
HPLC system with a C18 reverse-phase column and a suitable detector (UV or mass spectrometer).
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, NAD(P)H, and the microsomal preparation. For elongase assays, also include malonyl-CoA.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding this compound.
-
Incubate for a defined period (e.g., 15-60 minutes), ensuring the reaction stays within the linear range.
-
Terminate the reaction by adding the quenching solution.
-
-
Saponification and Extraction:
-
Heat the quenched reaction mixture (e.g., at 80°C for 1 hour) to saponify the acyl-CoAs to free fatty acids.
-
Cool the mixture and acidify with HCl.
-
Add the internal standard.
-
Extract the free fatty acids using a suitable solvent system (e.g., hexane).
-
Evaporate the solvent under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried fatty acid extract in the HPLC mobile phase.
-
Inject the sample onto the HPLC system.
-
Separate the substrate and product using a suitable gradient elution program on a C18 column.[7][8][9]
-
Detect and quantify the peaks corresponding to the substrate and the expected product based on retention times and, if available, mass spectrometry data.
-
Calculate the enzyme activity based on the amount of product formed over time.
-
Cell-Based Assay using Heterologous Expression in Saccharomyces cerevisiae
This method involves expressing the gene for the candidate enzyme in a suitable yeast strain and then feeding the yeast with the free fatty acid precursor of the substrate.[10][11][12] The total fatty acids from the yeast are then extracted and analyzed by gas chromatography (GC).
Materials:
-
Saccharomyces cerevisiae strain (e.g., INVSc1)
-
Yeast expression vector (e.g., pYES2)
-
(6Z,9Z)-Hexadecadienoic acid
-
Yeast growth media (selective and induction media)
-
Tergitol NP-40 (for fatty acid solubilization)
-
Reagents for fatty acid extraction and methylation (e.g., methanol, hexane, acetyl chloride)
-
Gas chromatography system with a flame ionization detector (GC-FID) and a suitable capillary column.
Procedure:
-
Yeast Transformation and Expression:
-
Clone the cDNA of the candidate enzyme into the yeast expression vector.
-
Transform the vector into the S. cerevisiae strain.
-
Grow the transformed yeast in selective media.
-
Induce the expression of the recombinant protein according to the promoter system of the vector (e.g., by adding galactose for the GAL1 promoter).
-
-
Substrate Feeding:
-
To the induced yeast culture, add (6Z,9Z)-hexadecadienoic acid solubilized with Tergitol NP-40.
-
Incubate the culture for a further period (e.g., 24-48 hours) to allow for uptake and metabolism of the fatty acid.
-
-
Fatty Acid Analysis:
-
Harvest the yeast cells by centrifugation.
-
Wash the cells to remove any remaining external fatty acids.
-
Perform a total lipid extraction from the yeast pellet.
-
Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by transmethylation.
-
Analyze the FAMEs by GC-FID. Identify and quantify the peaks corresponding to the substrate and the expected product by comparing their retention times to those of authentic standards.
-
Calculate the conversion percentage to determine the enzyme's activity towards the supplied substrate.
-
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context, the following diagrams have been generated.
Caption: Workflow for the in vitro functional assay.
Caption: Potential metabolic fate of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid elongase-5 (Elovl5) regulates hepatic triglyceride catabolism in obese C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid desaturase 2 (FADS2) but not FADS1 desaturates branched chain and odd chain saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. aocs.org [aocs.org]
- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 10. Molecular mechanism of substrate specificity for delta 6 desaturase from Mortierella alpina and Micromonas pusilla - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of primula fatty acid delta 6-desaturases with n-3 substrate preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substrate specificity and preference of Delta6-desaturase of Mucor rouxii - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (6Z,9Z)-Hexadecadienoyl-CoA and Other Pheromone Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (6Z,9Z)-Hexadecadienoyl-CoA with other key precursors in the biosynthesis of insect pheromones. The information presented is supported by a review of current scientific literature, focusing on biosynthetic pathways, enzymatic processes, and methodologies for analysis and synthesis. While direct quantitative comparisons of performance between precursors are limited in published research, this guide offers a comprehensive overview of the established biochemical routes and the factors influencing the diversity of pheromone production.
Introduction to Pheromone Precursors
Insect sex pheromones, critical for mating and reproductive isolation, are predominantly derived from fatty acid metabolism.[1][2] The specific structure of these pheromones, which determines their biological activity, is dictated by the chain length of the fatty acyl-CoA precursor and subsequent modifications by a suite of specialized enzymes.[3] Common precursors are C16 and C18 saturated fatty acyl-CoAs, which undergo desaturation, chain-shortening or elongation, reduction, and sometimes oxidation or acetylation to produce the final active pheromone components.[2][3] this compound, a C16 di-unsaturated fatty acyl-CoA, represents a key intermediate in the biosynthesis of a specific class of moth pheromones.
Biosynthetic Pathways: A Comparative Overview
The biosynthesis of moth sex pheromones is a multi-step process initiated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[4][5] PBAN binds to a G-protein coupled receptor (GPCR) on the pheromone gland cells, triggering a signaling cascade involving calcium ions and cyclic AMP (cAMP) as second messengers.[6][7][8] This signaling pathway activates key enzymes in the fatty acid metabolism, leading to the production of specific pheromone components.[8]
The diversity of moth pheromones arises from variations in this general pathway, particularly in the chain length of the initial fatty acyl-CoA precursor and the types of desaturases and other modifying enzymes present in a given species. The two major pools of precursors are palmitoyl-CoA (C16) and stearoyl-CoA (C18).
Table 1: Comparison of Pheromone Biosynthesis from C16 and C18 Precursors
| Feature | C16 Precursor Pathway (e.g., leading to (6Z,9Z)-Hexadecadien-1-ol) | C18 and Other Precursor Pathways |
| Starting Material | Palmitoyl-CoA (C16:0-CoA) | Stearoyl-CoA (C18:0-CoA), Linoleoyl-CoA (C18:2-CoA), etc. |
| Key Enzymes | Δ11-desaturase, Δ9-desaturase, specific Fatty Acyl Reductases (FARs) | A wider variety of desaturases (e.g., Δ9, Δ11, Δ14), elongases, chain-shortening enzymes (β-oxidation), and FARs with different specificities. |
| Resulting Pheromones | Primarily C16 alcohols, aldehydes, and acetates with specific double bond configurations, such as (6Z,9Z)-hexadecadien-1-ol. | A broader range of C10-C18 pheromones with diverse chain lengths and unsaturation patterns. For example, some species utilize chain-shortening of C18 precursors to produce C12 or C14 pheromones.[3] |
| Known Examples | Species utilizing bombykol, (E,Z)-10,12-hexadecadien-1-ol, a C16 pheromone.[9] | Many noctuid moths utilize blends of C12, C14, and C16 components derived from both C16 and C18 precursors. |
Signaling Pathways
The perception of pheromones by male moths is mediated by specific Olfactory Receptors (ORs), which are also G-protein coupled receptors, located in the antennae. The binding of a pheromone molecule to its specific OR initiates a signal transduction cascade that ultimately leads to a behavioral response.[10][11]
Pheromone Biosynthesis Activation Pathway
The following diagram illustrates the signaling pathway for the activation of pheromone biosynthesis by PBAN.
Caption: PBAN signaling pathway initiating pheromone biosynthesis.
Pheromone Perception Pathway
This diagram shows a generalized pathway for pheromone perception in a male moth's antenna.
Caption: Generalized G-protein coupled receptor pathway for pheromone perception.
Experimental Protocols
Enzymatic Synthesis of this compound (Conceptual Workflow)
Caption: Conceptual workflow for the enzymatic synthesis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
Objective: To determine the purity and identify the components of a synthesized pheromone sample.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
Protocol:
-
Sample Preparation: Dissolve a small amount of the synthesized pheromone or precursor in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample into the GC inlet.
-
GC Separation:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-23).[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[13]
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp up to a high temperature (e.g., 250°C) at a rate of 10°C/min, and hold for 5-10 minutes.[13]
-
-
MS Detection:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
Compare the mass spectrum of each peak to a spectral library (e.g., NIST) and to the mass spectrum of a pure standard if available.[13][14]
-
Determine the purity by calculating the relative peak area of the target compound compared to the total area of all peaks.
-
Electroantennography (EAG) for Biological Activity Assay
Objective: To measure the olfactory response of a male moth's antenna to the synthesized pheromone and compare its activity to a known standard or other compounds.
Materials:
-
Live male moths of the target species.
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system).
-
Synthesized pheromone and control compounds dissolved in a solvent (e.g., hexane).
-
Filter paper strips.
Protocol:
-
Antenna Preparation: Carefully excise an antenna from a live male moth and mount it between two electrodes using conductive gel.
-
Stimulus Preparation: Apply a known amount of the pheromone solution to a filter paper strip and allow the solvent to evaporate. Place the filter paper inside a Pasteur pipette.
-
Airflow: Pass a continuous stream of humidified, charcoal-filtered air over the antenna.
-
Stimulation: Insert the tip of the Pasteur pipette into the airstream and deliver a puff of air through it, carrying the pheromone molecules to the antenna.
-
Recording: Record the change in electrical potential (the EAG response) from the antenna using the data acquisition system.
-
Controls: Use a solvent-only control to measure the baseline response and a known active pheromone as a positive control.
-
Data Analysis: Measure the amplitude of the EAG responses (in millivolts) for each compound. Compare the response to the test compound with the responses to the controls to determine its relative biological activity.
Conclusion
This compound is a crucial precursor for a specific class of C16 moth pheromones. Its biosynthesis from palmitoyl-CoA involves a defined set of desaturase enzymes. In contrast, other pheromone precursors, particularly those derived from stearoyl-CoA (C18), can lead to a wider array of pheromone structures through the action of a more diverse enzymatic toolkit, including elongases and chain-shortening enzymes.
References
- 1. mdpi.com [mdpi.com]
- 2. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pheromone biosynthesis activating neuropeptide - Wikipedia [en.wikipedia.org]
- 5. Pheromone biosynthesis activating neuropeptide (PBAN): regulatory role and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a G protein-coupled receptor for pheromone biosynthesis activating neuropeptide from pheromone glands of the moth Helicoverpa zea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a G protein-coupled receptor for pheromone biosynthesis activating neuropeptide from pheromone glands of the moth Helicoverpa zea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pheromone biosynthesis activating neuropeptide family in insects: a review [frontiersin.org]
- 9. A single sex pheromone receptor determines chemical response specificity of sexual behavior in the silkmoth Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of the G-Protein-Coupled Dopamine/Ecdysteroid Receptor DopEcR in the Behavioral Response to Sex Pheromone in an Insect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. portal.research.lu.se [portal.research.lu.se]
In Vivo Metabolic Fate of (6Z,9Z)-Hexadecadienoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the presumed in vivo metabolic pathway of (6Z,9Z)-Hexadecadienoyl-CoA against well-established pathways for other key fatty acyl-CoA species. Due to the limited direct experimental data on this compound, its metabolic route is proposed based on the fundamental principles of fatty acid metabolism. This guide presents this putative pathway alongside those of a saturated (Palmitoyl-CoA), a monounsaturated (Oleoyl-CoA), and a common polyunsaturated (Linoleoyl-CoA) fatty acid to offer a comparative perspective. Experimental data, where available for analogous compounds, is provided to support these comparisons.
Proposed Metabolic Pathways: A Comparative Overview
The metabolism of fatty acyl-CoAs is a complex process involving several key enzymatic steps, primarily activation, elongation, desaturation, and β-oxidation. The structural differences between saturated, monounsaturated, and polyunsaturated fatty acids dictate their precise metabolic handling and ultimate fate.
This compound , a 16-carbon di-unsaturated fatty acyl-CoA, is anticipated to undergo a series of reactions including further desaturation, elongation, and eventual degradation via β-oxidation. Its metabolic pathway is likely to share similarities with other polyunsaturated fatty acids.
A comparative summary of the metabolic fates of different fatty acyl-CoAs is presented below:
| Feature | This compound (C16:2) (Proposed) | Palmitoyl-CoA (C16:0) (Saturated) | Oleoyl-CoA (C18:1) (Monounsaturated) | Linoleoyl-CoA (C18:2) (Polyunsaturated) |
| Primary Metabolic Route | Elongation, further desaturation, β-oxidation | β-oxidation for energy, or elongation and desaturation for synthesis of other lipids.[1][2][3][4][5] | Primarily incorporated into triglycerides for storage; can also undergo β-oxidation.[6] | Elongation and desaturation to form longer-chain polyunsaturated fatty acids (e.g., arachidonic acid).[7][8] |
| Key Enzymes Involved | Acyl-CoA Synthetase, Elongases (e.g., ELOVL5), Desaturases (e.g., FADS2), Enzymes of β-oxidation.[7] | Acyl-CoA Synthetase, Carnitine Palmitoyltransferase (CPT), β-oxidation enzymes.[5] | Acyl-CoA Synthetase, Stearoyl-CoA Desaturase (SCD) for synthesis, β-oxidation enzymes.[9][10] | Acyl-CoA Synthetase, Elongases (ELOVL5), Desaturases (FADS1, FADS2).[7] |
| Potential End Products | Longer-chain polyunsaturated fatty acids, Acetyl-CoA (from β-oxidation). | Acetyl-CoA, building block for other saturated and monounsaturated fatty acids.[11] | Storage in triglycerides, components of cell membranes. | Arachidonic acid, eicosanoids, and other signaling molecules.[8] |
| Metabolic Regulation | Likely regulated by the same transcription factors that control other PUFA metabolism, such as SREBP-1. | Insulin promotes storage, while glucagon (B607659) and epinephrine (B1671497) promote β-oxidation.[12] | Insulin signaling pathways influence its synthesis and storage. | The balance between omega-6 and omega-3 pathways is crucial and regulated by substrate availability and enzyme expression.[7] |
Visualizing the Metabolic Pathways
The following diagrams illustrate the proposed metabolic pathway for this compound and the established pathways for Palmitoyl-CoA, Oleoyl-CoA, and Linoleoyl-CoA.
References
- 1. jackwestin.com [jackwestin.com]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. courses.minia.edu.eg [courses.minia.edu.eg]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. aocs.org [aocs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. Fatty Acids and Fatty Acid Metabolism - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
A Comparative Guide to Metabolic Flux Analysis of the Hexadecadienoyl-CoA Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of metabolic flux analysis (MFA) applied to the hexadecadienoyl-CoA pathway, contrasting it with alternative metabolic routes. Supporting experimental data and detailed methodologies are presented to aid in the design and interpretation of studies in fatty acid metabolism.
Introduction
Hexadecadienoyl-CoA (C16:2-CoA) is a di-unsaturated, 16-carbon fatty acyl-CoA thioester. Its metabolic fate is crucial in various cellular processes, including energy production and lipid signaling. Understanding the dynamics of its synthesis and degradation is paramount for research in metabolic diseases, oncology, and drug development. Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates (fluxes) of metabolic pathways, offering a detailed view of cellular biochemistry in action. This guide focuses on the application of MFA to the beta-oxidation of hexadecadienoyl-CoA and compares this catabolic route with the alternative pathway of de novo synthesis and desaturation.
Metabolic Pathway Overview: Beta-Oxidation of Hexadecadienoyl-CoA
The primary catabolic route for hexadecadienoyl-CoA is mitochondrial beta-oxidation. Unlike saturated fatty acids, the degradation of di-unsaturated fatty acids like hexadecadienoyl-CoA requires the action of auxiliary enzymes to handle the cis-double bonds. The pathway involves a cycle of four core reactions, supplemented by isomerase and reductase enzymes.
Below is a generalized pathway for the beta-oxidation of a generic hexadecadienoyl-CoA. The exact positions of the double bonds will determine the specific entry points for the auxiliary enzymes.
Caption: Generalized pathway for the beta-oxidation of hexadecadienoyl-CoA.
Alternative Pathway: De Novo Synthesis and Desaturation
An alternative metabolic route is the synthesis of saturated fatty acids followed by desaturation to produce unsaturated fatty acids like a C16:2 species. This anabolic pathway begins with acetyl-CoA and primarily occurs in the cytoplasm.
Caption: De novo synthesis of palmitoyl-CoA and subsequent desaturation.
Performance Comparison: Metabolic Flux Data
Direct quantitative flux data for hexadecadienoyl-CoA is scarce in the literature. However, we can compare the oxidation rates of saturated versus unsaturated fatty acids to infer the relative flux through beta-oxidation. The following table summarizes findings from studies comparing the oxidation of different fatty acids.
| Fatty Acid | Type | Relative Oxidation Rate (Compared to Palmitate) | Key Findings |
| Palmitate (C16:0) | Saturated | 1.00 (Reference) | Serves as a standard for comparison of fatty acid oxidation rates. |
| Stearate (C18:0) | Saturated | ~0.85 | Longer chain saturated fatty acids are oxidized at a slightly slower rate than palmitate. |
| Oleate (C18:1) | Monounsaturated | ~1.20 | Monounsaturated fatty acids are often oxidized at a faster rate than their saturated counterparts. |
| Linoleate (C18:2) | Polyunsaturated | ~1.10 | Polyunsaturated fatty acids are also readily oxidized, with rates comparable to or slightly higher than saturated fatty acids.[1] |
Note: The relative oxidation rates are compiled from various studies and represent general trends. Absolute flux values are highly dependent on the cell type, organism, and physiological conditions.
Experimental Protocols
¹³C-Metabolic Flux Analysis of Fatty Acid Oxidation
This protocol provides a general framework for tracing the metabolism of a ¹³C-labeled fatty acid.
1. Cell Culture and Isotope Labeling:
-
Culture cells to the desired confluence in standard growth medium.
-
Prepare the labeling medium by supplementing basal medium with the ¹³C-labeled fatty acid of interest (e.g., U-¹³C₁₆-Hexadecadienoic acid) complexed to fatty acid-free bovine serum albumin (BSA).
-
Replace the standard medium with the labeling medium and incubate for a time course (e.g., 0, 2, 6, 12, 24 hours) to approach isotopic steady state.
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold solvent mixture, typically 80:20 methanol:water.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
3. Sample Preparation for GC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the samples to make the fatty acids volatile for GC analysis. A common method is to convert fatty acids to their fatty acid methyl esters (FAMEs) by incubation with methanolic HCl.[2]
-
Alternatively, for enhanced sensitivity, derivatize with pentafluorobenzyl bromide (PFBBr) to form PFB esters.[3]
4. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable GC column and temperature gradient to separate the different fatty acid derivatives.[2]
-
Operate the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions of the target fatty acid and its downstream metabolites (e.g., acetyl-CoA-derived metabolites in the TCA cycle).[2]
5. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use the mass isotopomer distributions of the fatty acid and its metabolites as input for metabolic flux analysis software (e.g., INCA, Metran).
-
The software uses a metabolic network model to estimate the intracellular fluxes that best fit the experimental labeling data.
Experimental Workflow Diagram
Caption: Workflow for ¹³C-Metabolic Flux Analysis of fatty acid oxidation.
Concluding Remarks
Metabolic flux analysis provides an unparalleled quantitative view of hexadecadienoyl-CoA metabolism. The comparison between its catabolic beta-oxidation and its anabolic synthesis highlights the dynamic nature of fatty acid metabolism. While the beta-oxidation of unsaturated fatty acids requires specialized enzymes, it is an efficient process for energy generation. Conversely, the de novo synthesis and desaturation pathway is critical for building cellular components and signaling molecules. The choice of experimental approach, whether it be ¹³C-MFA or an alternative like Flux Balance Analysis, will depend on the specific research question and the available resources. The protocols and data presented in this guide offer a foundation for researchers to delve into the intricate world of fatty acid flux.
References
- 1. Differential oxidation of saturated and unsaturated fatty acids in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Species Comparison of Desaturase Activity on Hexadecanoyl-CoA
For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid metabolism across different species is paramount. A key enzyme in this process is acyl-CoA desaturase, which is responsible for converting saturated fatty acids into monounsaturated fatty acids, thereby influencing membrane fluidity, energy storage, and cellular signaling. This guide provides a comparative overview of desaturase activity with a focus on the substrate hexadecanoyl-CoA (palmitoyl-CoA), detailing substrate specificities, and providing comprehensive experimental protocols to enable further research.
Comparative Data on Desaturase Activity
Direct quantitative comparisons of the kinetic parameters of desaturases for hexadecanoyl-CoA across a wide range of species are not extensively documented in publicly available literature. However, qualitative and semi-quantitative data on substrate preference provide valuable insights into species- and isoform-specific differences.
Substrate Specificity of Δ9-Desaturases
The following table summarizes the known substrate preferences of various Δ9-desaturase enzymes for hexadecanoyl-CoA (C16:0-CoA) versus stearoyl-CoA (C18:0-CoA).
| Species | Enzyme/Isoform | Preferred Substrate(s) | Notes |
| Mouse (Mus musculus) | SCD1, SCD2, SCD4 | Stearoyl-CoA and Palmitoyl-CoA | These isoforms desaturate both C18:0 and C16:0 fatty acids.[1] |
| SCD3 | Palmitoyl-CoA | Exhibits a preference for C16:0 over C18:0.[1] | |
| Human (Homo sapiens) | SCD1 | Stearoyl-CoA and Palmitoyl-CoA | The major isoform in most tissues, desaturates a range of fatty acyl-CoAs.[2] |
| SCD5 | Stearoyl-CoA | While it can desaturate palmitoyl-CoA, some studies suggest a preference for stearoyl-CoA.[3] | |
| Rat (Rattus norvegicus) | SCD | Stearoyl-CoA and Palmitoyl-CoA | The liver microsomal desaturase acts on a range of acyl-CoAs from 12 to 19 carbons in length.[4] |
| Bovine (Bos taurus) | SCD5 homolog | Not fully characterized | A homolog to human SCD5 has been identified and is highly expressed in the brain. |
| Nematode (Caenorhabditis elegans) | FAT-5 | Palmitoyl-CoA | Shows a strong preference for C16:0 and has very low activity on C18:0.[5][6] |
| FAT-6, FAT-7 | Stearoyl-CoA | Readily desaturate C18:0 with less activity on C16:0.[5][6] | |
| Yeast (Saccharomyces cerevisiae) | OLE1 | Palmitoyl-CoA and Stearoyl-CoA | This single Δ9-desaturase is essential for producing both palmitoleic and oleic acid.[7][8] |
Reported Kinetic Parameters for Desaturase Activity on Hexadecanoyl-CoA
The following table presents the limited quantitative kinetic data found for desaturase activity with hexadecanoyl-CoA. The scarcity of directly comparable data highlights a significant gap in the literature.
| Species | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Rat (Rattus norvegicus) | Liver Microsomal SCD | ~10.5 (for Stearoyl-CoA) | Not specified for Palmitoyl-CoA | While the Km for stearoyl-CoA is reported, specific values for palmitoyl-CoA are not provided in this study. |
Note: The lack of comprehensive, directly comparable kinetic data across species for hexadecanoyl-CoA necessitates that researchers perform their own kinetic analyses for direct comparisons. The detailed protocols provided in this guide are designed to facilitate such studies.
Biochemical Pathway of Fatty Acid Desaturation
The desaturation of fatty acyl-CoAs is a complex process that occurs at the endoplasmic reticulum and involves a multi-enzyme system. The electrons required for the desaturation reaction are transferred from NADH through a series of electron carriers to the terminal desaturase enzyme.
Caption: Electron flow from NADH to the terminal acyl-CoA desaturase via cytochrome b5 reductase and cytochrome b5, leading to the desaturation of hexadecanoyl-CoA.
Experimental Protocols
To facilitate the direct comparison of desaturase activity, the following detailed protocols for a generic in vitro assay are provided. These protocols are synthesized from various methodologies described in the literature.
Preparation of Microsomes
Microsomes, which are vesicles of endoplasmic reticulum fragments, are the primary source of desaturase enzymes for in vitro assays.
Materials:
-
Tissue of interest (e.g., liver, adipose tissue) or cultured cells
-
Homogenization Buffer: 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4, with protease inhibitors
-
High-speed centrifuge and ultracentrifuge
-
Dounce homogenizer
Procedure:
-
Harvest tissue or cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Mince the tissue and homogenize in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of homogenization buffer.
-
Determine the protein concentration of the microsomal preparation.
-
Aliquots of the microsomal suspension can be flash-frozen in liquid nitrogen and stored at -80°C.
Protein Quantification
Accurate determination of the microsomal protein concentration is crucial for normalizing enzyme activity.
Materials:
-
Bicinchoninic acid (BCA) protein assay kit or Bradford protein assay kit
-
Bovine serum albumin (BSA) standards
-
Spectrophotometer
Procedure:
-
Prepare a series of BSA standards according to the manufacturer's instructions.
-
Dilute a small aliquot of the microsomal preparation in the appropriate buffer.
-
Perform the protein assay according to the kit manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength and determine the protein concentration from the standard curve.
In Vitro Desaturase Activity Assay
This assay measures the conversion of radiolabeled hexadecanoyl-CoA to palmitoleoyl-CoA.
Materials:
-
Microsomal preparation
-
Reaction Buffer: 0.1 M Tris-HCl, pH 7.4, 1.5 mM NADH, 5 mM MgCl₂, 10 mM ATP
-
[1-¹⁴C]Hexadecanoyl-CoA (substrate)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Stopping Solution: 10% (w/v) KOH in 80% ethanol
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction Buffer
-
Microsomal protein (e.g., 100-200 µg)
-
BSA (to bind free fatty acids)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [1-¹⁴C]Hexadecanoyl-CoA to a final concentration appropriate for kinetic studies (e.g., ranging from 1 to 100 µM).
-
Incubate at 37°C for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stopping solution.
-
Saponify the lipids by heating at 80°C for 1 hour.
Lipid Extraction and Analysis
A. Thin-Layer Chromatography (TLC)
Materials:
-
Diethyl ether
-
Acetic acid
-
Silica (B1680970) gel TLC plates
-
Phosphorimager or scintillation counter
Procedure:
-
After saponification, cool the samples and acidify with concentrated HCl.
-
Extract the fatty acids three times with hexane.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of hexane.
-
Spot the extract onto a silica gel TLC plate.
-
Develop the plate in a solvent system of hexane:diethyl ether:acetic acid (e.g., 70:30:1, v/v/v).
-
Visualize the separated fatty acids using a phosphorimager or by scraping the corresponding spots and quantifying by scintillation counting.
-
Calculate the desaturase activity as the percentage of [1-¹⁴C]palmitoleate formed from the total [1-¹⁴C]fatty acids.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
Materials:
-
Boron trifluoride-methanol solution or other methylation reagent
-
GC-MS system with a suitable capillary column
Procedure:
-
After extraction (as in the TLC protocol), methylate the fatty acids to form fatty acid methyl esters (FAMEs) by heating with a methylation reagent.
-
Extract the FAMEs with hexane.
-
Analyze the FAMEs by GC-MS. The separation of palmitate and palmitoleate (B1233929) methyl esters allows for their quantification.
-
Calculate desaturase activity based on the peak areas of the respective FAMEs.
Experimental Workflow
The following diagram illustrates the general workflow for determining desaturase activity.
Caption: A generalized workflow for the determination of desaturase activity, from sample preparation to final analysis.
References
- 1. Identification of mouse palmitoyl-coenzyme A Delta9-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA desaturase 5 (SCD5), a Δ-9 fatty acyl desaturase in search of a function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of rat liver microsomal stearyl-CoA desaturase. Studies of the substrate specificity, enzyme-substrate interactions, and the function of lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. A palmitoyl-CoA-specific delta9 fatty acid desaturase from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors affecting the palmitoyl-coenzyme A desaturase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
Validating Gene Function in Pheromone Biosynthesis: A Comparative Guide to Knockout Studies in (6Z,9Z)-Hexadecadienoyl-CoA Synthesis
For researchers, scientists, and drug development professionals, understanding the precise genetic underpinnings of bioactive lipid synthesis is paramount. This guide provides an objective comparison of gene knockout methodologies for validating the function of enzymes, particularly desaturases, involved in the biosynthesis of insect sex pheromones, with a focus on the pathway leading to (6Z,9Z)-Hexadecadienoyl-CoA. Experimental data from key studies are presented to illustrate the power and precision of these techniques in elucidating complex biochemical pathways.
The biosynthesis of specific polyunsaturated fatty acyl-CoAs, such as this compound, is a critical step in the production of sex pheromones in many moth species. Identifying and validating the function of the desaturase and elongase enzymes responsible for creating the characteristic double bonds at the Δ6 and Δ9 positions is essential for developing targeted and environmentally benign pest control strategies. Gene knockout studies, particularly those employing the CRISPR/Cas9 system, have emerged as a powerful tool for in vivo functional validation of these key enzymes.
Comparative Analysis of Gene Knockout Studies on Desaturases in Moth Pheromone Synthesis
While direct knockout studies for the synthesis of this compound are not yet prevalent in publicly available literature, several seminal studies on analogous pheromone biosynthetic pathways in moths provide a robust framework for comparison. These studies highlight the efficacy of gene knockout in definitively linking a gene to its function in producing specific unsaturated fatty acids.
| Gene | Organism | Knockout Method | Key Finding | Quantitative Impact on Pheromone Precursor | Reference |
| DES9 (Δ9-desaturase) | Spodoptera frugiperda (Fall armyworm) | CRISPR/Cas9 | Knockout resulted in significant mating disruption in females. | While not directly quantifying the acyl-CoA, the study confirmed the gene's essential role in producing the Δ9-unsaturated pheromone component, leading to a lack of fecundity in crosses between wild males and mutant females.[1][2][3] | [1][2][3] |
| SexiDes5 (Δ11/Δ12-desaturase) | Spodoptera exigua (Beet armyworm) | CRISPR/Cas9 | Deletion of the gene resulted in the inability to produce key unsaturated fatty acid pheromone components, leading to a complete loss of female attractiveness to males.[4][5] | Mutant females could not produce Z9,E12-tetradecadienyl acetate (B1210297), Z9-tetradecenyl acetate, and Z11-tetradecenyl acetate.[4][5] | [4][5] |
| Gmol_CPRQ (Δ8-desaturase) | Grapholita molesta (Oriental fruit moth) | CRISPR/Cas9 | Knockout almost completely blocked the production of Δ8-unsaturated pheromone components.[6] | In homozygous knockout mutants, the production of Z8-dodecenyl acetate was reduced to trace amounts, with the corresponding saturated precursor, dodecyl acetate, becoming the prominent compound.[6] | [6] |
| BmD6DES (Δ6-desaturase) | Bombyx mori (Silkworm) | RNA interference (RNAi) | RNAi-mediated knockdown significantly reduced the mRNA levels of the Δ6-desaturase gene. | The study focused on the impact on stress response rather than pheromone synthesis, but demonstrated the feasibility of knockdown for functional analysis.[7] | [7] |
Experimental Protocols: A Closer Look at Gene Knockout and Analysis
The validation of gene function through knockout studies involves a series of precise molecular and analytical techniques. Below are detailed methodologies based on the successful studies cited above.
CRISPR/Cas9-Mediated Gene Knockout in Moths
This protocol outlines the general steps for generating knockout mutants in moths using the CRISPR/Cas9 system, as adapted from studies on Spodoptera and Grapholita species.[1][4][6]
a. Target Site Selection and sgRNA Design:
-
Identify the target desaturase gene sequence from genomic or transcriptomic data.
-
Select one or more unique 20-nucleotide target sites (protospacers) within an early exon of the gene, immediately preceding a Protospacer Adjacent Motif (PAM sequence, typically NGG).
-
Design single-guide RNAs (sgRNAs) complementary to the target sites. Online tools can be used to minimize off-target effects.
b. Preparation of CRISPR/Cas9 Reagents:
-
Synthesize the designed sgRNAs in vitro using a commercially available kit.
-
Obtain purified Cas9 protein (recombinant).
-
Form a ribonucleoprotein (RNP) complex by incubating the sgRNA and Cas9 protein together.
c. Microinjection into Embryos:
-
Collect freshly laid moth eggs.
-
Using a microinjection system, inject the Cas9/sgRNA RNP complex into the eggs. The timing of injection is critical and should be optimized for each species (typically within a few hours of oviposition).
d. Screening for Mutations:
-
Rear the injected embryos to adulthood (G0 generation).
-
Cross individual G0 moths with wild-type moths.
-
In the G1 generation, screen for the presence of mutations at the target site. This is typically done by PCR amplification of the target region followed by sequencing or a T7 endonuclease I (T7E1) assay to detect insertions or deletions (indels).
e. Generation of Homozygous Mutants:
-
Cross heterozygous G1 mutants to obtain homozygous knockout individuals in the G2 generation.
-
Confirm the homozygous knockout genotype by PCR and sequencing.
Analysis of Fatty Acyl-CoA Profile by Gas Chromatography-Mass Spectrometry (GC-MS)
Following the generation of knockout mutants, the functional consequence is assessed by analyzing the fatty acid profile of the pheromone gland.
a. Pheromone Gland Extraction:
-
Dissect the pheromone glands from virgin female moths (both wild-type and knockout).
-
Extract the lipids from the glands using an organic solvent such as hexane.
b. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
The fatty acyl-CoAs in the lipid extract are hydrolyzed and converted to their more volatile methyl ester derivatives. This is typically achieved by transesterification using a reagent like sodium methoxide (B1231860) in methanol.
c. GC-MS Analysis:
-
Analyze the FAMEs by gas chromatography-mass spectrometry.
-
The GC separates the different FAMEs based on their volatility and polarity.
-
The MS fragments the FAMEs, providing a characteristic mass spectrum for each compound, which allows for their identification and quantification.
-
By comparing the chromatograms and mass spectra of wild-type and knockout samples, the reduction or absence of specific unsaturated fatty acids can be determined.
Visualizing the Workflow and Pathways
To better illustrate the experimental logic and the biochemical pathway, the following diagrams are provided.
Caption: Experimental workflow for validating gene function using CRISPR/Cas9.
Caption: Putative biosynthetic pathway and the expected effects of gene knockout.
Alternative Approaches for Gene Function Validation
While CRISPR/Cas9-mediated knockout provides a definitive method for gene function validation, other techniques can also be employed, particularly when generating stable knockout lines is challenging.
-
RNA interference (RNAi): This technique involves introducing double-stranded RNA (dsRNA) that corresponds to the target gene's sequence, leading to the degradation of the target mRNA and a subsequent reduction in protein expression (knockdown). RNAi can be a faster method for initial functional screening, as demonstrated in Bombyx mori.[7] However, the knockdown effect can be transient and may not be as complete as a full knockout.
-
Heterologous Expression: The candidate desaturase gene can be expressed in a host organism that does not naturally produce the target fatty acid, such as yeast (Saccharomyces cerevisiae) or insect cell lines (e.g., Sf9).[6][8][9][10] By providing the precursor fatty acid and analyzing the products, the specific enzymatic activity of the protein can be confirmed. This method is excellent for in vitro characterization but does not provide the in vivo validation of a knockout study.
Conclusion
The validation of gene function in the biosynthesis of this compound and other polyunsaturated fatty acyl-CoAs is crucial for both fundamental research and the development of novel pest management strategies. As demonstrated by the case studies in various moth species, CRISPR/Cas9-mediated gene knockout offers a powerful and precise method for in vivo functional validation. The combination of targeted gene editing with robust analytical techniques like GC-MS provides unequivocal evidence of a gene's role in a specific biochemical pathway. While alternative methods like RNAi and heterologous expression are valuable tools, the definitive nature of gene knockout makes it the gold standard for validating gene function in this context. Future research employing these techniques will undoubtedly uncover the specific enzymes responsible for the synthesis of a vast array of insect pheromones, paving the way for innovative and sustainable solutions in agriculture and beyond.
References
- 1. CRISPR/Cas9 mediated mutagenesis of the major sex pheromone gene, acyl-CoA delta-9 desaturase (DES9) in Fall armyworm Spodoptera frugiperda (J. E. Smith) (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CRISPR/Cas9-Based Genome Editing of Fall Armyworm (Spodoptera frugiperda): Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR/Cas9 mutagenesis against sex pheromone biosynthesis leads to loss of female attractiveness in Spodoptera exigua, an insect pestt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR/Cas9 mutagenesis against sex pheromone biosynthesis leads to loss of female attractiveness in Spodoptera exigua, an insect pestt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 7. [논문]Cloning, expression and functional analysis of a delta 6-desaturase gene from the silkworm, Bombyx mori L. [scienceon.kisti.re.kr]
- 8. Multi-Functional Desaturases in Two Spodoptera Moths with ∆11 and ∆12 Desaturation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Functional Desaturases in Two Spodoptera Moths with ∆11 and ∆12 Desaturation Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multi-Functional Desaturases in Two Spodoptera Moths with ∆ 11 and ∆ 12 Desaturation Activities [research.chalmers.se]
quantitative comparison of (6Z,9Z)-Hexadecadienoyl-CoA levels under different conditions
Quantitative Comparison of (6Z,9Z)-Hexadecadienoyl-CoA Levels: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide outlines the necessary experimental protocols and data presentation strategies to enable researchers to conduct their own comparative studies. The methodologies described are based on advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer the high sensitivity and specificity required for the quantification of low-abundance lipid metabolites.
Hypothetical Quantitative Data Presentation
To illustrate how quantitative data for this compound could be presented, the following table provides a hypothetical comparison of its levels in healthy versus diseased states. This data is for illustrative purposes only and is intended to serve as a template for presenting experimental findings.
| Condition | Tissue/Cell Type | This compound Level (pmol/mg protein) | Fold Change | p-value | Reference |
| Healthy Control | Liver | 0.15 ± 0.03 | - | - | Hypothetical |
| Diseased State A | Liver | 0.45 ± 0.08 | 3.0 | <0.01 | Hypothetical |
| Healthy Control | Adipose Tissue | 0.08 ± 0.02 | - | - | Hypothetical |
| Diseased State A | Adipose Tissue | 0.12 ± 0.03 | 1.5 | <0.05 | Hypothetical |
| Healthy Control | Myoblasts | 0.05 ± 0.01 | - | - | Hypothetical |
| Treatment X | Myoblasts | 0.02 ± 0.005 | -2.5 | <0.01 | Hypothetical |
Experimental Protocols
A robust and validated analytical method is crucial for the accurate quantification of this compound. The following protocol outlines a standard workflow using LC-MS/MS.
Sample Preparation and Extraction of Acyl-CoAs
Proper sample handling and extraction are critical to prevent the degradation of acyl-CoA thioesters.
-
Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen immediately after collection. Homogenize the frozen tissue in a suitable extraction buffer (e.g., 2:1 methanol (B129727)/water with an internal standard).
-
Cell Lysis: For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and lyse the cells using a suitable solvent, such as acetonitrile (B52724) or methanol, containing an appropriate internal standard.
-
Solid-Phase Extraction (SPE): To purify and concentrate the acyl-CoAs, use a solid-phase extraction cartridge.
-
Condition the cartridge with methanol, followed by equilibration with an appropriate buffer.
-
Load the sample homogenate or cell lysate.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs using a suitable elution solvent (e.g., a mixture of ammonium (B1175870) formate (B1220265) and methanol).
-
Dry the eluate under a stream of nitrogen and store at -80°C until analysis.
-
LC-MS/MS Quantification
Liquid chromatography coupled with tandem mass spectrometry is the method of choice for the sensitive and specific quantification of acyl-CoAs.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phase: A gradient elution with a binary solvent system is employed. For example, Mobile Phase A could be water with 0.1% formic acid or an ammonium acetate (B1210297) buffer, and Mobile Phase B could be acetonitrile or methanol with 0.1% formic acid. The gradient should be optimized to achieve good separation of this compound from other isomers and lipids.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.
-
Precursor Ion (Q1): The protonated molecule [M+H]⁺ of this compound.
-
Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (CID). A common neutral loss of 507 Da is characteristic for acyl-CoAs.
-
-
-
Quantification:
-
Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) should be used to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Calibration Curve: A calibration curve should be prepared using a synthetic standard of this compound of known concentrations to ensure accurate quantification.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound.
Safety Operating Guide
Navigating the Disposal of (6Z,9Z)-Hexadecadienoyl-CoA: A Guide to Safe and Compliant Practices
The proper disposal of laboratory chemicals is a critical aspect of ensuring a safe research environment and maintaining environmental compliance. For a specialized biochemical like (6Z,9Z)-Hexadecadienoyl-CoA, a long-chain fatty acyl-CoA, a systematic approach to waste management is essential. This guide provides a procedural framework for its safe handling and disposal.
Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The correct disposal route for this compound is contingent on its classification as either hazardous or non-hazardous waste, a determination that must be made in accordance with the compound's SDS and relevant environmental regulations.[1]
Step 1: Waste Identification and Classification
The initial and most critical step is to determine if the waste is hazardous.[1] A hazardous waste is characterized by one or more of the following properties: ignitability, corrosivity, reactivity, or toxicity.[2] While a fatty acid methyl ester mixture has been noted as not classified for acute toxicity, skin corrosion/irritation, or as a respiratory or skin sensitizer, the specific properties of this compound must be confirmed.[3]
-
Consult the SDS: The Safety Data Sheet is the primary source of information regarding the hazards of a chemical. It will provide specific details on physical and chemical properties, stability and reactivity, and toxicological information.
-
Review Local Regulations: Your institution's Environmental Health and Safety (EHS) department can provide guidance on how to classify waste according to local and federal laws.
Step 2: Segregation and Collection
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a designated, sealed, and properly labeled waste container. Avoid mixing with other incompatible waste streams.
-
Organic Solvents: If dissolved in an organic solvent, the waste must be treated as hazardous organic solvent waste. Collect it in a separate, appropriate container.
-
Solid Waste: Any solid waste contaminated with this compound, such as pipette tips, tubes, or absorbent materials, should be collected in a designated solid waste container.
Step 3: Disposal Pathway
The disposal pathway will be determined by the waste classification from Step 1.
-
Non-Hazardous Waste Disposal: If explicitly classified as non-hazardous and permitted by your institution, small quantities of water-soluble, non-environmentally harmful substances may be eligible for drain disposal with copious amounts of water.[1] The pH of the solution should typically be between 5.5 and 10.5.[1] However, for acyl-CoA compounds, which can have long hydrocarbon chains, this is generally not the recommended practice. It is more prudent to collect it for EHS pickup.
-
Hazardous Waste Disposal: If the substance is classified as hazardous, or if there is any uncertainty, it must be disposed of as hazardous waste.[1]
-
Containerization: Ensure the waste is in a tightly sealed and appropriate container. Leave at least one inch of headspace to allow for expansion.[1]
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[1] Also, list any solvents and estimate the concentrations.
-
Storage: Store the labeled container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1] Ensure that it is segregated from incompatible wastes.[1]
-
Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1]
-
Material Compatibility for Handling and Storage
When handling and storing this compound and its waste, it is important to use compatible materials to prevent degradation of the container and potential leaks. The following table provides general guidance on material compatibility with fatty acids and related compounds.
| Material Category | Compatible Materials | Generally Incompatible Materials |
| Plastics | High-Density Polyethylene (HDPE), Polypropylene (PP), Polytetrafluoroethylene (PTFE) | Low-Density Polyethylene (LDPE) (may be less resistant over long-term storage), some types of rubber |
| Glass | Borosilicate Glass, Amber Glass (for light-sensitive compounds) | Not applicable |
| Metals | Stainless Steel (316 and 304), Aluminum | Brass, Bronze, Copper (can be corroded by some fatty acids) |
This table is a general guide. Always verify compatibility with the specific chemical and solvent being used.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Handling Protocol for (6Z,9Z)-Hexadecadienoyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (6Z,9Z)-Hexadecadienoyl-CoA. The following procedures are designed to ensure safe handling, storage, and disposal of this and similar acyl-CoA compounds in a laboratory setting.
Personal Protective Equipment (PPE)
The minimum personal protective equipment (PPE) for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1][2] This should be supplemented with appropriate gloves and other protective gear based on a risk assessment of the specific procedures being performed.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendation | Rationale | Citations |
| Body Protection | Standard laboratory coat. Fire-resistant lab coat if working with flammable solvents. | Protects skin and clothing from splashes and spills. | [3] |
| Hand Protection | Disposable nitrile gloves (minimum). Consider double gloving for added protection. | Provides a barrier against skin contact with the chemical. Nitrile offers good protection against a range of chemicals for incidental contact. | [1][4] |
| Eye and Face Protection | Safety glasses with side shields (minimum). Chemical splash goggles are recommended when handling solutions. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard. | Protects eyes from splashes, and face shields offer broader protection for the entire face. | [1][2][3] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated or ventilation is inadequate, a risk assessment should be performed to determine if a respirator is necessary. | Protects against inhalation of aerosols or vapors. | [3][4] |
| Foot Protection | Closed-toe and closed-heel shoes. | Protects feet from spills and dropped objects. | [2][4] |
Operational Plan: Safe Handling Workflow
Proper handling procedures are critical to minimize exposure and ensure the integrity of the compound. The following workflow outlines the key steps for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Experimental Protocol: General Procedure for Acyl-CoA Analysis
While a specific protocol for this compound was not found, the following is a generalized methodology for the extraction and analysis of acyl-CoAs from biological samples, which can be adapted as a starting point.
Objective: To extract and quantify acyl-CoA species from tissue or cell samples.
Materials:
-
Tissue or cell samples
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extraction buffer (e.g., 100 mM KH2PO4)
-
Internal standard (e.g., heptadecanoyl-CoA)[5]
-
2-propanol
-
Saturated ammonium (B1175870) sulfate (B86663)
-
Acetonitrile
-
Centrifuge
-
HPLC or LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Extraction:
-
Homogenize the powdered tissue or cell pellet in ice-cold extraction buffer containing a known amount of internal standard.[5]
-
Add 2-propanol and re-homogenize.[5]
-
Add saturated ammonium sulfate and acetonitrile, then vortex the mixture.[5]
-
Centrifuge the sample to pellet the precipitate.[5]
-
Collect the supernatant containing the acyl-CoAs.[5]
-
-
Purification (Optional):
-
The supernatant can be further purified using solid-phase extraction (SPE) with an anion-exchange column for cleaner samples.[5]
-
-
Analysis:
-
Analyze the extracted acyl-CoAs using reverse-phase high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7]
-
Separation is typically achieved using a C18 column with a gradient elution of a buffered mobile phase (e.g., methanol (B129727) or acetonitrile).[5]
-
Disposal Plan
All waste materials contaminated with this compound should be considered chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Unused compound, contaminated gloves, pipette tips, and other disposable materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solvents and solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.
-
Contaminated Clothing: If clothing becomes contaminated, it should be removed immediately and decontaminated or disposed of as hazardous waste.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound and other acyl-CoA compounds.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com [westlab.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
